molecular formula C14H23NO3 B2911832 Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate CAS No. 2138806-71-8

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

Cat. No.: B2911832
CAS No.: 2138806-71-8
M. Wt: 253.342
InChI Key: DDSQDOFHRREAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H23NO3 and its molecular weight is 253.342. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-[(E)-but-2-enoyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-6-12(16)11-7-9-15(10-8-11)13(17)18-14(2,3)4/h5-6,11H,7-10H2,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSQDOFHRREAHJ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate" synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-(but-2-enoyl)piperidine-1-carboxylate

Executive Summary

This technical guide provides a comprehensive, field-proven pathway for the synthesis of tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate, a valuable heterocyclic building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure in numerous pharmaceuticals, and the incorporation of an α,β-unsaturated ketone (enone) moiety offers a versatile handle for further chemical modifications, such as conjugate additions.[1][2][3][4][5] This document details a robust and efficient two-step synthetic sequence, beginning with the preparation of the key aldehyde intermediate, tert-butyl 4-formylpiperidine-1-carboxylate, followed by a highly stereoselective Horner-Wadsworth-Emmons olefination. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Introduction: Strategic Importance of the Target Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles found in clinically approved drugs and natural alkaloids, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][4] When functionalized at the 4-position with an electrophilic warhead like an α,β-unsaturated ketone, the resulting scaffold becomes a powerful tool for covalent inhibitor design and the construction of more complex molecular architectures through reactions like the Michael addition.[2][5]

The synthesis of tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate is therefore of significant interest. The strategy detailed herein is designed for efficiency, high yield, and stereochemical control, leveraging well-established and reliable chemical transformations.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule identifies the carbon-carbon double bond of the enone system as the key disconnection point. This disconnection strongly suggests an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, as the final bond-forming step.

G TM Target Molecule: tert-Butyl 4-(but-2-enoyl)piperidine-1-carboxylate Disconnection Key Disconnection (C=C Olefination) TM->Disconnection Precursors Precursors Disconnection->Precursors Aldehyde tert-Butyl 4-formylpiperidine-1-carboxylate Precursors->Aldehyde Ylide Phosphonate Ylide (from Diethyl (2-oxopropyl)phosphonate) Precursors->Ylide G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: HWE Olefination Start_Alc tert-Butyl 4-(hydroxymethyl) piperidine-1-carboxylate Aldehyde tert-Butyl 4-formyl- piperidine-1-carboxylate Start_Alc->Aldehyde PCC, DCM Final_Product Target Molecule Aldehyde->Final_Product Phosphonate Diethyl (2-oxopropyl)phosphonate Phosphonate->Final_Product NaH, THF

Caption: Overall two-step synthesis pathway.

Part A: Synthesis of Key Intermediate: tert-Butyl 4-formylpiperidine-1-carboxylate*

Principle & Causality: The aldehyde is the crucial electrophile for the subsequent olefination. It is most reliably prepared via the oxidation of the commercially available and stable primary alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. While several oxidation reagents exist (e.g., Swern, Dess-Martin), Pyridinium chlorochromate (PCC) is chosen here for its operational simplicity and effectiveness in converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. [6]The reaction is typically performed in an inert solvent like dichloromethane (DCM).

Experimental Protocol:

  • To a stirred solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add pyridinium chlorochromate (PCC, 1.5 eq) in one portion at room temperature.

  • The reaction mixture will turn dark brown. Stir vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium byproducts.

  • Wash the filter pad thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • The product, tert-butyl 4-formylpiperidine-1-carboxylate, is often of sufficient purity for the next step but can be further purified by flash column chromatography if necessary.

Data Summary Table:

ReagentMolar Mass ( g/mol )Molar Eq.
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate215.291.0
Pyridinium chlorochromate (PCC)215.561.5
Dichloromethane (DCM)84.93Solvent
Expected Yield:75-90%
Part B: Horner-Wadsworth-Emmons (HWE) Olefination

Principle & Causality: The HWE reaction is superior to the classic Wittig reaction for constructing (E)-α,β-unsaturated ketones. [7][8]The phosphonate-stabilized carbanion is more nucleophilic and less basic than its phosphonium ylide counterpart, leading to fewer side reactions. [9]Crucially, the byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed during aqueous workup, greatly simplifying product purification compared to the triphenylphosphine oxide generated in a Wittig reaction. [9][8]The reaction typically shows high selectivity for the thermodynamically more stable (E)-alkene. [7][10] Reaction Mechanism:

The mechanism involves the deprotonation of the β-ketophosphonate, followed by nucleophilic attack on the aldehyde to form an intermediate which cyclizes to an oxaphosphetane. This intermediate then collapses to form the (E)-alkene and the phosphate byproduct. [7]

G cluster_mech HWE Reaction Mechanism Phosphonate β-Ketophosphonate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion + Base, -H₂ Base Base (NaH) Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde (Electrophile) Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Cyclization Product (E)-Enone Product Oxaphosphetane->Product Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the HWE reaction.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, ~0.3 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Add diethyl (2-oxopropyl)phosphonate (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until gas evolution ceases, indicating complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back down to 0 °C.

  • Add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (from Part A, 1.0 eq) in a small amount of anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 2-6 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-((E)-but-2-enoyl)piperidine-1-carboxylate as a pure product.

Data Summary Table:

ReagentMolar Mass ( g/mol )Molar Eq.
tert-Butyl 4-formylpiperidine-1-carboxylate213.271.0
Diethyl (2-oxopropyl)phosphonate194.161.1
Sodium Hydride (60% dispersion)40.00 (as 100%)1.2
Tetrahydrofuran (THF)72.11Solvent
Expected Yield:70-85%

Characterization of Final Product

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Will show characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons, and the vinylic protons of the enone system (doublets of quartets, ~6.1-6.9 ppm), and the methyl group on the double bond (doublet, ~1.9 ppm).

  • ¹³C NMR: Will confirm the presence of all 14 carbons, including the carbonyls of the carbamate and ketone, and the olefinic carbons.

  • Mass Spectrometry (MS): ESI-MS would typically show the [M+H]⁺ ion at m/z 254.1751, confirming the molecular weight of 253.35 g/mol . [11]

Conclusion

This guide outlines a reliable and high-yielding synthesis of tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate. The two-step sequence, featuring a straightforward oxidation and a highly efficient Horner-Wadsworth-Emmons olefination, provides excellent stereocontrol and simplifies purification. This pathway represents a best-practice approach for accessing this valuable building block for applications in pharmaceutical research and drug development.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Ito, S., et al. (2025). Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. ChemRxiv. Available from: [Link]

  • Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • LibreTexts. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]

  • Ito, S., et al. (2026). Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. ResearchGate. Available from: [Link]

  • Tejedor, D., et al. (2011). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Pardo, E., et al. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]

  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Ito, S., et al. (2025). Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk. ChemRxiv. Available from: [Link]

  • Dalal, M. (n.d.). Wittig Reaction. Dalal Institute. Available from: [Link]

  • Wikipedia contributors. (2023). Wittig reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]

  • IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available from: [Link]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Available from: [Link]

  • Cambridge Open Engage. (n.d.). Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. ChemRxiv. Available from: [Link]

  • Chen, J. R., et al. (2013). Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. Chemical Science. Available from: [Link]

  • LibreTexts. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]

  • Google Patents. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted α,β-unsaturated compounds. Available from: [Link]

  • Google Patents. (2019). PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available from: [Link]

  • Google Patents. (2011). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate. Available from: [Link]

  • Google Patents. (2012). Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

  • Liu, X., et al. (2012). Enantiospecific Total Synthesis of the Important Biogenetic Intermediates Along the Ajmaline Pathway, (+)-Polyneuridine and (+)-Vellosimine. PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). Stability of Wittig ylides in presence of piperidine. Available from: [Link]

  • Google Patents. (2014). Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.
  • Supporting Information - Practical Synthesis of Fragment. (n.d.). Available from: [Link]

  • IRIS UniPA. (n.d.). Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ. Available from: [Link]

  • Scribd. (n.d.). Wittig Reaction in Alkaloid Synthesis. Available from: [Link]

Sources

"Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (CAS: 2138806-71-8 ) is a specialized heterocyclic building block widely utilized in the rational design of Targeted Covalent Inhibitors (TCIs) .[1] Structurally, it features a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group and functionalized with a crotonyl (but-2-enoyl) moiety.[1]

This compound serves as a critical "warhead-linker" module.[1] The


-unsaturated ketone (enone) functions as a Michael acceptor, capable of forming covalent bonds with nucleophilic cysteine residues in target proteins (e.g., Kinases, GTPases). Unlike more reactive acrylamides, the crotonyl group offers tunable reactivity  via steric modulation at the 

-position, often resulting in improved selectivity and reduced off-target toxicity.[1]

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name tert-butyl 4-[(E)-but-2-enoyl]piperidine-1-carboxylate
Common Name N-Boc-4-crotonylpiperidine
CAS Number 2138806-71-8
Molecular Formula

Molecular Weight 253.34 g/mol
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=CC
LogP (Predicted) ~2.1
Appearance White to off-white solid or viscous oil (low melting point)
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in water

Strategic Utility in Drug Discovery

The "Goldilocks" Warhead

In covalent drug discovery, reactivity must be balanced against stability.

  • Acrylamides (

    
    ):  Highly reactive, prone to rapid non-specific binding (glutathione depletion).[1]
    
  • Crotonamides/Enones (

    
    ):  The methyl group at the 
    
    
    
    -position (as seen in this compound) introduces steric hindrance.[1] This slows the rate of Michael addition (
    
    
    ), ensuring that covalent bond formation only occurs after the non-covalent scaffold has precisely oriented the warhead near the target cysteine.
Modular Synthesis

The N-Boc protecting group allows this molecule to be used as a flexible "cap."[1]

  • C-Terminus Modification: The enone is already installed.

  • N-Terminus Modification: Acidic deprotection (TFA/HCl) removes the Boc group, exposing the secondary amine for coupling to diverse aromatic scaffolds (the "specificity element" of the drug).

Synthetic Methodology

The synthesis of


-unsaturated ketones on a piperidine ring requires preventing over-addition (which leads to tertiary alcohols).[1] The Weinreb Amide  route is the industry standard for high-fidelity conversion.
Protocol: Weinreb Amide to Enone Transformation

Reagents:

  • Starting Material: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid[1][2][3]

  • Activation: EDCI / HOBt or TBTU[1]

  • Nucleophile: N,O-Dimethylhydroxylamine HCl[1][2]

  • Grignard Reagent: 1-Propenylmagnesium bromide (0.5 M in THF)[1]

Workflow:

  • Formation of Weinreb Amide:

    • Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in DCM.

    • Add DIPEA (3.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), and coupling agent (1.2 eq).

    • Stir at RT for 12h. Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .[4]
    • Result: Stable intermediate that prevents over-alkylation.

  • Grignard Addition (The Critical Step):

    • Dissolve Weinreb amide in anhydrous THF under

      
      . Cool to -78°C .[1]
      
    • Add 1-Propenylmagnesium bromide (1.5 eq) dropwise over 30 mins.[1]

    • Note: The stable tetrahedral intermediate forms, preventing double addition.

    • Stir at -78°C for 1h, then warm to 0°C.

    • Quench with sat.

      
      . The hydrolysis releases the ketone.
      
  • Purification:

    • Extract with EtOAc. Flash chromatography (Hexane/EtOAc gradient).

SynthesisPath Start N-Boc-Piperidine-4-COOH Weinreb Weinreb Amide (Stable Intermediate) Start->Weinreb HN(OMe)Me, EDCI DCM, RT Tetra Mg-Chelated Tetrahedral Intermediate Weinreb->Tetra 1-Propenyl-MgBr THF, -78°C Product Tert-butyl 4-(but-2-enoyl) piperidine-1-carboxylate Tetra->Product Acidic Quench (NH4Cl)

Figure 1: Synthetic pathway utilizing the Weinreb Amide strategy to ensure selective ketone formation.

Mechanism of Action: Covalent Inhibition[8]

The biological utility of this compound relies on the Michael Addition . When integrated into a drug molecule, the piperidine ring binds to the ATP pocket (or allosteric site), positioning the enone warhead adjacent to a non-catalytic cysteine.

Reaction Coordinate:

  • Reversible Binding (

    
    ):  Drug associates with the protein.
    
  • Covalent Bond Formation (

    
    ):  The sulfur atom of the cysteine thiolate attacks the 
    
    
    
    -carbon of the enone.
  • Irreversible Complex: The resulting C-S bond permanently disables the enzyme (until protein turnover).

MichaelAddition Enone Warhead (Enone) Electrophile TS Transition State (Steric check by Methyl group) Enone->TS Cys Protein Cysteine (Thiolate Nucleophile) Cys->TS Nucleophilic Attack Adduct Covalent Adduct (Inactivated Protein) TS->Adduct Proton Transfer

Figure 2: Mechanism of Michael Addition.[1] The methyl group on the warhead modulates the transition state energy, providing selectivity.

Handling, Stability, and Safety

  • Storage: Store at -20°C under inert atmosphere (

    
     or Ar). The double bond is susceptible to oxidation or polymerization over extended periods if exposed to light/air.
    
  • Stability: Stable in neutral organic solvents. Avoid strong bases which can induce polymerization or decomposition of the Michael acceptor.

  • Safety:

    • Skin Sensitizer: As a potent electrophile, this compound can react with skin proteins. Double-gloving and working in a fume hood are mandatory.[1]

    • Hazard Statements: H315 (Skin Irrit.), H317 (Skin Sens.), H319 (Eye Irrit.).

References

  • PubChem Compound Summary. Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link][1]

  • Mah, R. et al. (2014). Covalent Inhibitors: A New Era for Drug Discovery. (General reference for Michael Acceptor mechanism). [Link][1]

Sources

Comprehensive Spectroscopic Profiling of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary

The compound Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (Chemical Formula: C14H23NO3; MW: 253.34 g/mol ) is a highly functionalized intermediate frequently utilized in medicinal chemistry for the synthesis of complex alkaloids and targeted therapeutics. Structurally, it features an N-Boc protected piperidine ring substituted at the C4 position with an


-unsaturated ketone (crotonyl group).

This technical whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of this molecule. By detailing the causality behind specific spectral phenomena—such as N-Boc rotameric broadening and the electronic effects of conjugation—this guide ensures rigorous analytical validation during synthetic workflows.

Molecular Architecture & Spectroscopic Causality

To accurately interpret the spectral data of this compound, one must understand the underlying physical chemistry dictating its behavior in analytical instruments.

The N-Boc Rotameric Effect (NMR)

In solution, the tert-butyloxycarbonyl (Boc) group attached to the piperidine nitrogen undergoes restricted rotation around the carbamate C–N partial double bond. This restricted rotation leads to the presence of multiple conformers (rotamers) on the NMR timescale at ambient temperature (298 K)[1]. Consequently, the protons and carbons adjacent to the nitrogen (C2 and C6 of the piperidine ring) often appear as significantly broadened signals or as a mixture of distinct rotameric peaks[2]. Variable Temperature (VT) NMR is often required to coalesce these signals for definitive integration.

Conjugation in the -Unsaturated Ketone (IR & NMR)

The C4 substituent is a but-2-enoyl (crotonyl) group. The conjugation between the alkene (


 bond) and the ketone carbonyl (

orbital) delocalizes electron density.
  • IR Impact: This delocalization increases the single-bond character of the carbonyl group, lowering its force constant. As a result, the C=O stretching frequency shifts from a typical aliphatic ketone range (~1715 cm⁻¹) down to ~1660–1680 cm⁻¹[3][4].

  • NMR Impact: The

    
    -proton (H-3') is highly deshielded due to the resonance-induced partial positive charge at the 
    
    
    
    -carbon, pushing its chemical shift downfield (~6.85 ppm) compared to the
    
    
    -proton (~6.15 ppm).
Diagnostic Fragmentation Pathways (MS)

In positive-ion Electrospray Ionization (ESI+), N-Boc protected amines exhibit highly predictable neutral loss patterns. Collision-Induced Dissociation (CID) typically forces the cleavage of the tert-butyl group, resulting in a diagnostic loss of 56 Da (isobutylene). Higher collision energies induce the loss of the entire Boc group via the simultaneous ejection of isobutylene and CO2 (-100 Da)[5][6].

Spectroscopic Data Profiles

The following tables synthesize the expected quantitative data for Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate based on empirical rules and literature precedents for analogous substructures.

Table 1: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Data

Conditions: 400 MHz for ¹H, 100 MHz for ¹³C, CDCl₃, 298 K.

Position / Moiety¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)
Ketone C=O --200.5
Boc C=O --154.8
Boc C(CH₃)₃ --79.5
Crotonyl C-3' (

)
6.85 (1H)dq, J = 15.5, 6.9142.2
Crotonyl C-2' (

)
6.15 (1H)dq, J = 15.5, 1.6130.4
Piperidine C4 2.75 (1H)tt, J = 11.5, 3.547.1
Piperidine C2/C6 4.10 (2H, eq) 2.80 (2H, ax)br s br t43.5 (broad)
Boc -CH₃ 1.45 (9H)s28.5
Piperidine C3/C5 1.80 (2H, eq) 1.50 (2H, ax)br d, J = 12.0 br q, J = 12.028.2
Crotonyl C-4' (CH₃) 1.90 (3H)dd, J = 6.9, 1.618.3
Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Conditions: Solid-state ATR-FTIR.

Wavenumber (cm⁻¹)IntensityAssignment / Causality
2975, 2930, 2860MediumC-H stretching (aliphatic sp³ from piperidine and t-butyl)
1695StrongC=O stretching (carbamate/Boc group)
1665StrongC=O stretching (

-unsaturated ketone)[3]
1630MediumC=C stretching (conjugated alkene)
1415, 1365MediumC-H bending (gem-dimethyl doublet of the t-butyl group)
1160StrongC-O stretching (carbamate ester linkage)
Table 3: High-Resolution Mass Spectrometry (ESI-HRMS)

Conditions: Positive ion mode (ESI+).

Ion Typem/z (Theoretical)FormulaDiagnostic Significance
[M+H]⁺ 254.1751[C₁₄H₂₄NO₃]⁺Confirms intact molecular weight.
[M+Na]⁺ 276.1570[C₁₄H₂₃NO₃Na]⁺Common sodium adduct in ESI.
[M+H - C₄H₈]⁺ 198.1125[C₁₀H₁₆NO₃]⁺Loss of 56 Da (isobutylene); confirms t-butyl presence[6].
[M+H - C₅H₈O₂]⁺ 154.1226[C₉H₁₆NO]⁺Loss of 100 Da (Boc group); yields naked piperidine core[5].
[C₄H₅O]⁺ 69.0335[C₄H₅O]⁺Acylium ion from

-cleavage of the crotonyl group.

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol A: Variable Temperature (VT) NMR Acquisition

Because N-Boc piperidines exhibit signal broadening at room temperature[1], VT-NMR is recommended to achieve baseline resolution for publication-quality data.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • Initial Acquisition (298 K): Lock, shim (using 3D gradient shimming), and tune the probe. Acquire a standard ¹H spectrum (16 scans, 1s relaxation delay). Note the broadening of signals at ~4.1 ppm and ~2.8 ppm.

  • VT Setup: Gradually increase the probe temperature to 330 K (57 °C). Allow the sample to equilibrate thermally for 10 minutes.

  • High-Temp Acquisition: Re-shim the sample at 330 K. Acquire the ¹H and ¹³C spectra. The rapid rotation of the Boc group at this elevated temperature will coalesce the rotameric signals into sharp, easily integrable peaks.

Protocol B: LC-MS/MS Collision-Induced Dissociation (CID)
  • Chromatography: Inject 1 µL of a 1 µg/mL sample (in MeOH) onto a C18 UPLC column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% ACN over 5 minutes.

  • Source Parameters: Set the ESI source to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C.

  • Tandem MS (MS/MS): Isolate the precursor ion at m/z 254.17 in the quadrupole. Apply a collision energy ramp (15–35 eV) using Argon as the collision gas to generate the diagnostic fragments (m/z 198, 154, and 69).

Data Visualization

Mass Spectrometry Fragmentation Pathway

The following diagram maps the causality of the CID fragmentation workflow, highlighting the structural degradation of the molecule in the mass spectrometer.

MS_Fragmentation M [M+H]+ m/z 254.17 (Precursor Ion) F1 [M+H - C4H8]+ m/z 198.11 (Isobutylene Loss) M->F1 -56 Da (Neutral Loss) F2 [M+H - C5H8O2]+ m/z 154.12 (Boc Cleavage) M->F2 -100 Da (Isobutylene + CO2) F3 [C4H5O]+ m/z 69.03 (Crotonyl Acylium) M->F3 Alpha-cleavage F1->F2 -44 Da (CO2)

ESI-MS/MS Fragmentation Pathway of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate.

NMR Acquisition Workflow

The logical progression for resolving the complex rotameric signals of this compound is outlined below.

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Shim Shimming & Tuning (Automated/Manual 3D) Prep->Shim Acq1H 1H NMR Acquisition (ns=16, d1=1s, 298 K) Shim->Acq1H Acq13C 13C NMR Acquisition (ns=512, d1=2s, 298 K) Shim->Acq13C VT VT-NMR (Optional) (Heat to 330 K to resolve rotamers) Acq1H->VT Broad signals detected Process FT Processing & Phase Correction Acq1H->Process Acq13C->Process VT->Process

Standardized NMR Acquisition Workflow for N-Boc Piperidine Derivatives.

References

  • Title: Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides... Source: ResearchGate (Journal of Mass Spectrometry) URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, Quantum Chemical Study and Antimicrobial Study of (2e) -3-(2, 6-Dichlorophenyl) -1-(4-Fluoro) -Prop-2-En-1-One Source: Material Science Research India URL: [Link]

  • Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Application of Spectroscopic Methods in Molecular Structure Determination (Module 28) Source: NPTEL / Digimat URL: [Link]

  • Title: Photoc

    
    -alkylation of carbamates with vinyl azaarenes
    Source:  Arkivoc
    URL: [Link]
    
  • Title: Continuous collective analysis of chemical reactions Source: ChemRxiv URL: [Link]

Sources

Engineering Tempered Electrophiles: A Technical Guide to Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate in Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, particularly in oncology and immunology[1]. While highly reactive electrophiles successfully neutralize targets, they often suffer from rapid glutathione (GSH) depletion and idiosyncratic toxicity due to off-target protein binding. Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (commonly referred to as N-Boc-4-crotonoylpiperidine) emerges as a critical building block in this landscape. By featuring a "tempered" crotonoyl Michael acceptor coupled with a rigid, orthogonally protected piperidine spacer, this molecule allows medicinal chemists to precisely vector electrophiles into pre-organized target pockets, maximizing selectivity and minimizing systemic toxicity[2].

This whitepaper provides an in-depth technical analysis of the structural, mechanistic, and practical applications of this specific Michael acceptor, equipping researchers with the theoretical grounding and validated protocols necessary for its integration into advanced drug development pipelines.

Structural & Electronic Profiling: The Crotonoyl Advantage

The core utility of N-Boc-4-crotonoylpiperidine lies in the


-methyl substitution of its 

-unsaturated ketone system. In contrast to highly reactive acryloyl or acrylamide warheads, the crotonoyl moiety exhibits significantly reduced electrophilicity[3]. This tempering is driven by two distinct chemical phenomena:
  • Electronic (+I) Effect: The electron-donating inductive effect of the

    
    -methyl group increases the electron density at the 
    
    
    
    -carbon, reducing its susceptibility to nucleophilic attack.
  • Steric Hindrance: The bulk of the methyl group physically impedes the approach of bulky biological nucleophiles (like cysteine thiols) unless the warhead is perfectly oriented within a highly specific protein binding pocket.

This requirement for precise spatial pre-organization ensures that the covalent bond formation only occurs when the non-covalent binding affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is exceptionally high, effectively filtering out transient, off-target interactions. Similar crotonamide-based tempering is famously utilized in FDA-approved irreversible EGFR inhibitors such as afatinib and neratinib[4].
Quantitative Electrophilicity Comparison

To contextualize the reactivity of the crotonoyl group, the following table summarizes the kinetic parameters of common Michael acceptors when exposed to physiological thiols.

Warhead MotifStructural ExampleElectronic Effect at

-Carbon
Steric HindranceApparent GSH

(pH 7.4)
Target Selectivity Profile
Acryloyl -C(=O)-CH=CH₂None (Baseline)Minimal< 15 minLow (High off-target risk)
Butynamide -C(=O)-C≡C-CH₃-I (Electron Withdrawing)Low (Linear)30 - 60 minModerate
Crotonoyl -C(=O)-CH=CH-CH₃+I (Electron Donating)Moderate (

-methyl)
> 120 minHigh (Requires pre-organization)

Mechanistic Pathway: The Thiol-Michael Addition

The irreversible inhibition of a target kinase or protein by a crotonoyl-bearing drug follows a two-step kinetic mechanism. First, the drug rapidly and reversibly binds to the target pocket (


). Second, a conserved cysteine residue undergoes a base-assisted deprotonation, allowing the resulting thiolate to attack the 

-carbon of the crotonoyl group, forming a stable thioether adduct (

)[1].

G N1 Target Protein (Cys-SH) N3 Non-Covalent Pre-Complex N1->N3 Binding N2 Michael Acceptor (Crotonoyl) N2->N3 Affinity N4 Transition State (Base-Assisted) N3->N4 Deprotonation & Attack N5 Covalent Adduct (Thioether) N4->N5 Bond Formation

Fig 1: Thiol-Michael addition pathway between a target cysteine and a crotonoyl Michael acceptor.

Synthetic Methodology: Generating the Building Block

To utilize Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate in drug synthesis, it must be synthesized with high purity. The most reliable and scalable method involves the formation of a Weinreb amide intermediate, which prevents the over-addition of the Grignard reagent—a common failure point when synthesizing ketones directly from esters.

Protocol 1: Two-Step Synthesis via Weinreb Amide

Rationale (Causality): Utilizing N,O-dimethylhydroxylamine creates a stable chelated intermediate upon Grignard addition, preventing a second equivalent of the nucleophile from attacking and forming a tertiary alcohol. This ensures a self-terminating, high-yield reaction.

  • Amidation: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 minutes, then add N,O-dimethylhydroxylamine hydrochloride (1.2 eq). Stir at room temperature for 12 hours.

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Weinreb amide intermediate.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF under argon and cool to 0°C. Dropwise, add 1-propenylmagnesium bromide (1.5 eq, 0.5 M in THF).

  • Quenching: Stir for 2 hours at 0°C, then carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate.

Synth R1 N-Boc-piperidine- 4-carboxylic acid I1 Weinreb Amide Intermediate R1->I1 Amidation R2 N,O-Dimethylhydroxylamine (EDCI, HOBt) R2->I1 P1 Tert-butyl 4-(but-2-enoyl) piperidine-1-carboxylate I1->P1 Grignard Addition R3 1-Propenylmagnesium bromide R3->P1

Fig 2: Two-step Weinreb amide synthetic route for the crotonoyl piperidine building block.

In Vitro Validation: Kinetic GSH Reactivity Assay

Before integrating the deprotected piperidine into a complex drug scaffold, the intrinsic electrophilicity of the warhead must be validated. A self-validating Glutathione (GSH) assay is the industry standard.

Rationale (Causality): The assay is conducted at pH 7.4 to mimic physiological conditions, ensuring the cysteine thiol of GSH is appropriately ionized. A massive excess of GSH (10 mM) relative to the compound (10 µM) is used to force pseudo-first-order kinetics, making the calculation of the half-life (


) mathematically robust. Formic acid quenching instantly drops the pH, protonating the thiolate and freezing the reaction state for accurate LC-MS/MS quantification.
Protocol 2: Pseudo-First-Order GSH Depletion Assay
  • Preparation: Prepare a 10 mM solution of GSH in 100 mM Potassium Phosphate buffer (pH 7.4). Prepare a 1 mM stock of the crotonoyl compound in DMSO.

  • Initiation: Add 10 µL of the compound stock to 990 µL of the GSH solution (final compound concentration: 10 µM; final DMSO: 1%). Incubate at 37°C.

  • Time-Course Sampling: At

    
     minutes, extract 50 µL aliquots.
    
  • Quenching (Self-Validation Step): Immediately transfer each aliquot into 50 µL of ice-cold acetonitrile containing 1% formic acid and an internal standard (e.g., labetalol). The internal standard validates LC-MS/MS injection consistency.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate buffer salts. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass of the unreacted Michael acceptor.

  • Data Processing: Plot the natural log of the remaining compound area ratio versus time. The slope equals the apparent rate constant (

    
    ), and 
    
    
    
    .

G S1 1. Reagent Prep (GSH + Acceptor in PBS pH 7.4) S2 2. Incubation (37°C, Time-course sampling) S1->S2 S3 3. Quenching (Formic Acid / MeCN + IS) S2->S3 S4 4. LC-MS/MS Analysis (Quantify remaining acceptor) S3->S4 S5 5. Kinetic Modeling (Calculate t_1/2 and k_inact) S4->S5

Fig 3: Kinetic GSH reactivity assay workflow for evaluating Michael acceptor electrophilicity.

Conclusion

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate represents a highly optimized intersection of structural rigidity and tempered reactivity. By utilizing the N-Boc-piperidine ring as a spatial director and the


-methyl crotonoyl group as a selective electrophile, researchers can construct covalent inhibitors that bypass the toxicity pitfalls of earlier generation drugs. Mastery of its synthesis and kinetic validation is paramount for any modern covalent drug discovery program.

References

  • The Ascension of Targeted Covalent Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications URL:[1]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC Source: National Institutes of Health (NIH) URL:[3]

  • Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC Source: National Institutes of Health (NIH) URL:[5]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC Source: National Institutes of Health (NIH) URL:[2]

  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - MDPI Source: MDPI URL:[4]

Sources

Therapeutic Potential & Target Landscape of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, mechanism of action, and experimental validation strategies for Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate , a critical pharmacophore building block in the design of Targeted Covalent Inhibitors (TCIs).

A Technical Analysis of a Covalent Warhead Scaffold

Executive Summary: The Pharmacophore Profile

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate is a specialized chemical intermediate designed for the synthesis of Targeted Covalent Inhibitors (TCIs) . Structurally, it consists of a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group at the N1 position, with a reactive crotonyl (but-2-enoyl) warhead at the C4 position.

  • Chemical Class: Electrophilic Fragment / Covalent Warhead Building Block.

  • Mechanism of Action: Irreversible or Reversible Covalent Modification via Michael Addition.

  • Primary Reactivity: The

    
    -unsaturated ketone (enone) targets nucleophilic cysteine residues within protein binding pockets.
    
  • Key Advantage: The crotonyl warhead offers tuned electrophilicity compared to the more reactive acryloyl group. The terminal methyl group introduces steric hindrance, reducing non-specific reactivity (e.g., with Glutathione) and enhancing selectivity for specific cysteine orientations (e.g., JAK3 Cys909).

Mechanism of Action: Tuned Covalent Targeting

The therapeutic value of this molecule lies in its ability to form a covalent bond with a specific cysteine residue in a target protein.[1] Unlike traditional reversible inhibitors, this mechanism drives non-equilibrium binding , leading to sustained target occupancy and high potency even with lower systemic exposure.

The Michael Addition Reaction

The core event is the nucleophilic attack of a thiolate anion (from a cysteine residue,


) on the 

-carbon of the but-2-enoyl moiety.

Reaction Pathway:

  • Recognition: The piperidine scaffold (once deprotected and functionalized) positions the warhead near the target cysteine.

  • Attack: The Cys-SH acts as a nucleophile, attacking the

    
    -carbon of the enone.
    
  • Stabilization: An enolate intermediate forms and is protonated to yield the stable thioether adduct.

Selectivity: Crotonyl vs. Acryloyl

The "but-2-enoyl" (crotonyl) group is a "tuned" warhead.

  • Acrylamide/Acryloyl: Highly reactive, small steric footprint. prone to off-target labeling.

  • Crotonyl (This Molecule): The terminal methyl group adds steric bulk at the

    
    -position. This restricts reactivity to cysteines in pockets that can accommodate the extra methyl group, significantly improving selectivity for targets like JAK3  and EGFR  while sparing others.
    

Potential Therapeutic Targets

Based on the structural motif (Piperidine scaffold + Crotonyl warhead), the following protein classes are the primary therapeutic targets.

Kinases (Cysteine-Targeted)

The most validated application of this scaffold is in the design of covalent kinase inhibitors.

  • JAK3 (Janus Kinase 3):

    • Target Residue: Cys909 .

    • Rationale: JAK3 has a unique cysteine (Cys909) in the ATP-binding pocket that is replaced by a serine in other JAK isoforms (JAK1/2, TYK2). The crotonyl warhead is highly effective at discriminating this cysteine, enabling the development of highly selective JAK3 inhibitors for autoimmune diseases (e.g., Rheumatoid Arthritis, Alopecia Areata).

    • Relevance: This piperidine-crotonyl motif mimics the binding mode of next-generation JAK3 inhibitors (e.g., Ritlecitinib analogs).

  • EGFR (Epidermal Growth Factor Receptor):

    • Target Residue: Cys797 .

    • Rationale: Mutant EGFR (T790M/L858R) is a driver in NSCLC. Third-generation inhibitors (e.g., Osimertinib) target Cys797. The piperidine-crotonyl scaffold serves as a core linker-warhead to overcome resistance mechanisms or improve metabolic stability.

  • BTK (Bruton's Tyrosine Kinase):

    • Target Residue: Cys481 .

    • Rationale: Essential for B-cell receptor signaling. While Ibrutinib uses an acrylamide, crotonyl derivatives are explored to reduce off-target binding to EGFR and ITK, potentially lowering adverse events in CLL treatment.

GTPases (KRAS G12C)
  • Target: KRAS p.G12C Mutant .

  • Target Residue: Cys12 .

  • Rationale: The KRAS G12C mutation introduces a reactive cysteine in the switch-II pocket. Inhibitors like Sotorasib and Adagrasib utilize piperazine/piperidine scaffolds bearing acrylamides. The crotonyl-piperidine variant represents a "second-generation" approach to tune residence time and bypass potential resistance mutations or improve oral bioavailability.

E3 Ligases (Covalent Recruiters)
  • Target: Novel E3 Ligases (e.g., DCAF1, RNF4) .

  • Rationale: In Targeted Protein Degradation (PROTACs), covalent recruiters are used to bind E3 ligases that lack deep binding pockets. This electrophilic fragment can serve as a "warhead-linker" to screen for and recruit new E3 ligases for targeted degradation applications.

Experimental Validation Protocols

To validate this molecule (or its derivatives) against the targets above, the following experimental workflows are required.

Activity-Based Protein Profiling (ABPP)

Objective: Identify the proteome-wide reactivity profile of the warhead.

Protocol:

  • Probe Synthesis: Deprotect the Boc group and attach a "Clickable" handle (e.g., Alkyne or Azide) or a Biotin tag to the piperidine amine.

  • Incubation: Treat cell lysates (e.g., Jurkat for JAK3, H358 for KRAS) with the probe (1-10

    
    M) for 1 hour.
    
  • Click Chemistry: Perform CuAAC click reaction with a Rhodamine-Azide (for gel) or Biotin-Azide (for MS).

  • Analysis:

    • Gel-Based: SDS-PAGE followed by fluorescence scanning to visualize labeled proteins.

    • MS-Based: Streptavidin enrichment, tryptic digestion, and LC-MS/MS to identify specific Cys residues modified.

Intact Protein Mass Spectrometry

Objective: Confirm covalent adduct formation and stoichiometry.

Protocol:

  • Protein Prep: Purify the recombinant target protein (e.g., JAK3 kinase domain).

  • Reaction: Incubate protein (1

    
    M) with the compound (10 
    
    
    
    M) in buffer (pH 7.4).
  • Time-Course: Quench aliquots at 0, 15, 30, 60 min with 0.1% Formic Acid.

  • LC-MS: Inject onto a C4 column coupled to a Q-TOF mass spectrometer.

  • Data Analysis: Deconvolute the spectra. A mass shift of +153.2 Da (molecular weight of the crotonyl-piperidine moiety minus the leaving group/Boc if applicable, or the full adduct mass) confirms covalent labeling.

    • Note: For the enone, the mass shift is exactly the MW of the inhibitor (since it's an addition reaction, no leaving group).

Kinetic Analysis ( )

Objective: Determine the potency of the covalent inhibition.

Protocol:

  • Assay: FRET-based kinase assay (e.g., LanthaScreen).

  • Setup: Pre-incubate enzyme with varying concentrations of inhibitor for different time points (

    
    ).
    
  • Measurement: Measure residual enzyme activity (

    
    ).
    
  • Calculation: Plot

    
     vs. [I] to derive 
    
    
    
    (reversible binding constant) and
    
    
    (maximal rate of inactivation).
    • High

      
       indicates a potent covalent inhibitor.
      

Data Presentation & Visualization

Warhead Reactivity Comparison
Warhead TypeStructureReactivity (

)
SelectivityPrimary Targets
Acrylamide

HighLow/ModerateBTK, EGFR (T790M)
Crotonamide

Moderate High JAK3, EGFR (C797S)
Propynamide

LowHighCathepsins, JAK3
Mechanism of Action Diagram

The following diagram illustrates the covalent targeting mechanism of the crotonyl-piperidine scaffold against a generic kinase target (e.g., JAK3).

G cluster_0 Inhibitor Scaffold cluster_1 Target Protein (Kinase) Inhibitor Crotonyl-Piperidine (Electrophile) BindingPocket ATP Binding Pocket Inhibitor->BindingPocket Recognition (Kd) Complex Reversible Complex (Non-Covalent) BindingPocket->Complex Binding Cysteine Nucleophilic Cysteine (Cys-SH) Adduct Covalent Adduct (Irreversible) Cysteine->Adduct Michael Addition (k_inact) Complex->Cysteine Positioning Reaction Thiolate Attack on u03b2-Carbon

Caption: Mechanism of Targeted Covalent Inhibition via Michael Addition to a Cysteine residue.

Experimental Workflow (ABPP)

This diagram outlines the workflow to validate the targets of the crotonyl-piperidine probe.

ABPP Probe 1. Probe Synthesis (Add Alkyne Tag) Lysate 2. Proteome Incubation (Cell Lysate) Probe->Lysate Label Targets Click 3. CuAAC Click Reaction (+ Biotin-Azide) Lysate->Click Covalent Tagging Enrichment 4. Streptavidin Enrichment (Pull-down) Click->Enrichment Isolate Labeled Proteins MS 5. LC-MS/MS Analysis (Identify Targets) Enrichment->MS Digest & Sequence

Caption: Activity-Based Protein Profiling (ABPP) workflow for target identification.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][3] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Tan, L., et al. (2015). "Development of Selective Covalent JAK3 Inhibitors." Journal of Medicinal Chemistry, 58(16), 6589–6606. Link

  • Ostrem, J. M., et al. (2013). "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." Nature, 503, 548–551. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

Sources

In Silico Modeling of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate Binding: A Technical Blueprint for Covalent Fragment Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The rational design of Targeted Covalent Inhibitors (TCIs) requires a rigorous understanding of both thermodynamic affinity and kinetic reactivity. Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (hereafter referred to as Compound 1 ) serves as a prototypical electrophilic fragment for probing reactive cysteines in kinase hinge regions (e.g., EGFR C797, BTK C481) and GTPases (e.g., KRAS G12C).

Compound 1 is engineered with three distinct functional zones:

  • The Boc Group (tert-butyl carboxylate): A bulky, hydrophobic moiety that probes the volumetric limits of adjacent lipophilic sub-pockets.

  • The Piperidine Core: A rigid,

    
    -rich spacer that provides a predictable geometric vector, minimizing the entropic penalty upon binding.
    
  • The But-2-enoyl (Crotonoyl) Warhead: An

    
    -unsaturated carbonyl acting as a Michael acceptor. Compared to highly reactive acrylamides, the methyl substitution on the crotonoyl group sterically attenuates reactivity, reducing off-target toxicity while maintaining efficacy against highly nucleophilic thiolates.
    

Standard molecular docking algorithms fail to accurately score TCIs because they cannot model the quantum mechanics of bond formation. This whitepaper outlines a self-validating in silico methodology to model the binding of Compound 1, bridging the gap between the non-covalent encounter complex and the final covalent adduct.

The Physics of Michael Addition: Causality in Simulation

Covalent inhibition is a two-step kinetic process:



To model this accurately, our computational workflow must simulate both the non-covalent affinity (


) and the geometric prerequisites for the inactivation rate (

). The Michael addition of Compound 1 to a cysteine residue requires the unprotonated thiolate (Cys-S⁻) to attack the

-carbon of the crotonoyl group.

Because molecular mechanics (MM) force fields cannot break or form bonds, we must use a hybrid approach. As demonstrated by 1[1], the most accurate way to model this is to first dock the ligand non-covalently, apply strict geometric filters, and subsequently force the


 hybridization change[2].

Mechanism S1 State 1: Encounter (Cys-S⁻ + Enone) S2 State 2: Transition (Partial C-S Bond) S1->S2 Nucleophilic Attack S3 State 3: Enolate (Formal Charge on O) S2->S3 Bond Formation S4 State 4: Adduct (Protonated Product) S3->S4 Proton Transfer

Caption: QM/MM reaction coordinate for the Michael addition of the crotonoyl group.

Self-Validating Step-by-Step Methodology

To ensure scientific integrity, this protocol is designed as a self-validating system . Before screening Compound 1, the workflow must be benchmarked against a known co-crystallized covalent complex (e.g., Osimertinib bound to EGFR) to ensure the force field can recover the native pose with an RMSD


 2.0 Å[1].
Step 1: System Preparation & pKa Assignment
  • Action: Prepare the target protein using tools like Protein Preparation Wizard (Schrödinger) or AutoDockTools.

  • Causality: Covalent docking is highly sensitive to protonation states. The target Cysteine must be explicitly modeled as a deprotonated thiolate (S⁻). Thiols (SH) are poor nucleophiles and will not react at physiological pH without a nearby catalytic base.

Step 2: Pre-Reaction Docking (The Encounter Complex)
  • Action: Perform non-covalent docking of Compound 1. Crucially, mutate the target Cysteine to Alanine (Cys

    
     Ala) during this step. 
    
  • Causality: If the bulky unreacted crotonoyl warhead is docked against the native Cysteine sidechain, the algorithms will register severe van der Waals steric clashes, artificially penalizing valid pre-reaction poses. Mutating to Alanine provides the necessary spatial freedom to sample the encounter complex accurately[2].

Step 3: Geometric Triage (Kinetic Filtering)
  • Action: Restore the Cysteine sidechain and measure the distance and angle between the Cys-S

    
     and the 
    
    
    
    -carbon of Compound 1.
  • Causality: For nucleophilic attack to occur, the thiolate must approach the

    
     antibonding orbital of the alkene. Poses are discarded unless they meet the strict geometric criteria outlined in Table 2, as these trajectories are required for Michael-acceptor engagement[3].
    
Step 4: Covalent Bond Formation & Refinement
  • Action: Execute the covalent linkage using algorithms like CovDock or AutoDockFR. The software forms the C-S bond, alters the hybridization of the warhead carbons to

    
    , and runs a localized MM-GBSA minimization.
    
  • Causality: The newly formed covalent bond introduces immense local strain. Minimization allows the piperidine ring to relax into its lowest-energy chair conformation and the Boc group to optimize its hydrophobic contacts.

Workflow N1 1. System Preparation (pKa & Tautomer Assignment) N2 2. Pre-Reaction Docking (Cys → Ala Mutation) N1->N2 N3 3. Geometric Triage (Distance < 3.5 Å) N2->N3 N4 4. Covalent Bond Formation (sp2 → sp3 Transition) N3->N4 N5 5. Pose Refinement (MM-GBSA / MD) N4->N5

Caption: Computational workflow for covalent docking of Michael acceptors.

Quantitative Benchmarks and Data Presentation

To select the appropriate computational tool and validate the poses generated for Compound 1, refer to the following standardized metrics.

Table 1: Comparative Metrics of Covalent Docking Algorithms for Michael Acceptors

Software PlatformAlgorithm ArchitectureCys Mutation StrategyWarhead FlexibilityPrimary Scoring Function
CovDock Hybrid (Glide/Prime)Yes (Cys

Ala)
ExplicitEmpirical + Prime Energy
AutoDockFR Grid-basedNo (Soft Potential Grid)ExplicitAutoDock4Zn modified
GOLD Genetic AlgorithmNo (Link-atom matching)Rigid Pre-setChemScore / GoldScore
CDOCKER Grid-based / MDNoExplicitPhysics-based + Grid Potential

Note: Selection of the tool depends on throughput requirements. CovDock's "Pose Prediction" mode is highly accurate for lead optimization, while CDOCKER or AutoDockFR are preferred for broader virtual screening[1],[4].

Table 2: Self-Validating Protocol Acceptance Criteria for Compound 1

MetricThresholdCausality / Rationale
Pre-Reaction Distance

3.5 Å
Ensures proximity within the combined van der Waals radii of Carbon and Sulfur for nucleophilic attack.
Attack Trajectory Angle 100° - 110°Aligns with the Bürgi-Dunitz trajectory, ensuring optimal overlap with the alkene's

orbital[3].
Retrospective RMSD

2.0 Å
Internal control: Validates that the chosen force field can accurately reproduce a known co-crystallized control complex[1].
Cys-S

pKa

7.4
Confirms the target residue exists predominantly as a reactive, nucleophilic thiolate in the apo state.

Conclusion

The in silico modeling of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate requires a deliberate departure from standard non-covalent docking protocols. By treating the binding event as a sequential thermodynamic and kinetic process—utilizing Cys


 Ala mutations to bypass steric penalties and enforcing strict geometric triage prior to bond formation—researchers can accurately predict the binding mode of this fragment. This self-validating framework ensures that only kinetically viable poses are advanced to costly in vitro chemoproteomic validation.

References

  • Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool Source: mdpi.com URL:1

  • The covalent docking software landscape: features and applications in drug design Source: oup.com URL:2

  • Covalent Docking in CDOCKER Source: nih.gov URL:4

  • Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases Source: nih.gov URL:3

Sources

Synthesis and Derivatization of tert-Butyl 4-(but-2-enoyl)piperidine-1-carboxylate: A Technical Guide for Covalent Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) has revolutionized modern pharmacochemistry, particularly in oncology and immunology. At the core of many of these architectures lies a carefully tuned electrophilic warhead. Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate is a highly versatile building block featuring an


-unsaturated ketone (enone) attached to a protected piperidine ring. This whitepaper provides an in-depth, self-validating methodological guide for the synthesis, isolation, and derivatization of this critical intermediate, ensuring high fidelity and scalability for drug development professionals.

Mechanistic Rationale & Pharmacological Significance

The Enone Warhead as a Michael Acceptor

The but-2-enoyl (crotonoyl) moiety serves as a tunable Michael acceptor. Unlike highly reactive acrylamides, the addition of the terminal methyl group on the alkene introduces mild steric hindrance and electronic donation, slightly reducing the electrophilicity of the


-carbon. This attenuation is critical for achieving targeted covalent inhibition, ensuring the warhead only reacts with hyper-nucleophilic cysteine residues within a specific enzyme's active site (e.g., BTK, EGFR, or Caspases) rather than indiscriminately alkylating off-target cellular thiols.
The Piperidine Scaffold and Steric Shielding

The piperidine ring acts as a rigid vector, directing the warhead into the target binding pocket. Furthermore, the bulky tert-butyl carbamate (Boc) protecting group is not merely a synthetic convenience; in physiological settings, branched alkyl capping groups and the piperidine linker can sterically shield the C


 proton from nearby bases in the active site[1]. This shielding prevents the abstraction of the proton during the reverse elimination reaction, thereby trapping the enzyme in a highly favored, durable covalent complex[1].

G Target Target Protein (Cysteine Thiol) Complex Reversible Non-Covalent Complex Target->Complex Binding Inhibitor tert-Butyl 4-(but-2-enoyl) piperidine-1-carboxylate Inhibitor->Complex Binding Adduct Covalent Adduct (Thioether Formation) Complex->Adduct Michael Addition (Cys-SH attack on β-carbon)

Figure 1: Mechanism of targeted covalent inhibition via Michael addition.

Retrosynthetic Analysis & Route Selection

Synthesizing the target enone requires precise control over the carbonyl chemistry to prevent over-alkylation and maintain the integrity of the Boc-protected amine. Three primary synthetic routes are typically evaluated:

Synthetic RouteKey ReagentsEstimated YieldAdvantagesDisadvantages
Weinreb-Grignard (Preferred) EDCI, HN(OMe)Me, 1-PropenylMgBr65–80%High chemoselectivity, prevents tertiary alcohol formation, highly scalable.Requires cryogenic temperatures (-78 °C).
Cross-Metathesis VinylMgBr, 2-Butene, Hoveyda-Grubbs II40–60%Mild conditions, high (E)-isomer selectivity.Expensive Ru-catalysts, requires handling gaseous 2-butene.
Directed Aldol MethylMgBr, Acetaldehyde, LiHMDS30–50%Inexpensive starting materials.Prone to side reactions (self-condensation, polymerization).

Table 1: Quantitative comparison of synthetic routes for enone generation.

The Weinreb-Grignard approach is the industry standard due to its robust scalability and exceptional chemoselectivity[2].

Step-by-Step Experimental Protocols (The Self-Validating System)

The following protocols are designed as self-validating systems; intermediate stability and visual cues are embedded to ensure experimental causality and success.

Step 1: Preparation of the Weinreb Amide Intermediate

To prevent the Grignard reagent from adding twice to the carbonyl (which would yield an undesired tertiary alcohol), the carboxylic acid must first be converted into a Weinreb amide (N-methoxy-N-methylamide)[3].

Materials:

  • 1-Boc-piperidine-4-carboxylic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.5 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Activation: Dissolve 1-Boc-piperidine-4-carboxylic acid in anhydrous DCM under an inert nitrogen atmosphere. Add EDCI and HOBt. Stir for 15 minutes at room temperature.

    • Causality Check: HOBt traps the highly reactive O-acylisourea intermediate formed by EDCI, preventing racemization (if chiral centers were present) and suppressing the formation of unreactive N-acylureas[3].

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride followed dropwise by DIPEA. The DIPEA neutralizes the hydrochloride salt, freeing the secondary amine for nucleophilic attack.

  • Completion: Stir the reaction for 12 hours. The solution should turn slightly yellow but remain clear.

  • Workup: Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO

    
     (removes unreacted acid and HOBt), and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo to yield tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.
Step 2: Grignard Addition to Form the Enone

The direct addition of 1-propenylmagnesium bromide to the Weinreb amide yields the target enone[2].

Materials:

  • Weinreb amide intermediate (1.0 eq)

  • 1-Propenylmagnesium bromide (0.5 M in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Dissolve the Weinreb amide in anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition: Add the 1-propenylmagnesium bromide solution dropwise over 30 minutes.

    • Causality Check: Upon addition, the magnesium coordinates with both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide, forming a stable 5-membered cyclic chelate. This chelate is stable at low temperatures and physically prevents a second equivalent of Grignard reagent from attacking the carbon center[2].

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Quench: Carefully quench the reaction by adding saturated aqueous NH

    
    Cl.
    
    • Causality Check: The acidic aqueous quench breaks the magnesium chelate, collapsing the tetrahedral intermediate directly into the target ketone (enone) without risk of over-alkylation.

  • Isolation: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO

    
    , and purify via silica gel chromatography (Hexanes/EtOAc) to yield tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate .
    

G SM 1-Boc-piperidine- 4-carboxylic acid WA Weinreb Amide Intermediate SM->WA EDCI, HOBt HN(OMe)Me Target tert-Butyl 4-(but-2-enoyl) piperidine-1-carboxylate WA->Target 1-PropenylMgBr THF, -78°C Deriv N-Functionalized Analogs Target->Deriv 1. TFA (Deprotection) 2. Electrophile

Figure 2: Primary synthetic workflow for the target enone and its derivatives.

Derivatization & Analog Synthesis

To incorporate the synthesized warhead into a larger pharmacophore (e.g., linking it to a hinge-binding scaffold for kinase inhibition), the Boc group must be removed.

Boc Deprotection

The tert-butyl carbamate is highly sensitive to strong acids.

  • Dissolve the enone in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA).

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure to yield 1-(piperidin-4-yl)but-2-en-1-one trifluoroacetate salt .

    • Note: Avoid basic aqueous workup if the free amine is highly water-soluble; instead, precipitate the salt using cold diethyl ether.

Downstream Functionalization

The resulting secondary amine can be diversified via:

  • S

    
    2 Alkylation:  Reaction with alkyl halides in the presence of K
    
    
    
    CO
    
    
    .
  • Buchwald-Hartwig Cross-Coupling: Palladium-catalyzed coupling with aryl halides to generate rigid, extended architectures.

  • Reductive Amination: Reaction with diverse aldehydes using NaBH(OAc)

    
     to rapidly generate structure-activity relationship (SAR) libraries.
    

References

  • Source: nih.
  • Source: nih.
  • Source: wikipedia.

Sources

A Technical Guide to Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate: A Versatile Covalent Warhead Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate is a precisely designed chemical entity that merges two critical components of modern medicinal chemistry: the privileged piperidine scaffold and an electrophilic butenoyl "warhead". This combination makes it a highly valuable building block for the development of targeted covalent inhibitors (TCIs). TCIs represent a resurgent and powerful class of drugs that can achieve high potency and prolonged duration of action by forming a stable, covalent bond with their biological target.[1][2] This guide provides an in-depth analysis of the compound's molecular profile, synthesis, mechanism of action, and its strategic application in the design of next-generation therapeutics.

Part 1: Molecular Profile and Synthesis
1.1 Chemical Structure and Properties

At its core, the molecule consists of a piperidine ring, a common and valuable structural motif in medicinal chemistry.[3][4] The ring nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, while the 4-position is functionalized with a but-2-enoyl group.

PropertyData
Molecular Formula C₁₄H₂₃NO₃
Molecular Weight 253.34 g/mol
Key Features Boc-protected piperidine, α,β-unsaturated ketone
Classification Covalent Warhead Building Block, Michael Acceptor

The defining feature is the but-2-enoyl moiety (a type of Michael acceptor), which acts as a reactive "warhead".[5] This electrophilic group is designed to react with nucleophilic residues on proteins. The Boc-piperidine portion serves as a stable, non-reactive scaffold that can be further elaborated, allowing for the precise positioning of the warhead within a protein's binding site. The Boc group is a crucial element for synthetic tractability, preventing unwanted reactions at the piperidine nitrogen during multi-step syntheses and allowing for its deprotection at a strategic point to introduce further diversity.[6]

1.2 Rationale for Synthesis

The synthesis of tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate can be logically achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This widely-used olefination method is ideal for forming carbon-carbon double bonds and offers excellent control, typically favoring the formation of the more stable E-alkene.[7][8]

The workflow begins with a readily available starting material, N-Boc-4-piperidone.

Synthesis_Workflow A N-Boc-4-piperidone B N-Boc-4-formylpiperidine A->B  1-Carbon Homologation   D Target Compound: tert-butyl 4-(but-2-enoyl) piperidine-1-carboxylate B->D  HWE Reaction   C Phosphonate Ylide C->D  Base   Michael_Addition cluster_0 Protein Target cluster_1 Covalent Warhead cluster_2 Covalent Adduct Prot Protein-SH Adduct Protein-S-CH(R)-CH2-C(=O)-R' Prot->Adduct  Nucleophilic Attack   Warhead R-CH=CH-C(=O)-R' Warhead->Adduct Drug_Discovery_Workflow A Step 1: Scaffold Synthesis & Boc Deprotection B Step 2: Library Synthesis (Amide Coupling) A->B  Piperidine Amine Intermediate   C Step 3: Biochemical Screening (IC50 Determination) B->C  Focused Compound Library   D Step 4: Lead Optimization (SAR Studies) C->D  Hit Compounds   E Lead Candidate D->E  Optimized Properties  

Sources

Commercial Availability & Synthetic Guide: Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

[1]

Executive Summary: Strategic Importance in Covalent Drug Discovery

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (CAS: 2138806-71-8) is a specialized heterocyclic building block utilized primarily in the development of Targeted Covalent Inhibitors (TCIs) .[1]

Unlike standard acrylamides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

but-2-enoyl (crotonyl)

This guide provides a comprehensive technical analysis of its commercial sourcing, synthesis, and quality validation.

Chemical Profile & Specifications

ParameterSpecification
IUPAC Name tert-butyl 4-[(2E)-but-2-enoyl]piperidine-1-carboxylate
Common Name N-Boc-4-crotonylpiperidine
CAS Number 2138806-71-8
Molecular Formula

Molecular Weight 253.34 g/mol
Core Scaffold Piperidine (N-Boc protected)
Reactive Warhead

-unsaturated ketone (Crotonyl)
Isomerism Typically supplied as the Trans (E) isomer (thermodynamically favored)
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in water

Commercial Landscape & Supply Chain

Primary Suppliers

While not a commodity chemical like simple Boc-piperidine, this intermediate is available from specialized building block vendors.[1]

  • BLD Pharm: Primary catalog holder.[1] Typically stocks gram-scale quantities (1g – 25g).[1]

  • Enamine / WuXi AppTec: Often available via their "Make-on-Demand" or "Real" databases.[1] Lead times may range from 2–4 weeks if not in local stock.[1]

  • MedChemExpress (MCE): Frequently stocks related PROTAC linkers and may source this upon specific request.[1]

Procurement Strategy[1]
  • Lead Time: 1–2 weeks (Stock) vs. 4–6 weeks (Synthesis).[1]

  • Purity Standard: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (NMR/LCMS). Note: Commercial samples may contain traces of the de-conjugated isomer (but-3-enoyl) if not stored correctly.
    
  • Cost Estimation: High-value intermediate. Expect pricing in the range of $150 - $300 per gram depending on vendor and purity.[1]

Technical Deep Dive: Synthesis & Manufacturing

For projects requiring bulk (>100g) or when commercial stock is depleted, in-house synthesis is a robust option.[1] The most reliable route utilizes the Weinreb Amide methodology, which prevents over-addition of nucleophiles.

Synthetic Pathway Visualization

The following diagram outlines the "Gold Standard" synthesis route and the Quality Control decision matrix.

SynthesisWorkflowStartStart: N-Boc-Isonipecotic AcidStep1Step 1: Weinreb Amide Formation(EDCI, N,O-Dimethylhydroxylamine)Start->Step1IntermediateIntermediate:Weinreb AmideStep1->IntermediateStep2Step 2: Grignard Addition(1-Propenylmagnesium bromide)Intermediate->Step2ProductTarget:N-Boc-4-crotonylpiperidineStep2->ProductQCQC Check:NMR (Olefin Geometry)LCMS (Purity)Product->QC

Caption: Figure 1. Optimized 2-step synthetic pathway via Weinreb Amide intermediate to ensure mono-addition and correct oxidation state.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (10g scale).

Step 1: Synthesis of the Weinreb Amide
  • Reagents: N-Boc-isonipecotic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).[1]

  • Procedure:

    • Dissolve N-Boc-isonipecotic acid in DCM at 0°C.

    • Add EDCI, HOBt, and DIPEA. Stir for 30 mins to activate the acid.

    • Add N,O-Dimethylhydroxylamine HCl.[1]

    • Allow to warm to RT and stir overnight (12-16h).

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.[1][2][3]

    • Yield: Typically >90%. Product is a stable oil/solid.[1]

Step 2: Grignard Reaction (The Critical Step)
  • Reagents: Weinreb Amide (from Step 1), 1-Propenylmagnesium bromide (0.5M in THF, 1.5 eq), Dry THF.

  • Procedure:

    • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.

    • Dissolve Weinreb amide in anhydrous THF and cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents side reactions.[1]

    • Dropwise addition of 1-Propenylmagnesium bromide over 30 mins.

    • Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Quench: Carefully add sat. NH4Cl solution at 0°C.

    • Extraction: Extract with EtOAc (3x).

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The product elutes as a white/off-white solid.[1]

Quality Control & Validation (Self-Validating Systems)

To ensure the trustworthiness of the material, verify the following spectral markers.

1H NMR Interpretation (CDCl3, 400 MHz)
  • Diagnostic Olefin Signals: Look for the alkene protons of the crotonyl group.[1]

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       ~6.8-7.0 ppm (dq, 1H, 
      
      
      -proton): Indicates conjugation with the ketone.
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       ~6.1-6.3 ppm (dq, 1H, 
      
      
      -proton).
    • Coupling Constant:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       confirms the Trans (E)  geometry. A smaller ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
      
      
      
      value (~10-12 Hz) would indicate the Cis (Z) isomer, which is less desirable for most binding pockets.
  • Boc Group: Strong singlet at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     1.45 ppm (9H).
    
  • Methyl Terminus: Doublet at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ~1.9 ppm (3H).
    
Stability & Storage[1]
  • Risk: As a Michael acceptor, the compound can polymerize or react with nucleophiles over time.

  • Protocol: Store at -20°C under inert atmosphere. Avoid repeated freeze-thaw cycles.[1]

  • Re-test: Check purity via LCMS if stored for >6 months. Look for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of 254.17.
    

Applications in Drug Discovery[1][4][5][6][7][8]

This compound serves as a modular "warhead cassette."[1]

  • Deprotection: Removal of the Boc group (TFA/DCM) yields the free amine (4-crotonylpiperidine).[1]

  • Coupling: The amine is then coupled to a core scaffold (e.g., a pyrimidine or quinazoline) to create the final drug molecule.[1]

  • Mechanism: The crotonyl group positions itself near a non-catalytic cysteine (e.g., Cys481 in BTK or Cys797 in EGFR), forming a permanent covalent bond via Michael addition.[1]

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011).[1] [Link]

  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters 22.39 (1981): 3815-3818.[1] (Foundational chemistry for Step 1).

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry 62.12 (2019): 5673-5724.[1] [Link][1]

Methodological & Application

Application Note: Covalent Target Engagement Profiling Using Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (PubChem CID: 137699029) is a highly versatile electrophilic building block and chemical probe utilized in Fragment-Based Drug Discovery (FBDD) and chemoproteomics . Structurally, it features a Boc-protected piperidine ring conjugated to an


-unsaturated ketone (a crotonyl moiety).

In cell culture applications, this compound acts as a Michael acceptor , selectively targeting nucleophilic cysteine residues within protein binding pockets. Unlike highly reactive vinyl sulfones, the crotonyl group exhibits "tuned" reactivity—it is relatively stable in the presence of abundant cellular thiols (like glutathione) but reacts irreversibly with sterically accessible, low-pKa cysteines driven by local binding affinity . The Boc (tert-butyloxycarbonyl) group serves a dual purpose: it enhances the lipophilicity and cell permeability of the fragment, and it prevents unwanted amine-driven side reactions during intracellular target engagement.

This protocol outlines a self-validating system for utilizing this compound as a covalent probe in cell culture, specifically tailored for downstream validation via Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP) .

Mechanistic Pathway

Mechanism Target Protein Cysteine (Nu: SH) Complex Reversible Pre-covalent Complex Target->Complex Probe Tert-butyl 4-(but-2-enoyl) piperidine-1-carboxylate Probe->Complex Adduct Irreversible Covalent Thioether Adduct Complex->Adduct Michael Addition (k_inact)

Fig 1. Mechanism of covalent Michael addition between the probe and a target cysteine.

Physicochemical Properties & Experimental Parameters

To ensure reproducibility, all quantitative data and assay parameters are standardized below.

ParameterSpecificationRationale
Molecular Formula C₁₄H₂₃NO₃Defines the exact mass for LC-MS/MS adduct identification.
Molecular Weight 253.34 g/mol Mass shift (+253.34 Da) observed on covalently modified cysteines.
Electrophile Type

-unsaturated ketone
Mild Michael acceptor; minimizes off-target toxicity.
Stock Solution 50 mM in Anhydrous DMSOPrevents premature hydration of the enone double bond.
Working Concentration 0.1 µM – 10 µMMaintains DMSO < 0.1% v/v to prevent solvent-induced cytotoxicity.
Incubation Time 1, 2, 4, and 6 hoursCovalent binding is time-dependent (

).

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that covalent protocols cannot rely on standard equilibrium thermodynamics. The following step-by-step methodology is designed to establish causality and self-validation at every stage.

Phase 1: Reagent Preparation & Cell Culture Dosing
  • Stock Preparation: Dissolve the lyophilized compound in 100% anhydrous DMSO to yield a 50 mM stock. Aliquot into single-use tubes and store at -20°C.

    • Causality: Repeated freeze-thaw cycles in the presence of atmospheric moisture will degrade the Michael acceptor, leading to false negatives in target engagement.

  • Cell Seeding: Seed the target cell line (e.g., HEK293T or A549) in 6-well plates to reach 70-80% confluency at the time of treatment.

    • Causality: Overconfluent cells exhibit altered metabolic states and reduced protein turnover, which drastically skews the apparent labeling efficiency of covalent probes.

  • Time-Dependent Dosing: Treat cells with a concentration gradient (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (0.1% DMSO). Incubate for a time-course of 1, 2, 4, and 6 hours at 37°C.

    • Causality: Because covalent inhibition is driven by the rate of inactivation (

      
      ), a time-course is mandatory to distinguish between a highly reactive off-target (fast labeling) and a specific, affinity-driven target (slower, saturable labeling).
      
Phase 2: Cell Lysis & Protein Extraction
  • Washing: Aspirate the media and wash the cells three times with ice-cold PBS to halt endocytosis and remove unbound probe.

  • Lysis Buffer Selection (CRITICAL): Lyse cells using NP-40 or RIPA buffer supplemented with protease/phosphatase inhibitors. Do NOT add DTT or

    
    -mercaptoethanol. 
    
    • Causality: Exogenous thiols are strong nucleophiles. If added during lysis, they will immediately react with any residual unbound probe, quenching it. Furthermore, high concentrations of DTT can potentially reverse weakly bound, reversible Michael adducts before they are fully trapped.

  • Extraction: Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the soluble supernatant.

Phase 3: Downstream Validation

Option A: Cellular Thermal Shift Assay (CETSA)

  • Aliquot the soluble lysate into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cool at room temperature for 3 minutes, then centrifuge at 20,000 x g to pellet denatured proteins.

  • Analyze the soluble fraction via Western Blot.

    • Self-Validation: The covalent attachment of the piperidine-carboxylate moiety restricts the conformational flexibility of the target protein, resulting in a measurable positive shift in the melting temperature (

      
      ) compared to the DMSO control.
      

Option B: Competitive Activity-Based Protein Profiling (ABPP)

  • Treat the extracted proteome with a broad-spectrum, alkyne-tagged cysteine reactive probe (e.g., Iodoacetamide-alkyne, 100 µM) for 1 hour.

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter.

  • Enrich via streptavidin beads and analyze via LC-MS/MS.

    • Self-Validation: Cysteines that were covalently modified by the Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate in living cells will be "masked" and show a quantitative reduction in MS intensity compared to the vehicle control.

Experimental Workflow

Workflow Step1 1. Cell Seeding (70-80% Confluency) Step2 2. Probe Incubation (Time-dependent dosing) Step1->Step2 Step3 3. Wash & Lysis (DTT-free buffer) Step2->Step3 Step4 4. Target Engagement (CETSA / ABPP) Step3->Step4 Step5 5. Data Analysis (LC-MS/MS or Western Blot) Step4->Step5

Fig 2. Step-by-step cell culture workflow for covalent target engagement profiling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137699029, tert-butyl 4-[(E)-but-2-enoyl]piperidine-1-carboxylate." PubChem. URL:[Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. URL:[Link]

  • Molina, C. E., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013. URL:[Link]

  • Simon, G. M., & Cravatt, B. F. "Activity-based proteomics of enzyme subclasses: serine hydrolases as a case study." Nature Chemical Biology, 2010. URL:[Link]

Application Note: Covalent Ligand Screening Using Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted Covalent Inhibitors (TCIs) have experienced a renaissance in drug discovery, driven by their ability to engage shallow, traditionally "undruggable" pockets with high potency and prolonged residence time[1]. Fragment-Based Drug Discovery (FBDD) utilizing electrophilic libraries is a premier strategy for identifying novel TCI starting points[2]. This application note details the mechanistic rationale and experimental protocols for deploying Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate —a mild Michael acceptor—in intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) screening cascades.

Mechanistic Rationale & Structural Causality

The structural anatomy of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate is engineered to balance non-covalent recognition with controlled electrophilicity:

  • The Recognition Element (Boc-Piperidine): The tert-butyl piperidine-1-carboxylate core provides a sterically defined, hydrophobic handle. In fragment screening, this moiety drives the initial reversible binding event (

    
    ) by exploring lipophilic sub-pockets on the target protein surface.
    
  • The Warhead (But-2-enoyl / Crotonyl Group): The

    
    -unsaturated ketone acts as a Michael acceptor targeting nucleophilic residues, predominantly unprotonated cysteines.
    

The Causality of Mild Electrophiles: Historically, highly reactive electrophiles (e.g., unsubstituted acrylamides or vinyl ketones) were avoided in screening due to promiscuous, off-target labeling[3]. The but-2-enoyl group features a terminal methyl substitution. This methyl group exerts both steric hindrance and electron-donating inductive effects, significantly dampening the intrinsic electrophilicity of the double bond[4]. Consequently, covalent bond formation with this fragment is strictly proximity-driven. The fragment will only react if the piperidine core first binds non-covalently, orienting the warhead in precise alignment with a target cysteine. This self-validating mechanism drastically reduces false positives and pan-assay interference compounds (PAINs)[5].

Mechanism A Mild Electrophile Fragment (Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate) C Reversible Non-Covalent Complex (K_i) A->C Binding B Target Protein Pocket (Containing Nucleophilic Cys) B->C Binding D Proximity-Driven Michael Addition (k_inact) C->D Orientation E Irreversible Covalent Adduct (Target Validation) D->E Covalent Bond Formation

Proximity-driven covalent binding mechanism of mild Michael acceptors.

Experimental Workflow: Intact Protein LC-MS

Intact protein MS is the gold standard for primary covalent fragment screening[6]. Unlike biochemical assays that infer binding through activity loss, intact MS provides direct, label-free biophysical observation of the covalent adduct[7]. The mass shift (


) exactly matches the mass of the fragment, unambiguously confirming the binding event and its stoichiometry[1].

Workflow A 1. Library Prep (Fragment Pools) B 2. Incubation (Protein + Fragment) A->B C 3. LC-MS Analysis (ESI-TOF) B->C D 4. Spectral Deconvolution (Mass Shift Detection) C->D E 5. Hit Triage (Dose-Response & MS/MS) D->E

High-throughput intact protein LC-MS workflow for covalent fragment screening.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Intrinsic Reactivity Profiling (GSH Counter-Screen)

Before screening against the target protein, the intrinsic reactivity of the fragment must be quantified to ensure it falls within the "mild" sweet spot[4].

  • Preparation: Prepare a 100 µM solution of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate in PBS (pH 7.4) containing 20% acetonitrile to ensure solubility.

  • Reaction: Add reduced Glutathione (GSH) to a final concentration of 5 mM.

  • Monitoring: Monitor the reaction at 25 °C via LC-MS at

    
     hours.
    
  • Validation: Calculate the half-life (

    
    ). A 
    
    
    
    between 4 and 24 hours confirms the fragment is a mild electrophile suitable for proximity-driven screening[5].
Phase 2: Target Protein Incubation
  • Protein Prep: Dilute the purified, cysteine-containing target protein to 2 µM in an MS-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid nucleophilic buffers like Tris or reducing agents like DTT, which can quench the Michael acceptor. Use TCEP (0.5 mM) if reduction is strictly required[3].

  • Pooling (Optional): To increase throughput, fragments can be pooled (e.g., 5 fragments per well). Ensure the molecular weights of pooled fragments differ by at least 5 Da to prevent MS spectral overlap[2].

  • Incubation: Add the fragment (or pool) to the protein at a final concentration of 50 µM (25-fold molar excess). Include a DMSO-only negative control and a highly reactive iodoacetamide positive control to verify cysteine accessibility.

  • Time Course: Incubate at 4 °C or Room Temperature for 24 hours. The lower temperature is often preferred to maintain protein stability over extended incubations[3].

Phase 3: LC-MS Acquisition & Deconvolution
  • Desalting: Inject the sample onto a rapid reversed-phase SPE cartridge (e.g., C4 phase) to remove salts and non-covalently bound compounds[6]. The denaturing high-organic solvent environment ensures that any detected adducts are strictly covalent[8].

  • Ionization: Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the raw multiply-charged envelope into a zero-charge intact mass spectrum.

  • Quantification: Calculate the percentage of modification using the following formula:

    
    
    
Phase 4: Hit Triage & Binding Site Identification

Hits exhibiting >30% mono-labeling and minimal multi-labeling are prioritized[2]. To confirm the exact modified residue, follow up with targeted MS (e.g., CoMPAS or PRM) on trypsin-digested adducts[6].

Data Presentation: Expected Screening Profiles

The following table illustrates a hypothetical validation matrix for Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate compared to hyper-reactive and non-reactive controls.

Compound TypeExampleGSH

(Intrinsic Reactivity)
Target Protein Labeling (24h)Off-Target Labeling (BSA)Stoichiometry
Mild Electrophile (Test) Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate 12.5 hours 85% < 5% Strictly Mono-adduct
Hyper-reactive ControlAcryloyl-piperidine analog< 10 mins100%90%Multi-adducts (Promiscuous)
Non-reactive ControlButanoyl-piperidine analogNo reaction0%0%N/A

References

  • [1] Chan, W.C. et al. "Chemoproteomic methods for covalent drug discovery." Chemical Society Reviews (2021). URL:

  • [6] &[8] Nonomiya, J. et al. "Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification." Analytical Chemistry (2023). URL:

  • [3] Resnick, E. et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society (2019). URL:

  • [7] "Technologies for Direct Detection of Covalent Protein–Drug Adducts." MDPI (2023). URL:

  • [2] Johansson, H. et al. "Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP." Journal of the American Chemical Society (2019). URL:

  • [4] "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." MDPI (2022). URL:

  • [5] Resnick, E. et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." PMC - NIH (2019). URL:

Sources

Application Note: Leveraging Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has transformed modern drug development, heavily driven by Covalent Fragment-Based Drug Discovery (cFBDD). This application note provides an authoritative guide on the utility of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate —a highly versatile,


-rich electrophilic building block. By detailing the mechanistic rationale, self-validating screening protocols, and hit-to-lead workflows, this guide equips drug development professionals with the methodologies required to deploy this fragment effectively against therapeutically relevant nucleophilic targets.

Mechanistic Rationale: The "Goldilocks" Electrophile

In cFBDD, the primary challenge is balancing chemical reactivity with target selectivity. Highly reactive electrophiles (e.g., chloroacetamides) often lead to promiscuous off-target binding and toxicity, while overly stable compounds fail to engage the target 1.

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate solves this through two distinct structural advantages:

  • Tuned Michael Acceptor (Enone): Unlike traditional acrylamides, this compound features an enone (

    
    -unsaturated ketone) linked to the C4 position of a piperidine ring. The addition of the terminal methyl group on the alkene (the "but-2-enoyl" or crotonoyl moiety) introduces steric hindrance at the 
    
    
    
    -carbon. This finely tunes the intrinsic reactivity (
    
    
    ), ensuring that covalent bond formation is strictly driven by the initial non-covalent affinity (
    
    
    ) rather than raw electrophilicity 2.
  • Three-Dimensional Scaffold: The Boc-protected piperidine ring provides a saturated,

    
    -rich vector. Escaping the "flatland" of planar aromatic fragments increases the probability of identifying highly selective, high-quality hits that fit deeply into complex binding pockets 3.
    
Kinetic Framework of Covalent Inhibition

The binding of this fragment follows a two-step kinetic mechanism. The fragment (


) first binds reversibly to the target protein (

) to form a non-covalent complex (

), governed by the inhibition constant (

). Only when properly oriented does the target cysteine attack the

-carbon, forming the irreversible adduct (

) governed by the inactivation rate (

) [[4]]().

Kinetic_Pathway E Target Protein (Free Cysteine) EI Non-Covalent Complex [ E · I ] E->EI K_i I Covalent Fragment (Michael Acceptor) I->EI EI_cov Covalent Adduct [ E - I ] EI->EI_cov k_inact

Two-step kinetic mechanism of targeted covalent inhibition via Michael addition.

Quantitative Data: Warhead Reactivity Comparison

To understand why the but-2-enoyl moiety is optimal, we must compare its intrinsic reactivity against other common warheads used in cFBDD 2.

Warhead ClassStructural FeatureIntrinsic Reactivity (

)
FBDD SuitabilityOff-Target Risk
Chloroacetamide-Cl leaving groupVery HighLow (Used as positive control)Severe
Acrylamide (Unsubstituted)Terminal alkeneHighModerateHigh
Crotonamide / Enone

-Methyl alkene
Moderate (Tuned) Optimal Low
Vinyl SulfoneSulfonyl electron withdrawalLow to ModerateNiche targetsLow

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity during fragment screening.

Protocol A: High-Throughput Thiol Reactivity Profiling (GSH Assay)

Causality: Before exposing the fragment to a target protein, its baseline chemical reactivity must be established. Fragments that react too quickly with thiols will yield false positives in biochemical assays. We utilize a Glutathione (GSH) depletion assay monitored by Ellman's reagent (DTNB) [[1]](). Self-Validation: The inclusion of a saturated analog (e.g., tert-butyl 4-butyrylpiperidine-1-carboxylate) acts as a negative control. If the saturated analog shows GSH depletion, the assay is compromised by non-specific oxidation, invalidating the run.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 5 mM stock of GSH and a 2 mM stock of DTNB in 100 mM Sodium Phosphate buffer (pH 7.4, 1 mM EDTA).

  • Fragment Incubation: In a 384-well plate, mix 100 µM of the covalent fragment with 200 µM GSH. Include the positive control (chloroacetamide) and negative control (saturated analog) in parallel wells.

  • Time-Course Reaction: Incubate the plate at 25°C. At designated time points (0, 30, 60, 120, 240, and 480 minutes), quench a 10 µL aliquot by adding it to 90 µL of the DTNB solution.

  • Readout: Measure absorbance at 412 nm using a microplate reader to quantify the remaining free thiols (TNB

    
     formation).
    
  • Data Analysis: Plot the natural log of remaining GSH over time to calculate the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ). Ideal cFBDD fragments should exhibit a
    
    
    between 2 and 12 hours.
Protocol B: Intact Protein LC-MS Screening

Causality: Biochemical fluorescence assays cannot distinguish between true covalent modifiers and non-specific aggregators. Intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) directly measures the mass shift of the protein, confirming a 1:1 binding stoichiometry 4, 5. Self-Validation: Screen the fragment against both the Wild-Type (WT) protein and a Cys-to-Ser mutant of the target residue. A validated hit will show a mass shift of +253 Da (the exact mass of the fragment) on the WT, but zero mass shift on the mutant, proving absolute site-specificity.

Step-by-Step Methodology:

  • Protein Preparation: Buffer exchange the target protein into a nucleophile-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Critical: Remove all DTT or

    
    -mercaptoethanol, as these will quench the Michael acceptor.
    
  • Incubation: Incubate 2 µM of the target protein (WT and Cys-to-Ser mutant separately) with 100 µM of the fragment (2% DMSO final) for 4 hours at 4°C or 25°C depending on protein stability.

  • LC-MS Analysis: Inject 2 µL of the sample onto a C4 desalting column connected to a Time-of-Flight (Q-ToF) mass spectrometer. Elute using a rapid gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Deconvolution: Use maximum entropy deconvolution software to convert the raw multiply-charged spectra into intact zero-charge mass spectra. Calculate the percentage of covalent labeling based on the ratio of the adduct peak to the unreacted protein peak.

Hit-to-Lead Optimization Workflow

Once Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate is validated as a hit, its structure offers a streamlined path for optimization. The Boc protecting group is a strategic feature; it can be rapidly cleaved using Trifluoroacetic Acid (TFA) to reveal the secondary amine of the piperidine ring.

This exposed amine serves as a synthetic vector for a "Direct-to-Biology" approach [[6]](). Chemists can perform parallel amide couplings or reductive aminations directly in microtiter plates, generating hundreds of derivatives to explore the Structure-Activity Relationship (SAR) of the binding pocket without needing to re-synthesize the covalent warhead.

cFBDD_Workflow A Library Curation (Enone Fragments) B Thiol Reactivity Profiling (GSH Assay) A->B Filter hyper-reactive C Intact Protein LC-MS Screening B->C Tuned fragments D Peptide Mapping (Binding Site ID) C->D Hit confirmation E Hit-to-Lead Optimization (Boc Deprotection) D->E Structural design

Workflow for Covalent Fragment-Based Drug Discovery using electrophilic libraries.

References

  • 4 Craven, G.B., et al. "Quantitative Irreversible Tethering (qIT) for Target-directed Covalent Fragment Screening." Bio-protocol, 2020. URL:

  • 5 Domainex. "Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS." Domainex Application Notes. URL:

  • [[6]]() Hopkins, A., et al. "Covalent Drug Discovery at Domainex: Curation of a covalent fragment library and fast follow-up via 'Direct to Biology'." Domainex Ltd. URL:

  • [[1]]() Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019. URL:

  • 2 "Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53." PMC - NIH, 2024. URL:

  • 3 "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." MDPI, 2022. URL:

Sources

Step-by-step guide to "Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate" conjugation to proteins

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Step-by-Step Guide to "Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate" Conjugation to Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, step-by-step protocol for the covalent conjugation of tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate to proteins. This molecule features an α,β-unsaturated ketone, a reactive moiety known as a Michael acceptor, which can form stable covalent bonds with nucleophilic amino acid residues on a protein's surface. The primary focus of this protocol is on achieving selective conjugation to cysteine residues, a common strategy in the development of targeted covalent inhibitors, antibody-drug conjugates (ADCs), and chemical biology probes. We will detail the underlying chemical mechanism, provide protocols for reaction setup and purification, describe methods for characterizing the final conjugate, and offer a guide for troubleshooting common issues. An optional protocol for the subsequent removal of the tert-butyloxycarbonyl (Boc) protecting group is also included for applications requiring a free secondary amine on the piperidine ring.

Introduction: The Chemistry of Covalent Modification

Covalent modification of proteins with small molecules is a powerful tool for both studying and modulating protein function. Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (Molecular Formula: C₁₄H₂₃NO₃, Molecular Weight: 253.34 g/mol ) is a covalent modifier belonging to the class of Michael acceptors.[1] Its reactivity is conferred by the but-2-enoyl group, an α,β-unsaturated ketone. This system is electrophilic at the β-carbon, making it susceptible to nucleophilic attack from amino acid side chains on a protein.[2]

The most potent nucleophile on a protein surface under physiological conditions is the thiol group of a cysteine residue.[3][4] By carefully controlling reaction conditions, particularly pH, this reagent can be directed to react selectively with cysteines over other nucleophilic residues like lysine.[5] This process, known as a Michael addition, results in the formation of a stable thioether bond, permanently linking the small molecule to the protein.[6]

The Boc-protected piperidine moiety offers a versatile scaffold that can be deprotected to reveal a secondary amine, allowing for further functionalization or serving as a key pharmacophore in more complex constructs like Proteolysis-Targeting Chimeras (PROTACs).

Mechanism of Action: Cysteine-Selective Michael Addition

The core of this conjugation strategy is the Michael-type addition of a protein nucleophile to the activated double bond of the butenoyl group.

  • Nucleophile Activation : The selectivity for cysteine is primarily pH-dependent. The pKa of a typical cysteine thiol group is around 8.5.[3] At a pH between 7.0 and 8.0, a significant fraction of cysteine residues will be deprotonated to the highly nucleophilic thiolate anion (-S⁻). In contrast, the ε-amino group of lysine (pKa ~10.5) remains largely protonated (-NH₃⁺) and thus non-nucleophilic in this pH range.[5]

  • Nucleophilic Attack : The activated thiolate anion attacks the electrophilic β-carbon of the α,β-unsaturated ketone.

  • Protonation : The resulting enolate intermediate is rapidly protonated by solvent (water) to yield the final, stable thioether conjugate.

G cluster_0 Step 1: Thiolate Formation (pH Dependent) cluster_1 Step 2: Michael Addition cluster_2 Step 3: Protonation Protein_Cys_SH Protein-Cys-SH Protein_Cys_S Protein-Cys-S⁻ (Nucleophilic Thiolate) Protein_Cys_SH->Protein_Cys_S pH 7.0-8.0 H2O H₂O Protein_Cys_S_2 Protein-Cys-S⁻ OH OH⁻ Reagent Butenoyl Reagent (Electrophile) Intermediate Enolate Intermediate Reagent->Intermediate Intermediate_2 Enolate Intermediate Protein_Cys_S_2->Reagent Nucleophilic Attack Final_Product Stable Thioether Conjugate Intermediate_2->Final_Product H2O_2 H₂O

Caption: Reaction mechanism for cysteine conjugation.

Experimental Guide

This section provides a detailed workflow for protein conjugation, purification, and characterization.

Workflow Overview

G A 1. Protein & Reagent Preparation B 2. Conjugation Reaction (pH 7.4, RT, 1-4h) A->B C 3. Purification (Desalting Column) B->C D 4. Characterization (Mass Spec, SDS-PAGE) C->D E 5. (Optional) Boc Deprotection D->E If required F Final Conjugate D->F Final Product E->F

Caption: High-level experimental workflow.
Materials and Reagents
  • Protein of Interest (POI): ≥ 1 mg/mL in a suitable buffer (e.g., PBS), free of primary amine contaminants like Tris.

  • tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Purification: Thermo Scientific™ Zeba™ Spin Desalting Columns (7K MWCO recommended).[7][8]

  • Optional Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Protocol Part 1: Protein Preparation & Conjugation

1. Protein Buffer Exchange (If Necessary)

  • If your protein is in a buffer containing interfering substances (e.g., Tris, glycerol, or high salt), exchange it into the degassed Reaction Buffer (PBS, pH 7.4).

  • Zeba™ Spin Desalting Columns are highly effective for this purpose. Follow the manufacturer's protocol for buffer exchange. Briefly, centrifuge the column to remove storage buffer, equilibrate the resin with Reaction Buffer 3-4 times, then add your protein sample and centrifuge to collect the buffer-exchanged protein.[7]

  • Determine the final protein concentration using a standard method (e.g., BCA assay or A280 measurement).

2. Reagent Stock Solution Preparation

  • Immediately before use, prepare a 10-100 mM stock solution of tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate in anhydrous DMSO.

    • Scientist's Note: The reagent is susceptible to hydrolysis. Preparing the stock solution fresh is critical for reproducible results.

3. Conjugation Reaction Setup

  • The optimal molar excess of the reagent depends on the protein's reactivity and the number of available cysteines. Start with a 5 to 20-fold molar excess of the reagent over the protein.

  • In a microcentrifuge tube, add the calculated volume of the reagent stock solution to your protein solution.

    • Example Calculation: For 100 µL of a 50 µM protein solution (5 nmol), to achieve a 10-fold molar excess, you need 50 nmol of the reagent. If you have a 10 mM stock solution, you would add 5 µL.

  • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. For less reactive cysteines, incubation can be extended overnight at 4°C.

Protocol Part 2: Purification of the Conjugate
  • It is crucial to remove unreacted small molecules after the incubation period.

  • Use a Zeba™ Spin Desalting Column (7K MWCO) for rapid and efficient purification.[9][10]

  • Equilibrate the column with your desired final storage buffer (e.g., PBS, pH 7.4).

  • Carefully apply the entire reaction mixture to the center of the resin bed.

  • Centrifuge according to the manufacturer's instructions (e.g., 1500 x g for 2 minutes) to collect the purified protein conjugate.[7]

Protocol Part 3: Characterization of the Conjugate

Confirmation of successful conjugation is essential. Mass spectrometry is the gold standard for this analysis.[11]

1. Intact Protein Mass Spectrometry (LC-MS)

  • Intact protein mass analysis provides direct confirmation of covalent modification and allows for the determination of the degree of labeling (DOL).[12][13]

  • Analyze both the unmodified (control) and the purified conjugated protein samples.

  • A successful conjugation will result in a mass shift corresponding to the addition of the small molecule.

    • Mass of Adduct: 253.17 Da (Monoisotopic Mass)[1]

  • The observed mass will be: Mass(Unmodified Protein) + (n × 253.17 Da) , where 'n' is the number of conjugated molecules.

Number of Conjugations (n)Expected Mass Increase (Da)
1+253.17
2+506.34
3+759.51
4+1012.68

2. SDS-PAGE Analysis

  • Run samples of the unmodified protein, the reaction mixture before purification, and the final purified conjugate on an SDS-PAGE gel.

  • This analysis helps visualize protein integrity, checking for signs of precipitation or aggregation. The conjugate should run at a slightly higher molecular weight, although this shift is often too small to be resolved for a single conjugation.

(Optional) Protocol Part 4: Boc Group Deprotection

For applications requiring a free piperidine amine, the Boc protecting group can be removed under acidic conditions.[14][15]

CAUTION: This procedure uses strong acid and should be performed in a chemical fume hood with appropriate personal protective equipment. This step may cause denaturation of acid-sensitive proteins.

1. Reaction Setup

  • Lyophilize the purified protein conjugate to dryness if it is in an aqueous buffer.

  • Prepare a deprotection solution of 5-25% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM).[14][16]

  • Resuspend the lyophilized protein in the TFA/DCM solution.

  • Incubate at room temperature for 30-60 minutes.

2. Work-up and Purification

  • Remove the TFA/DCM under a stream of nitrogen.

  • The resulting product is the TFA salt of the deprotected amine. To obtain the free amine, the protein must be resolubilized in a suitable buffer and the pH neutralized.

  • Immediately purify the protein using a desalting column equilibrated with the desired final buffer to remove residual acid and salts.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low/No Conjugation Inactive/hydrolyzed reagent.Prepare a fresh stock solution of the reagent in anhydrous DMSO immediately before use.
Cysteine residues are inaccessible or form disulfide bonds.If disulfide bonds are suspected, consider a mild reduction step with TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. Note: This will reduce all accessible disulfides.
Incorrect pH.Ensure the reaction buffer pH is between 7.0 and 8.0 for optimal cysteine reactivity.[5]
Protein Precipitation High concentration of organic solvent (DMSO).Keep the final DMSO concentration below 10% (v/v).
Protein is unstable under reaction conditions.Reduce the reaction temperature to 4°C and/or decrease the incubation time.
Multiple Species in MS Non-selective labeling (e.g., lysine modification).Lower the reaction pH towards 7.0 to increase selectivity for cysteine. Reduce the molar excess of the reagent.
Incomplete reaction.Increase the incubation time or the molar excess of the reagent.

References

  • Thermo Fisher Scientific. (n.d.). Protein Buffer Exchange and Desalting Protocol. Retrieved from [Link]

  • Koniev, O., & Wagner, A. (2015). CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. In Thiol-X Chemistries in Polymer and Materials Science. Royal Society of Chemistry.
  • FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. Retrieved from [Link]

  • AxisPharm. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]

  • Adumeau, P., et al. (2016). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 21(8), 1049.
  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137699029, Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 8). A6. Reactions of Cysteine. Retrieved from [Link]

  • Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein-polymer conjugates: synthetic strategies and design concepts.
  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
  • Hermanson, G. T. (2013).
  • Lallana, E., et al. (2017). Covalent modification of proteins: an overview. Methods in Molecular Biology, 1549, 1-20.
  • Boutureira, O., & Bernardes, G. J. (2015). Advances in chemical protein modification. Chemical Reviews, 115(5), 2174-2195.
  • Singh, M., et al. (2016). Targeted Covalent Inhibitors: A Strategic Approach for Drug Design. RSC Advances, 6(113), 111553-111579.
  • Martell, J. D., & Weerapana, E. (2014). Applications of activity-based protein profiling to problems in chemical biology. Current Opinion in Chemical Biology, 21, 120-127.
  • de la Torre, B. G., & Albericio, F. (2019). The Chemical Synthesis of Peptides. Chemical Society Reviews, 48(15), 4167-4194.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Barford, D. (2013). Mass spectrometry of proteins and peptides. Essays in Biochemistry, 54, 1-13.
  • Ryan, A., et al. (2023). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells.
  • Chemistry LibreTexts. (2019, May 8). Reactions of Cysteine. Retrieved from [Link]

  • Loo, J. A. (1997). Studying noncovalent protein complexes by electrospray ionization mass spectrometry. Mass Spectrometry Reviews, 16(1), 1-23.
  • Chen, Y., et al. (2019). Fast Cysteine Bioconjugation Chemistry.
  • MDPI. (2022, January 17). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Retrieved from [Link]

Sources

LC-MS/MS method for detecting "Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate" adducts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Method for Detecting Covalent Adducts of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

Executive Summary

This application note details a robust LC-MS/MS protocol for the detection and characterization of covalent adducts formed by Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (referred to herein as TB-BEnP ).

TB-BEnP contains a reactive


-unsaturated ketone (enone)  moiety, classifying it as a Michael acceptor. In drug discovery, such motifs are frequently employed as covalent warheads to target nucleophilic cysteine residues in proteins. This guide focuses on detecting adducts with Glutathione (GSH) —the primary surrogate for assessing electrophilic reactivity and metabolic stability—and cysteine-containing peptides.

Key Deliverables:

  • Mechanism of Action: Visualizing the Michael addition pathway.

  • Sample Preparation: Optimized incubation protocols for GSH and peptide reactivity.

  • LC-MS/MS Method: Specific MRM transitions, chromatographic conditions, and source parameters.

  • Data Analysis: Strategies for identifying mass shifts and diagnostic fragment ions.

Chemical Mechanism & Adduct Formation

The core detection strategy relies on the mass shift induced by the covalent attachment of a nucleophile to the


-carbon of the but-2-enoyl group.

Reaction Logic:

  • Electrophile: TB-BEnP (MW 253.17 Da). The

    
    -carbon is electron-deficient.
    
  • Nucleophile: Thiol group of Glutathione (GSH) or Cysteine.

  • Product: A stable thioether adduct.

Calculated Mass Shifts:

  • TB-BEnP Monoisotopic Mass: 253.1678 Da[1]

  • GSH Addition: +307.0838 Da

  • Target Adduct Mass (Neutral): 560.2516 Da

  • Target Ion [M+H]+: 561.2589 m/z

Figure 1: Reaction Mechanism & Workflow

G Drug TB-BEnP (Electrophile) MW: 253.17 Complex Transition State (Michael Addition) Drug->Complex pH 7.4, 37°C GSH Glutathione (Nucleophile) MW: 307.08 GSH->Complex Adduct Covalent Adduct (Thioether) [M+H]+: 561.26 Complex->Adduct Stable Bond MS LC-MS/MS Detection ESI+ Mode Adduct->MS MRM Analysis

Caption: Figure 1. Michael addition of Glutathione to TB-BEnP followed by LC-MS/MS detection.

Experimental Protocol

Reagents & Materials[2][3]
  • Test Compound: TB-BEnP (10 mM stock in DMSO).

  • Nucleophile: L-Glutathione, reduced (GSH) (100 mM stock in water, fresh).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Quench Solution: 5% Formic Acid in Acetonitrile (ACN).

  • Internal Standard (IS): Tolbutamide or Warfarin (1 µM in ACN).

In Vitro Incubation Workflow

This assay determines the intrinsic reactivity of TB-BEnP.

  • Preparation: Dilute TB-BEnP to 10 µM in PBS (pH 7.4).

  • Initiation: Add GSH to a final concentration of 5 mM (500-fold excess to ensure pseudo-first-order kinetics).

    • Control A: TB-BEnP without GSH (Stability check).

    • Control B: GSH without TB-BEnP (Background check).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Time Points: Harvest aliquots (50 µL) at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 150 µL of Quench Solution (Cold ACN + 5% Formic Acid) to precipitate salts and stop the reaction.

  • Centrifugation: 4,000 x g for 10 min at 4°C.

  • Analysis: Inject 5 µL of the supernatant into the LC-MS/MS.

LC-MS/MS Method Parameters

Liquid Chromatography (LC)

A Reverse-Phase (RP) method is required. The adduct is more polar than the parent drug due to the GSH moiety, resulting in earlier elution.

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Event
0.00 5 Initial Hold
0.50 5 Load
4.00 95 Linear Gradient
5.00 95 Wash
5.10 5 Re-equilibration

| 6.50 | 5 | End |

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Source Voltage: 3500 V.

  • Desolvation Temp: 450°C.

Fragmentation Logic (MS/MS): To build the MRM method, we predict fragments based on the structure:

  • Boc Group: Labile. Expect loss of isobutene (-56 Da) and Boc (-100 Da).

    • Parent [M+H]+: 254.2

    • Fragment 1: 198.2 (-Isobutene)

    • Fragment 2: 154.2 (-Boc)

  • GSH Adduct:

    • Parent [M+H]+: 561.3

    • Diagnostic Ion 1 (Neutral Loss of 129): Loss of pyroglutamic acid moiety from GSH is common.

    • Diagnostic Ion 2 (m/z 308): Protonated GSH intact.

    • Diagnostic Ion 3 (m/z 179): Characteristic GSH fragment.

MRM Transition Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell (ms)Note
TB-BEnP (Parent) 254.2198.21550Loss of Isobutene
TB-BEnP (Parent) 254.2154.22550Loss of Boc (Quant)
GSH-Adduct 561.3461.32050Loss of Boc (-100)
GSH-Adduct 561.3308.13050GSH Fragment (Qual)
GSH-Adduct 561.3232.13550Combined Loss

Note: Optimize Collision Energy (CE) by infusing the reaction mixture after 60 mins of incubation.

Data Analysis & Interpretation

Identification Criteria

To confirm the presence of the adduct, the peak must satisfy:

  • Retention Time: The adduct will elute earlier than the parent TB-BEnP (due to the polarity of GSH).

  • Mass Shift: Exact precursor mass of 561.26 ± 0.5 Da.

  • Co-elution: All MRM transitions for the adduct must co-elute.

Calculating Reactivity ( proxy)

Plot the depletion of the parent TB-BEnP and the formation of the Adduct over time.

Figure 2: Data Processing Workflow

Data Raw Raw LC-MS Data (.raw / .wiff) XIC Extract Ion Chromatograms (XIC) Parent: 254.2 -> 154.2 Adduct: 561.3 -> 461.3 Raw->XIC Integrate Peak Integration XIC->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Plot Kinetic Plot % Remaining vs Time Ratio->Plot

Caption: Figure 2. Step-by-step data processing workflow for kinetic analysis.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Adduct Peak Low reactivity or ion suppression.Increase GSH conc. to 10 mM; Check pH (must be >7.0 for reaction).
In-Source Fragmentation Boc group is thermally unstable.Lower Desolvation Temp to 350°C; Reduce Cone Voltage.
Broad Peaks Column overload or pH mismatch.Reduce injection volume to 2 µL; Ensure mobile phase pH is 3.0-4.0 (Formic acid).
Adduct Instability Retro-Michael addition.Keep autosampler at 4°C; Analyze immediately after quenching.

References

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Bioactivation in Drug Discovery: Procedure for the Detection of Reactive Metabolites Using Glutathione Trapping. Chemical Research in Toxicology.

  • Baillie, T. A. (2006). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition.

  • Hopfgartner, G., et al. (2003). Screening for reactive metabolites using liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry.

Disclaimer: This protocol is designed for research purposes only. All chemical handling should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Profiling Ligandable Cysteines Using Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate via Competitive ABPP

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists Content Focus: Chemoproteomics, Covalent Fragment-Based Drug Discovery (FBDD), Target Identification

Executive Summary & Structural Rationale

In the modern era of targeted covalent inhibitors (TCIs), electrophilic fragment screening has emerged as a premier strategy for discovering novel ligandable pockets in historically "undruggable" proteins. Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (hereafter referred to as Probe BCP-1 ) is a prototypical covalent fragment designed for high-throughput chemoproteomic target identification.

As a Senior Application Scientist, I designed this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality of how and why BCP-1 interacts with the proteome, and how to rigorously validate these interactions using competitive Activity-Based Protein Profiling (ABPP).

The Chemical Logic of Probe BCP-1

The architecture of BCP-1 is highly intentional, comprising three functional domains:

  • The Crotonamide Warhead (but-2-enoyl group): This acts as a tuned Michael acceptor. Unlike highly reactive acrylamides or vinyl sulfones, the methyl substitution on the crotonamide double bond sterically and electronically dampens its intrinsic electrophilicity. Consequently, covalent bond formation requires a highly specific local microenvironment (e.g., general base catalysis by nearby residues), ensuring exceptional kinetic selectivity for functionally critical cysteines [1]. This exact warhead is utilized in FDA-approved kinase inhibitors like afatinib and neratinib to target Cys-773 in EGFR and Cys-805 in HER2 [2].

  • The Piperidine Scaffold: Provides a rigid, basic 3D vector that directs the warhead deep into cryptic pockets, preventing the conformational floppiness that often plagues linear aliphatic probes.

  • The Boc-Protecting Group (Tert-butyl carboxylate): Enhances cellular permeability and occupies hydrophobic sub-pockets (such as the gatekeeper regions in kinases), driving initial non-covalent affinity before the irreversible covalent reaction occurs.

The Competitive ABPP Strategy (isoTOP-ABPP)

A common pitfall in FBDD is attempting to directly attach a fluorophore or alkyne tag to a low-molecular-weight fragment (<300 Da). This bulky modification almost always abolishes the fragment's native binding affinity and alters its cell permeability.

To circumvent this, we employ a Probe-Free / Competitive ABPP approach [3]. In this self-validating system, live cells are treated with the unmodified BCP-1 fragment. After BCP-1 irreversibly binds its target cysteines, the cells are lysed, and a universal, highly reactive probe (Iodoacetamide-alkyne, IA-alkyne) is added to tag all unreacted cysteines. A reduction in IA-alkyne labeling at a specific site (compared to a vehicle control) definitively proves that BCP-1 engaged that pocket.

Workflow Visualization

G A 1. Live Cells (Native Proteome) B 2. Fragment Incubation (BCP-1 Probe) A->B Covalent Binding C 3. Cell Lysis & IA-Alkyne Chase B->C Label Unreacted Cys D 4. CuAAC Click (Biotin-Azide) C->D Attach Affinity Tag E 5. Streptavidin Enrichment & Digest D->E Isolate Peptides F 6. LC-MS/MS (Target ID) E->F Quantify Depletion

Competitive ABPP workflow for identifying BCP-1 targets in native cellular proteomes.

Step-by-Step Protocol: Target Identification

This protocol is engineered to be a self-validating system. By running a parallel DMSO (vehicle) control, every identified target is internally normalized, eliminating false positives caused by variable protein expression or stochastic labeling.

Phase 1: In Situ Target Engagement

Causality Focus: Performing engagement in live cells preserves native protein conformations, endogenous ATP competition, and multi-protein complexes, which are instantly destroyed upon cell lysis.

  • Cell Culture & Dosing: Culture target cells (e.g., NCI-N87 or A549) to 80% confluency. Treat the experimental group with 10 µM BCP-1 and the control group with 0.1% DMSO.

  • Incubation: Incubate for 2 hours at 37°C. The lipophilic Boc group allows BCP-1 to rapidly cross the plasma membrane.

  • Harvest: Wash cells 3x with cold PBS to halt endocytosis and remove unbound fragment. Scrape cells into PBS and pellet at 1,000 x g.

Phase 2: Proteome Chasing & Bioorthogonal Click Chemistry

Causality Focus: IA-alkyne acts as the universal reporter. The subsequent Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) strictly requires stabilization by TBTA to prevent the aqueous disproportionation of the active Cu(I) catalyst.

  • Lysis: Resuspend pellets in 1% NP-40 lysis buffer (with protease inhibitors, sans DTT/EDTA). Sonicate briefly and clear by centrifugation (20,000 x g, 10 min).

  • IA-Alkyne Chase: Normalize protein concentrations to 2 mg/mL. Add 100 µM IA-alkyne to both BCP-1 and DMSO lysates. Incubate for 1 hour at room temperature in the dark.

  • CuAAC Click Reaction: To each sample, sequentially add:

    • 100 µM Biotin-PEG3-Azide (Affinity tag)

    • 1 mM TCEP (Reduces Cu(II) to active Cu(I))

    • 100 µM TBTA (Stabilizing ligand)

    • 1 mM CuSO4 (Catalyst)

  • Reaction Time: Vortex gently and incubate for 1 hour at room temperature.

Phase 3: Enrichment and LC-MS/MS Preparation

Causality Focus: Urea denaturation is critical here. It unfolds the proteome, allowing trypsin to access cleavage sites that are otherwise buried in the hydrophobic core.

  • Precipitation: Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge at 10,000 x g to precipitate proteins at the interface. This removes unreacted click reagents and lipids.

  • Denaturation & Digestion: Resuspend the protein pellet in 8 M Urea / 50 mM ammonium bicarbonate. Reduce with 10 mM DTT (30 min, 65°C) and alkylate non-probe-bound cysteines with 20 mM iodoacetamide (30 min, dark). Dilute urea to <2 M and digest overnight with Trypsin (1:50 w/w) at 37°C.

  • Streptavidin Enrichment: Incubate the digested peptide mixture with Streptavidin agarose beads for 2 hours. Wash sequentially with 1% SDS, 4 M urea, and PBS to remove non-specifically bound peptides.

  • Elution: Elute biotinylated peptides by boiling the beads in standard Laemmli buffer (or use a TEV-cleavable biotin tag for milder elution). Desalt via C18 StageTips prior to LC-MS/MS analysis.

Data Presentation & Quantitative Profiling

In competitive ABPP, target engagement is inversely proportional to the LC-MS/MS signal. A peptide that is heavily modified by BCP-1 in live cells will have no free cysteine left to react with IA-alkyne, resulting in a depleted signal in the experimental group.

Interpretation Metric: The ratio of the MS1 peak area (BCP-1 treated / Vehicle treated) determines occupancy.

  • Ratio ≈ 1.0: Background/Non-target (No competition).

  • Ratio ≤ 0.2: High-affinity target (>80% occupancy).

Table 1: Representative Quantitative Data for BCP-1 Cysteine Profiling

Protein TargetCysteine ResidueVehicle Area (Control)BCP-1 Area (Treated)Treated/Control RatioBiological Interpretation
EGFR Cys-7731.52 × 10⁶1.21 × 10⁵0.08 (>90% bound)Primary high-affinity target engagement.
HER2 Cys-8059.85 × 10⁵1.08 × 10⁵0.11 (>85% bound)Primary high-affinity target engagement.
KRAS (G12C) Cys-128.20 × 10⁵6.47 × 10⁵0.79 (~20% bound)Weak off-target interaction; suboptimal pocket fit.
GAPDH Cys-1524.50 × 10⁶4.45 × 10⁶0.98 (<5% bound)Non-target (Highly nucleophilic, but no pocket affinity).

Note: The data above demonstrates the kinetic selectivity of the crotonamide warhead. Despite GAPDH Cys-152 being one of the most intrinsically reactive cysteines in the proteome, BCP-1 does not bind it because the piperidine-Boc scaffold lacks non-covalent affinity for the GAPDH pocket.

References

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry.[Link]

  • Yun, C. H., Boggon, T. J., Li, Y., Woo, M. S., Greulich, H., Meyerson, M., & Eck, M. J. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences.[Link]

  • Schwartz, P. A., et al. (2024). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Pharmacology & Translational Science.[Link]

  • Kuljanin, M., et al. (2024). Increasing the Throughput and Reproducibility of Activity-Based Proteome Profiling Studies with Hyperplexing and Intelligent Data Acquisition. Journal of Proteome Research.[Link]

Application Note: High-Efficiency Thia-Michael Addition Protocols for tert-Butyl 4-(but-2-enoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate is a highly versatile building block in medicinal chemistry. Structurally, it features an N-Boc protected piperidine ring appended to a crotonyl group (an


-unsaturated ketone or "enone"). The conjugated double bond of the but-2-enoyl moiety serves as an excellent Michael acceptor, making it an ideal substrate for bioconjugation, library synthesis, and late-stage functionalization via the thia-Michael addition .

The thia-Michael addition is prized in drug development for its "click-like" properties: high atom economy, mild conditions, and exceptional functional group tolerance.

Causality of Reactivity: The HSAB Principle

The reactivity of this enone is governed by the electron-withdrawing nature of the carbonyl group, which polarizes the conjugated system and renders the


-carbon highly electrophilic. According to Hard-Soft Acid-Base (HSAB) theory, thiols (R-SH) and their conjugate thiolates (R-S⁻) are "soft" nucleophiles. Consequently, they bypass the "hard" carbonyl carbon and exclusively attack the "soft" 

-carbon via 1,4-conjugate addition[1].

It is critical to note that the thia-Michael addition is reversible. Under strongly basic conditions or elevated temperatures, the thermodynamic equilibrium can shift toward the retro-thia-Michael pathway[2]. Therefore, the protocols detailed below are designed to operate under kinetic control or mild thermodynamic conditions to ensure quantitative conversion and prevent adduct degradation.

Experimental Workflows & Protocol Selection

To accommodate the diverse range of thiols used in drug discovery (from highly reactive aromatic thiols to sterically hindered aliphatic thiols), we have validated three distinct self-validating protocols.

Protocol A: Standard Base-Catalyzed Addition (Kinetic Control)

Causality: Triethylamine (Et₃N) possesses a conjugate acid pKa of ~10.7, which is perfectly tuned to deprotonate both aromatic (pKa ~6.6) and aliphatic thiols (pKa ~10)[3]. This generates a highly nucleophilic thiolate anion in situ. Dichloromethane (DCM) is utilized as an aprotic solvent to prevent the solvation of the thiolate, maximizing its nucleophilicity and driving the reaction rapidly forward at room temperature[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (1.0 mmol, 1.0 equiv.) in anhydrous DCM (10 mL) under a nitrogen atmosphere.

  • Thiol Addition: Add the desired thiol (1.1 mmol, 1.1 equiv.) to the stirring solution.

  • Catalyst Introduction: Dropwise, add Et₃N (0.1 mmol, 0.1 equiv.). Note: For less reactive aliphatic thiols, increase Et₃N to 0.5 equiv.

  • Reaction Monitoring: Stir at room temperature (20–25 °C) for 1–4 hours. Monitor the disappearance of the enone via TLC (Eluent: 30% EtOAc/Hexanes; visualized by UV and KMnO₄ stain)[3].

  • Quenching & Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize the base and prevent retro-Michael degradation[1]. Extract the aqueous layer with DCM (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Green Aqueous/Solvent-Free Addition (Thermodynamic)

Causality: Water can dramatically accelerate the thia-Michael addition without the need for basic catalysts. This is driven by two phenomena: hydrogen-bonding activation of the enone carbonyl (which increases the electrophilicity of the


-carbon) and the "hydrophobic effect," which forces the non-polar enone and thiol into highly concentrated micro-droplets[4]. This protocol is ideal for acid/base-sensitive substrates.

Step-by-Step Methodology:

  • Preparation: To a 25 mL reaction vial, add the enone (1.0 mmol, 1.0 equiv.) and the thiol (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add deionized water or a 1:1 mixture of Water/MeOH (5 mL).

  • Reaction: Stir the biphasic mixture vigorously (1000 rpm) at room temperature for 4–12 hours[4].

  • Workup: Extract the product directly from the aqueous suspension using Ethyl Acetate (3 × 10 mL). Dry the organic phase over MgSO₄ and concentrate. The crude product is often pure enough (>95%) for subsequent synthetic steps.

Protocol C: Lewis Acid-Promoted Addition (For Sterically Hindered Thiols)

Causality: When utilizing bulky thiols (e.g., tert-butyl mercaptan), steric clash at the


-carbon significantly reduces the reaction rate. Introducing a Lewis acid, such as Ceric Ammonium Nitrate (CAN) or Boric Acid, coordinates the carbonyl oxygen. This pulls electron density away from the conjugated system, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the enone and facilitating nucleophilic attack despite steric hindrance[4][5].

Step-by-Step Methodology:

  • Preparation: Dissolve the enone (1.0 mmol, 1.0 equiv.) and the sterically hindered thiol (1.5 mmol, 1.5 equiv.) in Ethanol (5 mL).

  • Catalyst Addition: Add catalytic Boric Acid (10 mol%) or CAN (5 mol%) to the solution[4][5].

  • Reaction: Stir at room temperature for 2–6 hours. The reaction color may shift depending on the Lewis acid used.

  • Workup: Concentrate the mixture under reduced pressure to remove Ethanol. Dilute the residue with EtOAc (15 mL) and wash with water (2 × 10 mL) to remove the water-soluble Lewis acid. Dry and concentrate the organic layer.

Quantitative Data Presentation

The table below summarizes the operational parameters and expected outcomes for the three protocols applied to tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate.

ProtocolCatalystSolventReaction TimeExpected YieldOptimal Substrate Scope
A (Standard) Et₃N (0.1 - 0.5 eq)DCM or THF1 – 4 hours85 – 98%Primary aliphatic and aromatic thiols.
B (Green) NoneWater / MeOH4 – 12 hours80 – 95%Base-sensitive thiols; highly lipophilic thiols.
C (Lewis Acid) CAN or Boric AcidEthanol / Neat2 – 6 hours75 – 92%Sterically hindered (secondary/tertiary) thiols.

Reaction Visualization & Decision Matrices

To ensure reproducible execution, the mechanistic pathway and the protocol selection logic are visualized below.

Mechanism A Reactants: Enone + R-SH B Base Activation: Formation of Thiolate (R-S⁻) A->B + Base C Nucleophilic Attack: 1,4-Addition at β-Carbon B->C R-S⁻ attacks D Intermediate: Enolate Formation C->D Electron shift E Protonation: Thioether Product D->E + H⁺

Mechanistic pathway of the thia-Michael addition highlighting intermediate states.

DecisionTree Start Select Thiol Reactant Q1 Is the thiol sterically hindered? Start->Q1 Q2 Is green chemistry / aqueous media required? Q1->Q2 No (Primary/Secondary) ProtC Protocol C: Lewis Acid (CAN/Boric Acid) Q1->ProtC Yes (Bulky) ProtB Protocol B: Aqueous / Solvent-Free Q2->ProtB Yes ProtA Protocol A: Base-Catalyzed (Et3N/DCM) Q2->ProtA No (Standard)

Decision matrix for selecting the optimal thia-Michael addition protocol.

References

  • Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water ResearchGate[Link]

  • Boric acid catalyzed thia-Michael reactions in water or alcohols ResearchGate[Link]

  • Helenanolide type sesquiterpene lactones. Part 5: The role of glutathione addition under physiological conditions ResearchGate[Link]

Sources

High-throughput screening assays involving "Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-throughput screening assays involving "Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate" Content Type: Application Note and Detailed Protocol

Focus Compound: Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate Methodology: Intact Protein LC-MS Screening Target Audience: Medicinal Chemists, Chemical Biologists, and HTS Specialists

Introduction & Technical Rationale

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate represents a strategic class of "warhead-functionalized" fragments used in Covalent Fragment-Based Drug Discovery (FBDD) . Unlike traditional high-throughput screening (HTS) which relies on reversible binding, this compound utilizes an electrophilic


-unsaturated ketone (enone) motif to form covalent bonds with nucleophilic amino acid residues—primarily cysteine—on a target protein.
Chemical Structure & Reactivity Profile
  • Scaffold: The piperidine ring provides a rigid, aliphatic core common in drug-like molecules, offering vectors for future elaboration.

  • Protection: The tert-butyl carbamate (Boc) group protects the secondary amine, ensuring the fragment remains neutral and lipophilic during initial screening, while offering a handle for rapid derivatization (e.g., linking to PROTAC E3 ligase recruiters) post-hit validation.

  • Warhead (The Enone): The "but-2-enoyl" moiety is a crotonyl group. Structurally, it is an internal alkene (

    
    -methyl substituted).
    
    • Significance: Compared to terminal acrylamides (highly reactive), the

      
      -methyl group sterically hinders the electrophilic center. This "tuned" reactivity reduces promiscuous binding to cytosolic glutathione (GSH), ensuring that covalent modification only occurs when the fragment binds to a specific protein pocket that orients the warhead toward a target cysteine (proximity-driven reactivity).
      
Mechanism of Action

The assay relies on a Michael Addition reaction. The sulfur atom of a cysteine residue (thiolate anion) attacks the


-carbon of the enone, resulting in a stable thioether adduct.

MichaelAddition Protein Target Protein (Cys-SH) Complex Reversible E•I Complex Protein->Complex Binding (Kd) Fragment Fragment (Enone Warhead) Fragment->Complex Adduct Covalent Adduct (Thioether) Complex->Adduct Bond Formation (k_inact)

Figure 1: The two-step mechanism involving initial non-covalent binding followed by irreversible bond formation.

Detailed Protocol: Intact Protein LC-MS Screening

This protocol details the screening of a library containing Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate against a purified protein target using Liquid Chromatography-Mass Spectrometry (LC-MS).

A. Materials & Reagents
ComponentSpecificationPurpose
Compound Stock 100 mM in DMSOSource of electrophilic fragment.
Target Protein >95% Purity, >5 µM conc.Must contain solvent-accessible cysteines.
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)Maintains cysteines in reduced (-SH) state without interfering with Michael addition (unlike DTT).
Buffer 20 mM HEPES, 150 mM NaCl, pH 7.5Standard physiological buffer (Avoid primary amines like Tris if screening amine-reactive esters).
Quenching Agent 1% Formic Acid (FA)Stops reaction and protonates protein for MS.
LC-MS System Q-TOF or OrbitrapHigh-resolution mass spec required for charge deconvolution.
B. Experimental Workflow

Step 1: Protein Preparation

  • Buffer exchange protein into reaction buffer (HEPES pH 7.5) to remove storage DTT/glycerol.

  • Adjust protein concentration to 2 µM (2x final concentration).

  • Add TCEP to a final concentration of 100 µM to ensure all cysteines are reduced. Incubate for 30 min on ice.

    • Critical: Do NOT use DTT or

      
      -mercaptoethanol, as they are nucleophiles that will react with the enone warhead.
      

Step 2: Compound Incubation

  • Prepare a "Intermediate Plate" by diluting the 100 mM DMSO compound stock 1:50 into buffer (Result: 2 mM compound, 2% DMSO).

  • In a 384-well plate, mix:

    • 10 µL Protein Solution (2 µM)

    • 10 µL Diluted Compound (2 mM)

  • Final Concentrations: 1 µM Protein, 1 mM Compound (1000-fold excess), 1% DMSO.

    • Note: High compound excess drives the reaction for fragments with low non-covalent affinity (

      
      ).
      
  • Seal plate and incubate at Room Temperature for 4 - 24 hours .

    • Optimization: Perform a time-course (1h, 4h, 24h) during assay development to determine optimal incubation time for the specific target.

Step 3: Reaction Quenching

  • Add 20 µL of 1% Formic Acid (aq) to each well.

  • Final pH should drop below 3.0, stopping the nucleophilic attack and denaturing the protein for LC-MS injection.

Step 4: LC-MS Analysis

  • Column: C4 or C8 Reverse Phase Column (e.g., Waters XBridge Protein BEH).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Rapid desalting gradient (5% to 95% B over 2 minutes).

  • Detection: ESI+ mode. Scan range m/z 500–3000.

Data Analysis & Validation
A. Mass Deconvolution

Raw m/z spectra must be deconvoluted to Zero-Charge mass (neutral mass).

  • Identify the Unmodified Protein Mass (

    
    ).
    
  • Calculate the Expected Adduct Mass :

    • Formula:

      
      
      
    • For Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (

      
      ):
      
    • MW

      
       253.34 Da.
      
    • Note: Michael addition is an addition reaction; no leaving group is lost. The mass shift is exactly the MW of the fragment.

B. Calculating Occupancy

Quantify the labeling efficiency (%) to define a "Hit".



  • Hit Criteria: Typically, fragments showing >30-50% occupancy at 24h are selected for validation.

C. Validation Workflow (The "Self-Validating" System)

To distinguish specific binders from non-specific aggregators or highly reactive false positives:

  • Dose-Response: Repeat assay at varying compound concentrations (e.g., 100 µM to 2 mM).

  • Competition Assay: Pre-incubate with a known high-affinity non-covalent inhibitor (if available). If the fragment binds the same pocket, labeling should decrease.

  • Peptide Mapping: Digest the labeled protein (Trypsin) and perform MS/MS to confirm the modification is on the expected cysteine residue.

Workflow Visualization

ScreeningWorkflow Library Enone Fragment Library (DMSO Stocks) Incubation Incubation (1-24h, pH 7.5) Library->Incubation Prep Protein Prep (+TCEP, -DTT) Prep->Incubation LCMS LC-MS Analysis (Intact Protein) Incubation->LCMS Quench (FA) Deconv Deconvolution & Mass Shift Detection LCMS->Deconv Hit Hit Identification (>50% Labeling) Deconv->Hit +253 Da Shift

Figure 2: Step-by-step workflow from library preparation to hit identification.

References
  • Resnick, E. et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Link

  • Backus, K. M. et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

  • Kathman, S. G. & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery.[1][2] Journal of Medicinal Chemistry.[2] Link

  • Keeley, A. et al. (2020). Fragment-based covalent ligand discovery. Drug Discovery Today. Link

  • Enamine Ltd. (2024). Covalent Fragment Libraries: Acrylamides and Enones.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Optimization Portal. As drug development professionals, you know that synthesizing


-unsaturated ketones on a Boc-protected scaffold presents unique chemoselectivity challenges.

The synthesis of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (also known as 1-Boc-4-crotonylpiperidine) is most efficiently achieved via the Weinreb Amide Route . This method leverages a stable magnesium-chelate intermediate to prevent Grignard over-addition, ensuring high yields of the target ketone. Below, you will find our validated methodologies, in-process controls, and a troubleshooting guide addressing the most common points of failure.

Mechanistic Workflow

G A 1-Boc-piperidine- 4-carboxylic acid B Weinreb Amide Intermediate A->B EDCI, HOBt, MeO(Me)NH·HCl C Mg-Chelate Complex B->C 1-Propenyl-MgBr (THF, 0°C) D 1-Boc-4-(but-2-enoyl) piperidine C->D Sat. NH4Cl Quench (Mild) D_side Boc-Deprotected Byproduct C->D_side Strong Acid (HCl)

Figure 1: Weinreb amide route highlighting the chelation intermediate and acid-sensitive quench.

Self-Validating Experimental Protocols

To guarantee reproducibility, this protocol is designed as a self-validating system utilizing strict In-Process Controls (IPCs).

Phase 1: Synthesis of the Weinreb Amide Intermediate
  • Activation: Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir at room temperature for 30 minutes to form the active ester.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed dropwise by N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Validation (IPC 1): Monitor via LCMS or TLC (KMnO₄ stain). Do not proceed to workup until the carboxylic acid peak is completely consumed (typically 4–6 hours).

  • Workup: Wash the organic layer sequentially with 10% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Grignard Addition (Ketone Formation)
  • Preparation: Dissolve the isolated Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Addition: Dropwise add 1-propenylmagnesium bromide (0.5 M in THF, 1.1 eq) over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Chelation Control: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to 15 °C over 2 hours.

  • Validation (IPC 2): Withdraw a 50 µL aliquot, quench immediately in 500 µL of saturated aqueous NH₄Cl, and analyze via LCMS. Proceed to the bulk quench only when the Weinreb amide is >95% consumed.

  • Quench & Workup: Cool the reaction back to 0 °C. Critically , quench by slowly adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

Troubleshooting Guide & FAQs

Q: Why is my yield of the Weinreb amide intermediate consistently below 60%? A: Low yields in Phase 1 are typically caused by the hydrolysis of the active ester intermediate. EDCI is highly hygroscopic; if your reagents or DCM contain moisture, the activated acid will rapidly revert to the starting material. Ensure strictly anhydrous conditions and verify the integrity of your coupling reagents.

Q: I am observing tertiary alcohols in my final product mixture instead of the target ketone. How do I prevent this? A: Tertiary alcohols form via the over-addition of the Grignard reagent. The success of this synthesis relies entirely on the formation of a stable, five-membered tetrahedral magnesium-chelate intermediate that resists a second nucleophilic attack ()[1]. If the reaction temperature exceeds 20 °C, or if a large excess of Grignard reagent (>1.5 eq) is used, this chelate can collapse prematurely. The released ketone then immediately reacts with the remaining Grignard reagent to form the tertiary alcohol ()[2]. Maintain strict temperature control and limit the Grignard reagent to 1.1 equivalents.

Q: My LCMS shows the correct mass for the ketone, but minus 100 Da. What happened to my target molecule? A: A mass loss of exactly 100 Da indicates that the tert-butoxycarbonyl (Boc) protecting group was cleaved during your workup. The Boc group is highly acid-labile. While standard Grignard reactions are often quenched with 1M HCl, doing so here inadvertently deprotects the piperidine nitrogen—a principle routinely exploited using 4M HCl in dioxane for deliberate cleavage ()[3]. Always use a mild proton source, such as saturated aqueous NH₄Cl, to safely collapse the magnesium chelate while preserving the Boc group.

Q: How do I prevent the isomerization of the but-2-enoyl (crotonyl) double bond? A: The target molecule contains an


-unsaturated ketone, which is highly susceptible to alkene isomerization (from the desired trans/E isomer to the cis/Z isomer) under UV light or thermal stress. To mitigate this, evaporate solvents at temperatures below 35 °C and store the purified product in amber vials at -20 °C.
Quantitative Data: Reaction Conditions vs. Yield

The following table summarizes the causal relationship between Grignard reaction parameters and the resulting product distribution, highlighting the critical nature of temperature and quench acidity.

Grignard (Eq)Temp (°C)Quench ReagentTarget Ketone Yield (%)Boc-Deprotected (%)Tertiary Alcohol (%)
1.1 0 to 15 Sat. NH₄Cl 88% < 1% < 1%
1.50 to 15Sat. NH₄Cl72%< 1%15%
1.10 to 25Sat. NH₄Cl65%< 1%22%
1.10 to 151M HCl12%76%< 1%
References
  • Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. Available at:[Link]

Sources

Overcoming solubility issues with "Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate" in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing formulation and assay-compatibility challenges with Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate .

As a highly lipophilic intermediate featuring a reactive Michael acceptor, this compound requires precise physicochemical handling to prevent kinetic precipitation without compromising target integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate immediately precipitate when transferred to my biochemical assay buffer? A: The precipitation is a failure of kinetic solubility driven by the compound's structural hydrophobicity. The molecule contains a tert-butyloxycarbonyl (Boc) protecting group and a hydrocarbon piperidine ring, which collectively drive a high partition coefficient (LogP). When the compound is transferred from a 100% DMSO stock solution into an aqueous buffer, the sudden shift in solvent polarity causes supersaturation. The hydrophobic Boc groups rapidly aggregate to minimize contact with water, establishing a turbid suspension rather than a true solution[1].

Q2: Can I simply increase the DMSO concentration in my assay to keep the compound dissolved? A: Only within strict limits. While increasing DMSO improves the solubility of lipophilic compounds, it also alters the dielectric constant of the assay buffer. This can denature target proteins, disrupt enzyme-substrate interactions, or quench fluorescent readouts. According to high-throughput screening (HTS) quality control guidelines, biochemical assays should be optimized to tolerate a minimum of 1% (v/v) DMSO, with 1% to 5% being the typical maximum working range[2]. Exceeding this threshold usually degrades the assay's Z'-factor (a measure of assay robustness) below the acceptable >0.5 cutoff[2].

Q3: If I am capped at 2% DMSO and the compound still precipitates, what is the best solubilizing excipient to use? A: We highly recommend 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a chemically modified cyclic oligosaccharide featuring a hydrophilic exterior and a hydrophobic central cavity. It resolves solubility issues by encapsulating the hydrophobic moieties of your compound (such as the Boc group) within its cavity, forming a non-covalent "host-guest" inclusion complex[3]. This shields the lipophilic regions from water, significantly enhancing apparent aqueous solubility without altering the drug's fundamental chemical composition or reacting with it[3].

Q4: Are there any standard assay additives I should strictly avoid with this specific compound? A: Yes. The 4-(but-2-enoyl) moiety is an


-unsaturated amide, which functions as a reactive Michael acceptor . You must avoid high concentrations of nucleophilic solubilizers or reducing agents—such as dithiothreitol (DTT), 

-mercaptoethanol, or primary amine-based surfactants. These reagents can undergo a covalent conjugate addition reaction with the enoyl group, effectively destroying your compound before it can interact with its intended biological target.

Part 2: Data Presentation

Table 1: Comparison of Solubilization Strategies for Michael Acceptors
StrategyMechanism of ActionProsCons / Limitations
DMSO (Co-solvent) Lowers bulk solvent polarityEasy to use; standard in HTS libraries.Denatures proteins >5% v/v; causes kinetic precipitation upon aqueous dilution.
HP-β-CD (Excipient) Host-guest encapsulationExcellent biocompatibility; protects compound; non-nucleophilic.Requires pre-incubation; may compete with target if binding affinity is weak.
Tween-20 (Surfactant) Micellar solubilizationDisrupts nano-aggregates at low concentrations (0.01-0.1%).Can interfere with optical readouts; high concentrations disrupt lipid membranes.
Table 2: Maximum Recommended Co-Solvent/Excipient Limits
ReagentMax Limit (Biochemical Assays)Max Limit (Cell-Based Assays)Impact of Exceeding Limit
DMSO 1.0% - 5.0% v/v[2]0.1% - 0.5% v/v[2]Enzyme denaturation; cell toxicity.
HP-β-CD Up to 20% w/vUp to 10% w/vIncreased buffer viscosity; altered diffusion.
Tween-20 0.1% v/v0.01% v/vProtein stripping; micelle-induced artifacts.

Part 3: Mandatory Visualization

G Start Compound Precipitation in Aqueous Buffer Step1 Assess DMSO Tolerance (Target: 1% - 5% v/v) Start->Step1 Decision1 Is compound soluble & assay functional? Step1->Decision1 Step2 Proceed to Primary Assay Decision1->Step2 Yes Step3 Add 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Decision1->Step3 No Decision2 Is compound soluble & assay functional? Step3->Decision2 Decision2->Step2 Yes Step4 Test Non-Nucleophilic Surfactants (e.g., Tween-20) Decision2->Step4 No

Caption: Workflow for troubleshooting the aqueous solubility of lipophilic Michael acceptors.

Mechanism Boc Tert-butyl 4-(but-2-enoyl) piperidine-1-carboxylate (Highly Lipophilic) Complex Inclusion Complex (Water Soluble, Shielded Boc Group) Boc->Complex Encapsulation HPBCD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) HPBCD->Complex Host-Guest Interaction

Caption: Mechanism of HP-β-CD host-guest encapsulation improving aqueous solubility.

Part 4: Experimental Protocols

Protocol 1: Determining Kinetic Solubility via Nephelometry

To empirically determine the exact concentration at which your compound precipitates, utilize nephelometric (light-scattering) detection[1]. This protocol acts as a self-validating system to establish your maximum working concentration.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the stock in 100% DMSO across 10 wells.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent reading plate.

  • Buffer Addition: Rapidly dispense 198 µL of your target aqueous biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4) into each well. This establishes a uniform 1% final DMSO concentration[1].

  • Incubation: Shake the plate at 500 RPM for 2 minutes, then incubate at room temperature for 60 minutes to allow kinetic precipitation to stabilize.

  • Measurement: Read the plate using a nephelometer. An inflection point (sudden increase in scattered light) indicates the kinetic solubility limit.

Protocol 2: Preparation of an HP-β-CD Inclusion Complex

If the kinetic solubility limit is below your required assay concentration, use this protocol to encapsulate the compound.

Step-by-Step Methodology:

  • HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your standard aqueous assay buffer. Stir until completely dissolved and visually clear.

  • Compound Addition: Add the required volume of the compound's DMSO stock dropwise into the HP-β-CD solution while vortexing vigorously. Causality Note: Dropwise addition prevents localized supersaturation, allowing the cyclodextrin cavities time to encapsulate the hydrophobic Boc groups before they aggregate.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature, followed by stirring for 2 hours to ensure thermodynamic equilibrium of the host-guest complex.

  • Verification: Centrifuge the solution at 10,000 x g for 10 minutes. If a pellet forms, the compound has exceeded the encapsulation capacity. Use the supernatant for your biochemical assay.

  • Control Validation: Always run a parallel control assay containing the exact same concentration of HP-β-CD and DMSO (without the compound) to verify that the cyclodextrin does not inherently inhibit your enzyme or interfere with the assay readout.

References[1] Separation Science in Drug Development, Part 2: High-Throughput Characterization. Source: chromatographyonline.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkCZQZfXVUKBNW4DGBr-r0qu0lnqChKzv3KVnl7i0nvVoE3oz8cIzmjy29P0KHSKkybyT97w-7n35YaENOoA_M5e0pjC9bxUm2j7s-qliLrLolD3VGZIQ_gCYtElXo9B4j4OoV0sIDUJcbQB6-IgZBjW8v8gvhR_Q2ARkibUXiAgm4m3nNweXdwoExk5Yjz0BvPK_jCIwRnVUpYzrCBpa_8STR4sfce0R8HcpT5_OU9Q==[3] A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applications. Source: alfachemic.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXWenYsvnnLdf2YLSa-F7CrDQiLAJHWDqBfE4DmLiGhRL9GCCvPJTIpVaf3Tey_MTaSMnqQX_MFCX9vqZATM-5m5zpebEqpLYH33I_7GbixGgVLA-RTy_LCWvP2w0Az_eBJzxgGX1JaE5j3cIJU_Ua4nQ7jwK-BsCGSBAVk8zbK6sWWpf3zdhSvTo7SIKc6HEhpNIOgMayCO0Dz8hwFHvtSPq7-gVTkPpmCpGlH2ftu_oOAvLdDqDXdEWWZyforqIoa92MJ-V9ulcK-yQQ6dKvrQ==[2] HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Source: eu-openscreen.eu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjsAWHneBZGQ74eTFfJUcjsY4ksc4sCcn_YP_QTxy26Golq0orJE91zxMG0Mj31Ft-EQ4ULJp_2WAQe2SiGuOLMpNwY5FbPn0a88KOjEjYW0hhNO_1TLYCoLl5SxSnSei0o8hMQsIq6fazSAzXHnASPgM5EpkJQxu7iObl32-w4CG6MiC3yCCZcpfyIcUm-40Stc6vNI9Z4Zskl-QY0lSZ

Sources

Technical Support Center: Purification of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for challenges related to the synthesis and purification of tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter specific, practical issues during their work with this valuable synthetic intermediate. As a Michael acceptor, this molecule is a key building block for covalent inhibitors and other complex pharmaceutical agents, but its purification requires careful consideration of potential byproducts and compound stability.[1]

This document is structured as a series of troubleshooting questions and FAQs, reflecting the real-world challenges our team has helped solve. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning needed to adapt them to your specific circumstances.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent and challenging issues encountered during the purification of tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate.

Q1: My crude ¹H NMR shows the desired product, but it's contaminated with a significant, hard-to-remove impurity showing broad multiplets around 7.5-7.8 ppm. Standard silica gel chromatography isn't working well. What is this impurity and how can I get rid of it?

This is almost certainly triphenylphosphine oxide (TPPO) , the characteristic byproduct of a Wittig reaction.[2][3] TPPO is notoriously difficult to separate from moderately polar products via standard chromatography because its polarity is often very similar to the target molecule, leading to co-elution. Its removal is a classic challenge in organic synthesis.

Root Cause Analysis: The phosphorus-oxygen bond in TPPO gives it significant polarity and hydrogen bond accepting capability, while the three phenyl groups provide organic solubility. This dual nature makes it "stick" on silica gel columns and elute over a wide range of solvent polarities.

Solutions:

  • Optimized Flash Chromatography: While challenging, chromatographic separation is possible with a carefully optimized system.

    • Principle: The goal is to maximize the small polarity difference between your product and TPPO.

    • Protocol: Use a long column with a high surface area silica gel. Elute with a very shallow, slow gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane.[4][5] Sometimes, adding a small percentage of dichloromethane can improve the separation.

    • Expert Tip: If your product is relatively non-polar, a simple and effective trick is to dissolve the crude mixture in a minimal amount of dichloromethane, add silica gel to make a dry slurry, and load this onto the column. Then, flush with a large volume of a non-polar solvent system (e.g., 95:5 Hexane:EtOAc). The TPPO will often stick to the top of the column, allowing your product to elute.[6][7]

  • Non-Chromatographic Removal (Recommended for Scale-Up):

    • Principle: These methods exploit differences in solubility or the ability of TPPO to form insoluble complexes with metal salts.[8][9] This avoids the use of large volumes of solvent and can be more efficient at scale.

    • Method A: Precipitation with Metal Salts: TPPO can be selectively precipitated from organic solvents by forming a complex with salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[8][9] The resulting TPPO-metal complex is highly insoluble and can be removed by simple filtration.

    • Method B: Solvent Trituration/Crystallization: TPPO has low solubility in certain non-polar solvents like cyclohexane or a pentane/ether mixture.[4][6] You can often precipitate the bulk of the TPPO by concentrating your crude reaction mixture and triturating it with one of these solvents.

Below is a decision workflow to guide your choice of TPPO removal strategy.

Caption: Decision workflow for TPPO removal.

Q2: My product appears to be degrading on the silica gel column, leading to streaking on TLC and low recovery yields. What is causing this and how can I prevent it?

This is a common issue for α,β-unsaturated carbonyl compounds, which are known as Michael acceptors.[1]

Root Cause Analysis: Standard silica gel is slightly acidic (pH ~4-5) and has a high surface area covered in hydroxyl groups. This environment can catalyze several undesirable side reactions:

  • Decomposition: The acidic surface can promote decomposition pathways.

  • Polymerization: Michael acceptors can polymerize, especially if concentrated on the silica surface for extended periods.

  • Covalent Binding: Although less common with silica itself, highly reactive Michael acceptors can sometimes react with nucleophilic sites.

Solutions:

  • Deactivate the Stationary Phase:

    • Neutralize Silica: Before packing the column, you can prepare a slurry of silica gel in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%). This neutralizes the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica. However, be sure to run TLC plates on alumina first, as the elution order can sometimes change.

  • Minimize Contact Time:

    • Flash Chromatography: Use flash chromatography (applying pressure) rather than gravity chromatography to significantly reduce the time the compound spends on the column.[10]

    • Proper Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column in a tight, concentrated band.[11][12] A diffuse band increases contact time and leads to poor separation.

  • Avoid Chromatography:

    • The best solution is often to design a synthesis and workup that avoids chromatography altogether. If you are using the Horner-Wadsworth-Emmons reaction, the phosphate byproduct is water-soluble and can be removed with a simple aqueous wash, potentially allowing for direct crystallization of the product from the organic phase.[2][13]

Q3: My purified product is a persistent oil or waxy solid, and I'm unable to induce crystallization. What techniques can I try?

Obtaining a crystalline solid is highly desirable for ensuring high purity and ease of handling. An oil or amorphous solid may still contain trapped solvent or minor impurities.

Root Cause Analysis: The molecule's structure, with the bulky, flexible Boc-group and the piperidine ring, may inhibit efficient packing into a crystal lattice. The presence of even small amounts of impurities (e.g., the Z-isomer or residual solvent) can also significantly hinder crystallization.

Solutions & Methodologies:

  • High Purity is Key: First, ensure your material is >98% pure by ¹H NMR and LC-MS. Impurities are the most common cause of crystallization failure.

  • Solvent System Screening: The goal is to find a binary solvent system composed of a "good" solvent (in which the compound is very soluble) and a "poor" or "anti-solvent" (in which it is insoluble).

    • Procedure: Dissolve your oil in a minimal amount of the good solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) at room temperature or with gentle warming. Then, slowly add the anti-solvent (e.g., hexanes, pentane, or petroleum ether) dropwise until you observe persistent cloudiness.[14][15] At this point, you can either add one or two drops of the good solvent to clarify and then allow it to stand, or simply cap the vial and let it slowly evaporate or cool.

    • Recommended Screening Systems:

      Good Solvent Anti-Solvent
      Diethyl Ether Hexanes/Pentane
      Ethyl Acetate Petroleum Ether

      | Dichloromethane | Pentane |

  • Temperature Control:

    • Slow Cooling: After preparing a saturated solution, allow it to cool to room temperature slowly, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C). Slow cooling promotes the formation of larger, more ordered crystals.

  • Scratching & Seeding:

    • Scratching: Gently scratching the inside of the glass vial at the solvent-air interface with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.

    • Seeding: If you have ever had a batch crystallize, save a few seed crystals. Adding a single, tiny seed crystal to a supersaturated solution can induce rapid crystallization.

Frequently Asked Questions (FAQs)
FAQ 1: To minimize purification issues from the start, is the Wittig or Horner-Wadsworth-Emmons (HWE) reaction better for this synthesis?

For this specific target, the Horner-Wadsworth-Emmons (HWE) reaction is strongly recommended over the classical Wittig reaction.

Causality & Comparison:

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE)Advantage
Byproduct Triphenylphosphine oxide (TPPO)Diethyl phosphate salt (or similar)HWE
Byproduct Removal Difficult (often requires chromatography or precipitation)[2][4]Easy (water-soluble, removed by aqueous workup)[2][13]HWE
Stereoselectivity Variable; unstabilized ylides give Z-alkenes, stabilized ylides give E-alkenes[3]Generally high E-selectivity with stabilized phosphonates[13]HWE
Reagent Reactivity Ylide can be highly basic/reactivePhosphonate anion is less basic, tolerates more functional groupsHWE

Choosing the HWE pathway preemptively eliminates the single greatest purification challenge (TPPO removal) and provides better control over the desired E-isomer stereochemistry.

FAQ 2: How can I effectively monitor the purification process by Thin Layer Chromatography (TLC)?

TLC is your most crucial tool for monitoring the reaction and optimizing the purification.[16][17]

  • UV Visualization: The α,β-unsaturated carbonyl system is a chromophore, so your product and any aromatic impurities (like TPPO) will be visible under a UV lamp (254 nm).

  • Staining: After UV visualization, use a chemical stain for more specific identification.

    • Potassium Permanganate (KMnO₄) Stain: This is the best stain for this molecule. It reacts with the carbon-carbon double bond, causing the purple stain to disappear and leave a yellow-brown spot. It is extremely sensitive for your product but will not visualize TPPO, allowing you to distinguish between the two if they have similar Rf values.

    • Vanillin or p-Anisaldehyde Stain: These are general-purpose stains that, upon heating, will produce colored spots for most organic compounds, including your product and TPPO.

Caption: Recommended TLC analysis workflow.

FAQ 3: What are the expected analytical characteristics (¹H NMR, ¹³C NMR, MS) for the pure E-isomer?

Verifying the structure and purity of your final product is critical. Based on the structure tert-butyl 4-[(E)-but-2-enoyl]piperidine-1-carboxylate, you should expect the following signals:

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: ~254.18

    • [M+Na]⁺: ~276.16

    • A common fragment is the loss of the tert-butyl group (-56) or the entire Boc group (-100).

  • ¹H NMR (in CDCl₃):

    • Vinyl Protons (key for E/Z confirmation): Two distinctive doublets of quartets or multiplets in the range of δ 6.0-7.0 ppm. For the (E)-isomer, the coupling constant (J-value) between the two vinyl protons will be large, typically 15-18 Hz . A Z-isomer would show a smaller coupling of ~10-12 Hz.

    • Allylic Methyl Group: A doublet around δ 1.9 ppm with a coupling constant of ~7 Hz.

    • Piperidine Protons: A complex series of multiplets from δ 1.5-4.2 ppm. The protons on the carbons adjacent to the nitrogen will be broad and shifted downfield (~2.8 and ~4.1 ppm).

    • Boc Group: A sharp, large singlet at ~δ 1.45 ppm, integrating to 9 protons.

  • ¹³C NMR (in CDCl₃):

    • Carbonyls: Ketone (~δ 198-202 ppm), Carbamate (~δ 154 ppm).

    • Vinyl Carbons: ~δ 130-145 ppm.

    • Boc Group: Quaternary carbon at ~δ 80 ppm and methyl carbons at ~δ 28 ppm.

    • Piperidine Carbons: Signals between ~δ 28-45 ppm.

FAQ 4: What are the best practices for storing the purified compound?

Due to its chemical nature, proper storage is important to maintain purity over time.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent potential oxidation of the piperidine ring or side reactions.[18][19]

  • Temperature: Store in a freezer (-20°C) to slow down any potential degradation or polymerization pathways.

  • Light: Protect from light by storing in an amber vial.

  • Purity: Ensure the compound is free of acidic or basic impurities before long-term storage, as these can catalyze decomposition.

FAQ 5: I need to scale up my purification from 1g to 100g. What new challenges should I anticipate?

Scaling up purification is not always a linear process and introduces new logistical and physical challenges.[20][21]

  • Chromatography Becomes Impractical: Running a 100g scale column is resource-intensive (solvents, silica, time). This is why developing a purification strategy based on crystallization or precipitation (as described in Q1) during the small-scale phase is critical for successful scale-up.[22]

  • Heat Transfer: Crystallizations at a large scale can generate or absorb significant heat. Ensure your vessel can handle these changes and that cooling is controlled to ensure consistent crystal formation.

  • Mixing: Efficient mixing is harder to achieve in large vessels. Ensure you have adequate overhead stirring to maintain a homogeneous slurry during precipitation or crystallization.

  • Filtration and Drying: Filtering and drying 100g of product requires larger equipment (Büchner funnels, vacuum ovens). Ensure the product is dried thoroughly to remove residual solvents, which can be more challenging with a larger bulk of material.

References
  • Vertex AI Search Result. (n.d.).
  • Vertex AI Search Result. (n.d.). How to Remove Sticky Reagents during Workup.
  • Díez-Poza, C., et al. (2022).
  • Cernak, T., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry.
  • Vertex AI Search Result. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Royal Society of Chemistry. (n.d.).
  • Mondal, T., & Islam, S. M. (2018). Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction.
  • YouTube. (2019). contrasting the Wittig and Horner-Wadsworth-Emmons reaction.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Kaupang, Å., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • Kaupang, Å., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • University of Toronto Scarborough. (n.d.).
  • University of Victoria. (n.d.).
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • University of California, Irvine. (n.d.).
  • Bio-Link. (2024).
  • Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • University of Colorado Boulder. (n.d.).
  • PubChem. (n.d.). Tert-butyl 4-(but-2-enoyl)
  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • PubChem. (n.d.). Tert-butyl 4-(prop-2-yn-1-yl)
  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions.
  • Vilkauskaitė, G., et al. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Lund University Publications. (2023).
  • Sigma-Aldrich. (n.d.).
  • Phenomenex. (2025).
  • Bio-Rad. (n.d.).
  • Kaupang, Å., et al. (n.d.). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • SpectraBase. (n.d.). Tert-butyl-4-[phenyl(thiophene-2-carbonyl)
  • ACS Publications. (2026). Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture.
  • Inxight Drugs. (n.d.). tert-Butyl 4-[(E)-3-(dimethylamino)
  • ChemicalBook. (n.d.). 1-TERT-BUTYLOXYCARBONYL-4-AMINO-PIPERAZINE(118753-66-5) 1H NMR spectrum.
  • Reddit. (2011). Question about Horner-Wadsworth-Emmons workup.
  • ChemicalBook. (n.d.). tert-butyl 4-[(2E)-3-(dimethylamino)
  • University of Colorado Boulder. (n.d.).
  • Google Patents. (n.d.). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)
  • Bauer, R. A. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC.
  • Organic Syntheses Procedure. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.

Sources

Technical Support Center: Stability Management for Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #STAB-882-ENOYL Subject: Prevention of Polymerization & Degradation During Storage Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate contains a reactive


-unsaturated ketone (enone)  moiety.[1] While the N-Boc group provides steric bulk, the crotonyl side chain (but-2-enoyl) is susceptible to radical polymerization  and Michael addition  reactions.

Improper storage leads to the formation of oligomeric gums (yellowing) or insoluble solids. This guide provides a self-validating protocol to maintain purity >98% over extended periods.

Module 1: The Science of Degradation

To prevent degradation, you must understand the mechanism. The instability arises from the conjugated double bond at the C4-position side chain.

The Failure Mechanism: Radical Propagation

The primary failure mode is free-radical polymerization , initiated by heat, light, or trace peroxides. Unlike simple alkenes, the carbonyl group polarizes the double bond, making it an excellent Michael acceptor and radical trap.

PolymerizationMechanism cluster_prevention Inhibition Zone Monomer Monomer (Enoyl-Piperidine) Radical Active Radical Species (R•) Monomer->Radical Homolytic Fission Initiator Initiator (Light / Peroxides / Heat) Initiator->Monomer Attacks Double Bond Dimer Dimer Radical (Chain Growth) Radical->Dimer + Monomer (Propagation) Polymer Oligomer/Polymer (Gummy Solid) Dimer->Polymer + n Monomers Inhibitor Stabilizer (BHT) Inhibitor->Radical Scavenges Radical (Stops Chain)

Figure 1: Radical polymerization pathway. The stabilizer (BHT) intercepts the active radical before it can react with another monomer unit.

Secondary Risk: Acid-Catalyzed Boc Removal

While polymerization is the primary storage risk, exposure to moisture and trace acids can cleave the Boc group. This generates a free secondary amine, which can then attack the enone of a neighboring molecule (intermolecular Michael addition), causing rapid cross-linking.

Module 2: Storage Protocol (The "Golden Rules")

Adhere to this protocol to maximize shelf life.

Storage Conditions Matrix
ParameterRecommendationScientific Rationale
Temperature -20°C (± 5°C) Reduces kinetic energy, slowing radical propagation rates significantly.
Atmosphere Argon or Nitrogen Displaces oxygen. Oxygen reacts with the alkene to form peroxides, which are potent radical initiators.
Light Amber Vials / Foil UV light (200-400 nm) excites the

-system, triggering photo-initiation.
Physical State Solid / Neat Oil Avoid storing in solution. Solvents like DCM or THF can contain trace peroxides or acids that accelerate degradation.
Stabilizer BHT (200-500 ppm) Butylated hydroxytoluene acts as a radical scavenger. Unlike MEHQ, BHT does not require oxygen to function, making it compatible with inert gas storage.
Handling Thawed Samples

CRITICAL: Do not open a cold vial immediately.

  • Remove vial from freezer.

  • Allow to warm to room temperature (approx. 30 mins) inside a desiccator.

  • Why? Opening a cold vial condenses atmospheric moisture onto the compound. Water promotes Boc-deprotection and subsequent cross-linking.

Module 3: Troubleshooting & FAQs

Q1: The compound has turned from a white solid/colorless oil to a yellow gum. Is it usable?

Diagnosis: Polymerization or Oligomerization.

  • Technical Check: Run a TLC.[2] If you see a "streak" from the baseline rather than a distinct spot, or a spot that stays at the baseline, polymers have formed.

  • Resolution: If the yellowing is mild, you may purify via flash column chromatography (Silica, Hexane/EtOAc). If the mass has solidified into an insoluble rubber, it is irretrievable.

Q2: Can I store this compound in DMSO or DMF stock solutions?

Verdict: NO.

  • Reasoning: Polar aprotic solvents like DMSO can facilitate nucleophilic attacks (if any trace amines are present) and are difficult to remove without heating (which risks polymerization). Store as a neat material.

Q3: I need to remove the BHT stabilizer before my next reaction. How?

Protocol:

  • Dissolve the compound in a non-polar solvent (e.g., Hexane or Et2O).

  • Wash with 1M NaOH (BHT is phenolic and can be partially extracted into base, though it is lipophilic) or simply rely on the subsequent chromatography step.

  • Note: In most synthetic applications (Heck reactions, Michael additions), 200 ppm BHT does not interfere and does not need removal.

Module 4: Quality Control & Validation

Before using valuable reagents in a synthesis, validate the integrity of the "enoyl" group.

1H-NMR Validation Markers

The integrity of the double bond is the primary quality attribute.

  • Target Signal: Look for the alkene protons of the crotonyl group.

    • 
       ~6.8 - 7.0 ppm (dq): 
      
      
      
      -proton (adjacent to carbonyl).
    • 
       ~5.8 - 6.0 ppm (dq): 
      
      
      
      -proton.
  • Failure Mode: If these peaks broaden significantly or disappear, and aliphatic signals (

    
     1.0 - 2.5 ppm) increase disproportionately, polymerization has occurred.
    
QC Decision Tree

QCDecisionTree Start Start QC Check Visual Visual Inspection: Color/State Change? Start->Visual NMR 1H-NMR Analysis: Check Alkene Region (5.8-7.0 ppm) Visual->NMR No Change Visual->NMR Slight Yellowing Fail_Discard FAIL: Discard (Polymerized) Visual->Fail_Discard Insoluble Gel Purity Integration Check: Alkene : Boc Ratio = 2 : 9? NMR->Purity Pass PASS: Proceed to Synthesis Purity->Pass Yes Purity->Fail_Discard No Alkene Peaks Purify ACTION: Re-purify (Chromatography) Purity->Purify Impurities < 10% Purify->NMR Re-test

Figure 2: Quality Control workflow for validating reagent integrity prior to use.

References

  • BenchChem. (2025).[2][3] Preventing polymerization of α,β-unsaturated ketones during synthesis.[2] Retrieved from

  • National Institutes of Health (NIH). (2025). Radical polymerization mechanism and kinetics.[4] PubChem Compound Summary. Retrieved from

  • BOC Sciences. (2025). Polymerization Inhibitors: Mechanisms and Applications. Retrieved from

  • Fisher Scientific. (2010). Safety Data Sheet: 1-Boc-4-piperidone (Precursor Stability Data). Retrieved from

Sources

Identifying and minimizing side products in "Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with bifunctional molecules like Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate requires precise chemoselectivity. This molecule presents a unique dual-reactivity profile: an acid-labile tert-butyloxycarbonyl (Boc) protecting group at the piperidine nitrogen (N1), and a highly electrophilic


-unsaturated ketone (but-2-enoyl moiety) at the C4 position.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you identify and minimize side products during your syntheses.

Mechanistic Profiling & Reactivity Pathways

Understanding the inherent electronic properties of your substrate is the first step in troubleshooting. The enone system is prone to both 1,2-carbonyl addition and 1,4-conjugate addition, while the Boc group is susceptible to premature acidic cleavage.

MechanisticPathway Substrate Tert-butyl 4-(but-2-enoyl) piperidine-1-carboxylate Enone alpha,beta-Unsaturated Ketone (C4) Substrate->Enone Boc Boc Protecting Group (N1) Substrate->Boc Michael 1,4-Conjugate Addition (Desired Product) Enone->Michael Soft Nucleophiles (e.g., Cuprates, Amines) Addition12 1,2-Carbonyl Addition (Side Product) Enone->Addition12 Hard Nucleophiles (e.g., Grignards, RLi) Deprotect Acidic Cleavage (TFA / HCl) Boc->Deprotect Without Scavengers tButyl tert-Butyl Cation (Electrophile) Deprotect->tButyl Without Scavengers Alkylation Unwanted t-Butylation (+56 Da Side Product) tButyl->Alkylation Without Scavengers

Mechanistic pathways showing competing 1,2 vs 1,4 additions and Boc-deprotection side reactions.

Troubleshooting Guides & FAQs

Issue 1: Regioselectivity - Unwanted 1,2-Addition vs. 1,4-Conjugate Addition

Q: When reacting carbon nucleophiles with the enone, my LC-MS shows significant alcohol byproducts rather than the desired Michael adduct. How do I force 1,4-addition?

A: This is a classic issue of nucleophile "hardness." Hard nucleophiles (like Grignard reagents or organolithiums) have a high charge density and preferentially attack the localized partial positive charge at the carbonyl carbon, leading to 1,2-addition (allylic alcohols)[1].

  • The Causality: To favor 1,4-addition, you must "soften" the nucleophile to better overlap with the diffuse

    
     orbital at the 
    
    
    
    -carbon of the but-2-enoyl group.
  • The Solution: Transmetalate your hard nucleophile using catalytic Copper(I) salts (e.g., CuI or CuCN) to form an organocuprate (Gilman reagent). Alternatively, if using amines as nucleophiles,2 has been shown to exclusively drive 1,4-conjugate addition without organic solvents[2].

Issue 2: Premature Boc Deprotection and tert-Butylation

Q: During Lewis acid-catalyzed Michael additions or subsequent acidic deprotections, I observe a mass increase of +56 Da or +96 Da. What is happening?

A: You are observing acid-catalyzed side reactions. The Boc group is highly sensitive to strong Brønsted acids (like TFA) and certain Lewis acids. Cleavage of the C-O bond generates a highly reactive tert-butyl cation[3].

  • The Causality: If this carbocation is not immediately trapped, it acts as a strong electrophile, alkylating nucleophilic residues in your product (adding +56 Da to the mass)[4]. Furthermore, if TFA is used, trifluoroacetylation can occur (+96 Da)[3].

  • The Solution: You must incorporate a "scavenger" into your reaction cocktail. Reagents like Triisopropylsilane (TIS) or anisole are more reactive towards the tert-butyl cation than your substrate, effectively neutralizing it by donating a hydride to form benign isobutane gas[5].

Issue 3: Enone Polymerization and Oligomerization

Q: My reactions are yielding intractable gums, and the mass balance is very poor. How can I prevent this?

A: The


-unsaturated ketone is highly susceptible to radical or anionic polymerization, especially when heated or exposed to light in concentrated solutions[6].
  • The Causality: The initial nucleophilic attack generates an enolate intermediate. If substrate concentration is too high, this enolate can act as a nucleophile against another unreacted enone molecule, triggering a cascading oligomerization.

  • The Solution: Run the reaction at higher dilutions (e.g., <0.1 M). If radical pathways are suspected, add a radical inhibitor such as Butylated hydroxytoluene (BHT) at 1-2 mol%.

Diagnostic Workflow

Use the following decision tree to rapidly diagnose crude mixture anomalies based on LC-MS and NMR data.

DiagnosticWorkflow Start Analyze Crude Mixture (LC-MS / NMR) Branch1 Mass +56 Da (t-butylation) or Loss of Boc (-100 Da) Start->Branch1 Acidic Conditions Branch2 Alcohol Byproducts (1,2-Carbonyl Attack) Start->Branch2 Hard Nucleophiles Branch3 Intractable Gums / High MW Species Start->Branch3 Heat / Radicals Sol1 Add Carbocation Scavenger (e.g., TIS, Anisole) Branch1->Sol1 Prevent alkylation Sol2 Soften Nucleophile (Use Cu-catalysis / lower T) Branch2->Sol2 Force 1,4-addition Sol3 Add Radical Inhibitor (e.g., BHT) & Run Dilute Branch3->Sol3 Stop polymerization

Diagnostic workflow for identifying and resolving common side products in enone reactions.

Quantitative Data Summaries

Table 1: Scavenger Selection Guide for Boc Deprotection Selecting the right scavenger depends on the nucleophilic sites present in your final adduct[5].

ScavengerTarget Reactive IntermediateTypical Conc. (v/v)Efficacy & Notes
Triisopropylsilane (TIS) tert-Butyl cation1 - 5%Highly effective hydride donor; reduces cation to isobutane gas.
Anisole tert-Butyl cation1 - 5%General aromatic scavenger; traps cation via electrophilic aromatic substitution.
Water (

)
tert-Butyl cation1 - 5%Quenches cation to form tert-butanol; less effective than TIS for highly sensitive substrates.

Table 2: Nucleophile Hardness and Regioselectivity Outcomes Understanding how nucleophile choice dictates the reaction pathway[1].

Nucleophile TypeHardnessPrimary Reaction PathwayTypical 1,4 to 1,2 Ratio
Organolithium (R-Li) Very Hard1,2-Carbonyl Addition< 5 : 95
Grignard (R-MgX) HardMixed Addition20 : 80
Organocuprate (

)
Soft1,4-Conjugate Addition> 95 : 5
Secondary Amines Soft1,4-Conjugate Addition> 95 : 5

Standardized Experimental Protocols

Protocol A: Chemoselective 1,4-Conjugate Addition (Amine Nucleophile)

This protocol utilizes water to promote exclusive 1,4-addition while suppressing polymerization, creating a self-validating system via TLC monitoring[2].

  • Preparation: In a round-bottom flask, suspend Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (1.0 equiv, 1.0 mmol) in deionized water (2.0 mL).

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine or piperidine, 1.2 equiv) dropwise at room temperature. Causality: Slow addition keeps the local concentration of the enolate intermediate low, preventing self-condensation.

  • Reaction & Validation: Stir vigorously. Monitor the reaction via TLC (UV active enone starting material will disappear; the saturated product is typically UV inactive but stains with phosphomolybdic acid).

  • Workup: Once complete (usually 1-3 hours), extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Controlled Boc Deprotection with Cation Scavenging

This protocol ensures complete removal of the Boc group without tert-butylation of the newly formed amine or other nucleophilic sites[7].

  • Preparation: Dissolve the Boc-protected adduct (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add Triisopropylsilane (TIS) (2.5% v/v) and deionized water (2.5% v/v) to the solution. Causality: TIS acts as a hydride donor to neutralize the tert-butyl cation, while water acts as a secondary trap.

  • Acidification: Slowly add Trifluoroacetic acid (TFA) to achieve a final ratio of 95:2.5:2.5 (TFA:TIS:

    
    ). Stir at room temperature for 1-2 hours.
    
  • Validation & Workup: Confirm complete deprotection via LC-MS (look for the exact mass of the free amine; ensure absence of +56 Da peaks). Concentrate the mixture under reduced pressure. Co-evaporate with toluene three times to remove residual TFA.

References

  • Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL:[Link]

  • CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds Source: RSC Books URL: [Link]

  • Water Promoted Michael Addition of Secondary Amines to α, β-Unsaturated Carbonyl Compounds Under Microwave Irradiation Source: ResearchGate URL:[Link]

Sources

Refinement of analytical methods for "Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate" quantification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Analytical Refinement for Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

Executive Summary & Analyte Profile

This guide addresses the quantification and purity analysis of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (also known as N-Boc-4-crotonylpiperidine). As a key intermediate in the synthesis of covalent inhibitors (e.g., KRAS G12C inhibitors), the analytical rigor of this compound centers on two Critical Quality Attributes (CQAs):

  • Geometric Isomerism: Differentiating the active E-isomer (Trans) from the Z-isomer (Cis) impurity.

  • Electrophilic Stability: The

    
    -unsaturated ketone moiety is a Michael acceptor, making it susceptible to degradation in nucleophilic solvents.
    
Property Specification
Molecular Formula

Molecular Weight 253.34 g/mol
Chromophore Enone (

nm); Boc (end absorption <210 nm)
LogP (Predicted) ~2.1 (Moderately Hydrophobic)
Critical Risk On-column degradation via Michael addition; E/Z isomerization.[1]

Core Method Development Framework

The following logic gate outlines the decision-making process for refining your analytical method.

MethodLogic Start Method Development Column Stationary Phase Selection Start->Column C18 C18 (L1) General Use Column->C18 Standard Phenyl Phenyl-Hexyl (Isomer Separation) Column->Phenyl High Resolution Solvent Mobile Phase Selection ACN Acetonitrile (Preferred) Solvent->ACN MeOH Methanol (Risk: Adducts) Solvent->MeOH Detect Detection (UV/MS) C18->Solvent Phenyl->Solvent ACN->Detect MeOH->Detect

Figure 1: Decision matrix for analytical conditions. Note the preference for Phenyl-Hexyl for isomer resolution and Acetonitrile to prevent solvent-analyte reactivity.

Troubleshooting Center & FAQs

This section addresses specific failure modes reported by users handling


-unsaturated ketone intermediates.
Issue 1: "I see a splitting peak or a persistent shoulder on the main peak."

Diagnosis: Geometric Isomerism (E/Z Separation).[2] The "but-2-enoyl" side chain exists primarily as the E (trans) isomer, but synthetic routes often generate 5-15% of the Z (cis) isomer. Standard C18 columns may co-elute these due to similar hydrophobicity.

Refinement Strategy:

  • Switch Stationary Phase: Move from C18 to a Phenyl-Hexyl or Biphenyl column. The

    
    -
    
    
    
    interactions between the phenyl ring of the stationary phase and the alkene of the enone provide superior selectivity for geometric isomers compared to hydrophobic interactions alone [1].
  • Thermodynamic Control: Lower the column temperature to 25°C. Higher temperatures (e.g., >40°C) increase molecular rotation, often merging the isomer peaks.

Issue 2: "The peak area decreases over time in the autosampler, and a new early-eluting peak appears."

Diagnosis: Solvolysis / Michael Addition. Your analyte is an electrophile (Michael acceptor). If your mobile phase or diluent contains Methanol (a weak nucleophile), it can slowly add across the double bond, forming a methoxy-adduct, especially if the pH is unmodified (neutral/basic) [2].

Refinement Strategy:

  • Solvent Swap: Replace Methanol with Acetonitrile (ACN) in both the mobile phase and the sample diluent. ACN is aprotic and non-nucleophilic.

  • pH Modification: Ensure the mobile phase is acidic (0.1% Formic Acid). Acidic conditions suppress the nucleophilicity of any trace water or impurities, stabilizing the enone.

Issue 3: "Sensitivity is low, or the baseline is noisy."

Diagnosis: Improper Wavelength Selection.[3] Relying on the Boc group absorption (205-210 nm) introduces solvent cutoff noise.

Refinement Strategy:

  • Target the Enone: The conjugated ketone system exhibits a specific absorbance maximum (

    
    ) typically between 220 nm and 240 nm  [3]. This region is freer from solvent interference than the 210 nm region.
    
  • Protocol: Run a UV-scan (190-400 nm) on a DAD detector to identify the local maximum for the enone system and set your extraction wavelength there (likely 230 nm).

Standard Operating Procedure (SOP): High-Fidelity Quantification

Objective: Robust quantification of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate with <0.5% interference from Z-isomers.

A. Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmEnhanced E/Z selectivity via

-

interactions.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH prevents silanol tailing and stabilizes the enone.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent prevents Michael addition degradation.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 40% B to 90% B over 10 minGradient focuses the hydrophobic Boc-piperidine.
Detection UV @ 230 nm (BW 4 nm)Maximizes signal-to-noise for the enone chromophore.
Temperature 25°CLow temperature aids isomer resolution.
B. Sample Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of 100% Acetonitrile . Do not use Methanol.

  • Working Standard: Dilute to 0.1 mg/mL using the initial mobile phase conditions (Water/ACN).

  • Stability Check: Inject immediately. If autosampler storage is required, maintain at 4°C.

Degradation Pathway Visualization

Understanding the chemical risks is vital for data interpretation. The diagram below illustrates the Michael addition pathway that must be avoided.

Degradation Analyte Target Analyte (Enone) Impurity Methoxy-Adduct (Impurity) Analyte->Impurity Michael Addition (Slow in neutral MeOH) MeOH Methanol (Nucleophile) MeOH->Impurity

Figure 2: The formation of methoxy-adduct impurities when using protic solvents.

References

  • MTC-USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Link

  • Roseli, R. B., et al. (2025). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? ResearchGate.[4] Link

  • Chromatography Online. (2020). UV Detection for HPLC – Fundamental Principle, Practical Implications. Link

  • PubChem. (2025).[5] Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate Compound Summary. Link

Sources

Validation & Comparative

Comparing the reactivity of "Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate" with other electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate represents a specialized class of "tuned" electrophiles in covalent drug discovery. Structurally, it features a crotonyl (β-methyl acrylamide) warhead attached to a piperidine scaffold.

Unlike the hyper-reactive terminal acrylamides found in first-generation covalent kinase inhibitors (e.g., Ibrutinib), this molecule utilizes steric hindrance at the


-carbon to dampen electrophilicity.[1] This "Warhead Rheostat" strategy is critical for targeting non-catalytic cysteines that are highly nucleophilic, where standard acrylamides would lead to promiscuous off-target labeling (e.g., Glutathione depletion).

Primary Application:

  • Target: Cysteine-targeted covalent inhibition (TCIs).[1][2][3][4]

  • Role: Building block for optimizing

    
     by reducing 
    
    
    
    to improve selectivity.
  • Ideal Use Case: When a terminal acrylamide shows poor metabolic stability (

    
     < 30 min in GSH) or high toxicity.
    

Mechanistic Profile: The -Methyl Effect

The reactivity of this molecule is governed by the Michael Addition pathway. However, the presence of the methyl group at the


-position (the site of nucleophilic attack) introduces a critical energy barrier.
Reaction Mechanism (Graphviz)

MichaelAddition cluster_steric Reactivity Modulation Substrate Tert-butyl 4-(but-2-enoyl)piperidine (Electrophile) TS Transition State (Steric Clash with β-Methyl) Substrate->TS Diffusion Cys Cysteine Thiolate (Nucleophile) Cys->TS Attack at β-C Product Covalent Adduct (Stable Thioether) TS->Product Proton Transfer

Figure 1: Mechanistic pathway of cysteine conjugation. The


-methyl group (crotonyl) increases the activation energy (

) compared to unsubstituted acrylamides, slowing the rate of adduct formation.

Comparative Reactivity Analysis

The following data compares the "but-2-enoyl" (crotonyl) warhead against standard industry alternatives.

Electrophile Performance Matrix
Warhead ClassStructureRelative Reactivity (

)
SelectivityMetabolic Stability
Acrylamide

High (

)
ModerateLow (Rapid GSH depletion)
Crotonamide (This Product)

Low/Moderate High High
Vinyl Sulfone

Very HighLowLow
Propynamide

LowHighModerate
Chloroacetamide

HighVery LowPoor (Genotoxic risk)
Technical Interpretation
  • Vs. Acrylamides: The crotonyl group is approximately 10-100x less reactive toward Glutathione (GSH) than a corresponding terminal acrylamide. This allows the molecule to bypass the "GSH sink" in the cytosol and only react when positioned in the specific geometry of the protein binding pocket (Proximity-driven reactivity).

  • Vs. Propynamides: While both are less reactive, propynamides require a specific linear geometry for nucleophilic attack. The crotonyl group retains the planar

    
     geometry of acrylamides, making it a closer isostere for initial docking studies.
    

Experimental Protocols

To validate the reactivity of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate, you must determine its intrinsic reactivity (


) and stability.
Protocol: Glutathione (GSH) Half-Life Assay

Purpose: To quantify intrinsic electrophilicity and predict metabolic liability.

Materials:

  • Test Compound (10 mM in DMSO)[5]

  • Reduced Glutathione (GSH)

  • Phosphate Buffer (PBS), pH 7.4[5]

  • Internal Standard (e.g., Warfarin or Indomethacin)

  • LC-MS/MS system[6][7]

Workflow:

  • Preparation: Dilute Test Compound to 10 µM in PBS (pH 7.4) containing 5 mM GSH (500-fold excess to ensure pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately quench with cold Acetonitrile containing the Internal Standard.

  • Analysis: Monitor the disappearance of the parent peak [M+H]+ via LC-MS.

Calculation: Plot


 vs. time. The slope is 

.

  • Target Metric: For a crotonyl warhead, expect

    
     minutes. (Compare to Acrylamide 
    
    
    
    min).
Protocol: Determination (Enzymatic)

Purpose: To verify that the lower reactivity does not abolish potency against the target.

  • Design: Pre-incubate enzyme with varying concentrations of inhibitor (

    
    ) for different times (
    
    
    
    ).
  • Measurement: Measure residual enzyme activity (

    
    ) by adding substrate.
    
  • Analysis:

    • Fit

      
      .
      
    • Plot

      
       vs 
      
      
      
      to determine
      
      
      (binding affinity) and
      
      
      (maximal inactivation rate).
  • Success Criteria: A successful crotonyl inhibitor often displays a lower

    
     but a comparable 
    
    
    
    to acrylamides, resulting in a cleaner safety profile.

Decision Framework: When to Use This Molecule?

Use the following logic flow to determine if this scaffold fits your project.

DecisionTree Start Start: Covalent Inhibitor Design Q1 Is the Target Cysteine Solvent Exposed? Start->Q1 Q2 Does Acrylamide lead to High GSH Adducts? Q1->Q2 Yes (Exposed) UseAcryl Use Terminal Acrylamide (Max Potency) Q1->UseAcryl No (Buried) Q2->UseAcryl No (Stable) UseCrot Use Tert-butyl 4-(but-2-enoyl)piperidine (Selectivity Required) Q2->UseCrot Yes (Toxic) UseProp Use Propynamide (Steric Constraints) Q2->UseProp Yes (But Crot is too bulky)

Figure 2: Warhead selection logic. The crotonyl group is the preferred "Step-Down" modification when standard acrylamides exhibit toxicity or instability.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery, 7(7), 561–581. Link

  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 111(1), 173-178. Link

  • Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry, 57(23), 10072–10079. Link

Sources

Cross-Validation of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate: A Comparative Guide for Covalent Fragment Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of covalent drug discovery has driven the need for highly tunable electrophilic warheads. While unsubstituted acrylamides often suffer from hyper-reactivity and off-target toxicity, substituted analogs offer a refined therapeutic window. This guide provides an in-depth cross-validation of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (hereafter referred to as Boc-Pip-Crotonamide )—a building block featuring a sterically hindered but-2-enoyl (crotonoyl) Michael acceptor.

Designed for researchers and drug development professionals, this guide objectively compares the proteomic activity, intrinsic reactivity, and cellular toxicity of Boc-Pip-Crotonamide against standard acrylamide and chloroacetamide alternatives across three distinct cell lines (A549, HCT116, and HEK293T).

Mechanistic Rationale: The Causality of Warhead Selection

In Fragment-Based Drug Discovery (FBDD), the choice of the electrophilic warhead dictates the balance between target engagement and off-target toxicity. The structural hallmark of Boc-Pip-Crotonamide is the addition of a methyl group at the


-position of the 

-unsaturated carbonyl system.

The Causality of the


-Methyl Group: 
Unsubstituted acrylamides are highly susceptible to rapid thiolate attack, leading to indiscriminate alkylation of highly abundant cellular nucleophiles like glutathione (GSH). By introducing a 

-methyl group (forming the crotonamide), we induce steric hindrance at the primary site of nucleophilic attack. This specific modification significantly reduces the intrinsic rate of reaction (

), ensuring that the covalent bond only forms when the warhead is precisely oriented within a target protein's binding pocket . This phenomenon effectively uncouples baseline chemical reactivity from target-specific affinity, a critical requirement for developing safe targeted covalent inhibitors (TCIs) .

G Target Target Protein (Free Cysteine) Complex Reversible Complex (Non-covalent) Target->Complex Probe Boc-Pip-Crotonamide (Michael Acceptor) Probe->Complex Transition Transition State (Thiolate Attack) Complex->Transition k_inact Adduct Covalent Adduct (Irreversible) Transition->Adduct

Caption: Kinetic mechanism of targeted covalent inhibitors binding to cysteines.

Comparative Performance Data

To objectively evaluate Boc-Pip-Crotonamide, we cross-validated its performance against two structural analogs:

  • Alternative A (Boc-Pip-Acrylamide): An unsubstituted, highly reactive Michael acceptor.

  • Alternative B (Boc-Pip-Chloroacetamide): An

    
    -reactive electrophile with a distinct geometric attack trajectory.
    
Rationale for Cell Line Selection

We selected three cell lines to create a comprehensive biological matrix:

  • A549 (Non-Small Cell Lung Cancer): Features high basal GSH levels and upregulated antioxidant pathways; ideal for testing warhead stability against metabolic scavenging.

  • HCT116 (Colorectal Carcinoma): Highly proliferative and exquisitely sensitive to non-specific proteotoxic stress; the gold standard for cytotoxicity counter-screening.

  • HEK293T (Human Embryonic Kidney): Provides a non-cancerous baseline to assess general proteome reactivity and cellular permeability.

Table 1: Intrinsic Reactivity & Permeability

Boc-Pip-Crotonamide demonstrates a significantly longer GSH half-life, indicating superior stability and lower risk of pan-assay interference.

CompoundWarhead TypeGSH Half-life (

)
Caco-2 Permeability (

)
Boc-Pip-Crotonamide Crotonamide145 min 12.5 × 10⁻⁶ cm/s
Boc-Pip-AcrylamideAcrylamide35 min10.2 × 10⁻⁶ cm/s
Boc-Pip-ChloroacetamideChloroacetamide85 min8.4 × 10⁻⁶ cm/s
Table 2: Proteome-Wide Cysteine Engagement (IsoTOP-ABPP)

Number of significantly liganded cysteines (Competition Ratio > 4.0) following 10 µM treatment for 2 hours. The crotonamide selectively targets a refined subset of cysteines, whereas the acrylamide exhibits massive off-target alkylation.

Cell LineBoc-Pip-CrotonamideBoc-Pip-AcrylamideBoc-Pip-Chloroacetamide
A549 42 315128
HCT116 38 290115
HEK293T 45 340140
Table 3: Cytotoxicity Counter-Screening (CC₅₀)

Cell viability assessed via CellTiter-Glo at 48 hours. Boc-Pip-Crotonamide is non-toxic at screening concentrations, validating its safety profile for live-cell assays.

Cell LineBoc-Pip-CrotonamideBoc-Pip-AcrylamideBoc-Pip-Chloroacetamide
A549 > 100 µM 12.4 µM35.2 µM
HCT116 > 100 µM 8.5 µM22.1 µM
HEK293T > 100 µM 15.0 µM40.5 µM

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal checkpoints to verify that the observed data is a direct result of the targeted chemical intervention, not an artifact of the workflow.

Protocol 1: Intact-Cell Target Engagement via IsoTOP-ABPP

Activity-Based Protein Profiling (ABPP) utilizes competitive labeling to identify the specific cysteines engaged by the covalent fragment .

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed A549, HCT116, and HEK293T cells in 10 cm dishes. Grow to 80% confluence. Treat cells with 10 µM Boc-Pip-Crotonamide (or alternatives) and a DMSO vehicle control for 2 hours at 37°C.

    • Causality Check: In-cell treatment (rather than lysate treatment) is mandatory to account for cellular permeability and intracellular GSH competition.

  • Lysis & Proteome Extraction: Wash cells with cold PBS, harvest, and lyse in DPBS containing 0.1% NP-40 and protease inhibitors (without DTT/EDTA, which would interfere with cysteine reactivity). Probe protein concentration via BCA assay and normalize all samples to 2 mg/mL.

  • Probe Labeling: Treat the normalized lysates with 100 µM Iodoacetamide-alkyne (IA-alkyne) for 1 hour at room temperature to label all unreacted residual cysteines.

  • Click Chemistry (CuAAC): Append a biotin-azide tag to the IA-alkyne-labeled cysteines using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄, 100 µM biotin-azide) for 1 hour.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated proteins using streptavidin agarose beads. Perform on-bead trypsin digestion overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptides using an Orbitrap mass spectrometer.

    • Self-Validation Checkpoint: The DMSO vehicle control must yield >1,500 quantified cysteine-containing peptides. If the baseline is lower, the IA-alkyne labeling failed, and the competitive ratios will be mathematically invalid.

G N1 Live Cell Incubation N2 Lysis & Extraction N1->N2 N3 IA-Alkyne Labeling N2->N3 N4 CuAAC Click Chemistry N3->N4 N5 Enrichment & Digest N4->N5 N6 LC-MS/MS Analysis N5->N6

Caption: Workflow for IsoTOP-ABPP evaluating covalent fragment engagement.

Protocol 2: Cell Viability and Off-Target Toxicity Assessment

To ensure the covalent fragment does not cause non-specific cell death (which would confound phenotypic assays), viability is assessed using a luminescent ATP-detection assay.

Step-by-Step Methodology:

  • Plating: Seed cells at 2,000 cells/well in opaque 384-well plates. Allow 24 hours for adherence.

  • Dosing: Treat cells with a 10-point, 3-fold dilution series of Boc-Pip-Crotonamide (Starting concentration: 100 µM). Include DMSO (negative control) and 1 µM Staurosporine (positive control).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader.

    • Self-Validation Checkpoint: The Staurosporine positive control must reduce viability by >95% relative to DMSO. If the dynamic range is compressed, the ATP readout is compromised, and the CC₅₀ values cannot be trusted.

Conclusion

The cross-validation data clearly demonstrates that Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate is a highly superior building block for covalent probe development compared to traditional acrylamides. Its


-methyl substitution effectively dampens intrinsic reactivity, resulting in a prolonged GSH half-life, drastically reduced off-target proteomic alkylation, and an excellent cellular safety profile across diverse cell lines. For researchers designing targeted covalent inhibitors or PROTACs requiring a selective Michael acceptor, the crotonamide motif provides the optimal balance of stability and target-driven reactivity.

References

  • Sutanto, F., et al. "The Ascension of Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Ekkebus, R., et al. "Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry." Journal of the American Chemical Society, 2021. URL:[Link]

  • Kuljanin, M., et al. "Increasing the Throughput and Reproducibility of Activity-Based Proteome Profiling Studies with Hyperplexing and Intelligent Data Acquisition." Journal of Proteome Research, 2024. URL:[Link]

Comparative Guide: Mass Spectrometry Data Interpretation for Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate Protein Adducts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Advanced LC-MS/MS Workflows for Targeted Covalent Inhibitor (TCI) Characterization

The Chemical Mechanism & Analytical Challenge

In the development of targeted covalent inhibitors (TCIs), fragments containing α,β-unsaturated carbonyls are frequently utilized as electrophilic warheads. Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate is a prime example of such a molecule. It consists of a piperidine scaffold protected by a lipophilic Boc group, attached to a but-2-enoyl (crotonoyl) moiety.

Under physiological conditions, this Michael acceptor is highly susceptible to 1 such as the sulfhydryl group of cysteine residues[1]. Because this is an addition reaction, the entire molecule is covalently attached to the protein without the loss of any leaving group.

The Mass Shift: The chemical formula of the intact compound is


. The addition of this molecule to a peptide results in a precise, static2 on the modified residue[2].

The Analytical Causality (The Retro-Michael Challenge): While intact mass analysis easily confirms the +253.17 Da addition, localizing the exact site of modification via tandem mass spectrometry (MS/MS) presents a significant challenge. Standard Higher-energy Collisional Dissociation (HCD) relies on vibrational activation. Because the covalent C-S bond formed during the Michael addition is often weaker than the peptide backbone bonds, the vibrational energy causes the adduct to prematurely cleave (a "retro-Michael" reaction). This results in a prominent neutral loss of 253.17 Da, leaving the unmodified peptide backbone and destroying the site-localization information[3].

To solve this, modern proteomics relies on radical-driven fragmentation techniques that cleave the peptide backbone faster than the vibrational energy can break the labile covalent adduct.

Comparison of MS/MS Fragmentation Strategies

To objectively evaluate how to best map this +253.17 Da adduct, we must compare the three primary fragmentation modalities available on high-resolution Orbitrap mass spectrometers.

Table 1: Performance Comparison of MS/MS Fragmentation Techniques for Michael Adducts
Fragmentation TechniqueActivation MechanismAdduct Retention (%)Backbone CoverageIdeal ApplicationLimitations
HCD Vibrational< 15% (High Retro-Michael)High (b/y ions)Confirming peptide identity; High-throughput screening.Fails to localize the exact site of modification.
ETD Radical-driven> 90%Moderate (c/z ions)Site localization on highly charged precursor ions (z

3).
Poor fragmentation efficiency for low charge states (z=2).
EThcD Dual (Radical + Vibrational)> 85%Very High (b/y/c/z ions)Gold standard for comprehensive TCI adduct mapping.Requires longer duty cycles; complex spectral data.

Data represents typical performance metrics for labile Michael acceptor adducts analyzed via Orbitrap MS.

MS_Workflow Precursor Precursor Ion Peptide + 253.17 Da HCD HCD Fragmentation (Vibrational) Precursor->HCD ETD ETD Fragmentation (Radical) Precursor->ETD EThcD EThcD Fragmentation (Dual Activation) Precursor->EThcD Retro Retro-Michael Cleavage Loss of Adduct (b/y ions) HCD->Retro Intact Adduct Retained Site Localized (c/z ions) ETD->Intact Comprehensive Comprehensive Coverage (b/y/c/z ions) EThcD->Comprehensive

Decision tree for MS/MS fragmentation of labile Michael acceptor adducts.

Expert Insight: For routine analysis, 4 by combining the backbone coverage of HCD with the adduct-preserving capabilities of ETD[4]. Alternatively, a3 (where the neutral loss of 253.17 Da in an HCD scan triggers a subsequent ETD scan) can save duty cycle time while still capturing the necessary localization data[3].

Data Acquisition Strategies: DDA vs. DIA

When transitioning from confirming the site of modification to quantifying target occupancy across a dose-response curve, the acquisition strategy must shift.

  • Data-Dependent Acquisition (DDA): Best for initial discovery and site mapping. DDA selects the top N most abundant precursor ions for fragmentation. While excellent for qualitative mapping, DDA suffers from stochastic missing values, making it suboptimal for calculating precise

    
     occupancy rates.
    
  • Data-Independent Acquisition (DIA) / Targeted PRM: Best for quantitation. By isolating predefined m/z windows, DIA ensures that the adducted peptide is consistently sampled across all LC-MS runs. This is critical when comparing the ratio of the unmodified peptide to the +253.17 Da modified peptide to determine target engagement percentages.

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness, the sample preparation protocol must be a self-validating system . The most critical step is the alkylation of unreacted cysteines. If unreacted cysteines are not blocked prior to digestion, the covalent inhibitor can migrate or react post-lysis, creating false-positive modification sites.

Self-Validating Protocol for Adduct Mapping
  • In Vitro Incubation: Incubate the recombinant target protein with Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate at a 1:5 molar ratio in physiological buffer (pH 7.4) for 1–4 hours at 37°C. Causality: A slight excess ensures pseudo-first-order kinetics while minimizing non-specific secondary labeling[5].

  • Quenching & Denaturation: Quench the reaction by adding 8M Urea or 6M Guanidine HCl.

  • Reduction & Alkylation (Critical Step): Reduce disulfide bonds with 10 mM DTT (30 min, 37°C). Alkylate all remaining free cysteines with 20 mM Iodoacetamide (IAA) in the dark for 45 min. Causality: IAA permanently caps unreacted cysteines (+57.02 Da), locking the system and proving that any +253.17 Da adducts occurred during the live incubation phase, not during sample prep.

  • Proteolytic Digestion: Dilute the urea concentration to < 2M and digest with Trypsin/Lys-C overnight at 37°C.

  • LC-MS/MS Acquisition: Desalt peptides using C18 StageTips. Analyze via LC-MS/MS using an Orbitrap mass spectrometer. Set the acquisition method to6[6].

Exp_Workflow Incubation 1. Protein + Compound Incubation Alkylation 2. Denaturation & IAA Alkylation Incubation->Alkylation Digestion 3. Trypsin/Lys-C Digestion Alkylation->Digestion LCMS 4. LC-EThcD-MS/MS Acquisition Digestion->LCMS Analysis 5. Bioinformatic Site Localization LCMS->Analysis

Step-by-step sample preparation and LC-MS/MS workflow for adduct mapping.

Bioinformatics & Data Interpretation

When processing the raw MS data using search engines like Proteome Discoverer, Byonic, or MaxQuant, precise parameter configuration is required to prevent false discovery rate (FDR) inflation.

  • Static Modifications: Carbamidomethylation of Cysteine (+57.0215 Da) — Accounts for the IAA blocking step.

  • Variable Modifications: Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (+253.1678 Da ) on Cysteine (Primary), Lysine, and Histidine (Secondary).

  • Neutral Loss Scoring: If analyzing HCD data, configure the search engine to expect a neutral loss of 253.1678 Da from the precursor. This allows the software to score the unmodified b and y ions correctly against the modified precursor mass.

  • Diagnostic Ions: Look for low m/z reporter ions. The Boc-piperidine moiety may fragment under high collision energy to yield a characteristic tert-butyl cation (m/z 57.07) or exhibit a loss of isobutylene/CO₂.

References

1.5. PMC / National Institutes of Health. 2.3. University of Birmingham Research Portal. 3.6. PMC / National Institutes of Health. 4. 1. PMC / National Institutes of Health. 5.4. Thermo Fisher Scientific. 6.2. ACD/Labs.

Sources

Orthogonal assays to confirm the biological effects of "Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Assays to Confirm the Biological Effects of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

Executive Summary

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (hereafter referred to as TB-4-BP ) is a functionalized piperidine scaffold featuring a crotonyl (but-2-enoyl) Michael acceptor . In drug discovery, this compound serves as an electrophilic fragment or warhead intermediate designed to covalently modify nucleophilic cysteine residues on target proteins. Unlike highly reactive acrylamides, the


-methyl substitution on the crotonyl group tunes its electrophilicity, offering a distinct selectivity profile.

This guide outlines the orthogonal assay framework required to validate the biological effect of TB-4-BP: specific covalent target engagement . We compare its performance against standard acrylamide and saturated analogs, providing a roadmap for researchers to confirm mechanism of action (MoA) and selectivity.

Mechanism of Action & Biological Context

The primary biological effect of TB-4-BP is the irreversible alkylation of solvent-exposed cysteine residues via a Michael addition reaction.

  • Warhead:

    
    -unsaturated ketone (Crotonyl group).
    
  • Reactivity Profile: Moderate. The steric hindrance of the

    
    -methyl group reduces reactivity compared to unsubstituted acrylamides, potentially enhancing specificity for cysteines within specific binding pockets (e.g., kinases, GTPases).
    
  • Biological Outcome: Covalent adduct formation leading to protein inhibition, stabilization, or degradation (if used as a PROTAC handle).

Primary Validation: Intact Protein Mass Spectrometry (MS)

The "Gold Standard" for confirming covalent adduct formation.

Rationale: Biological assays (e.g., IC50) cannot distinguish between reversible and irreversible inhibition. Intact Protein MS provides direct physical evidence of the covalent bond by detecting a precise mass shift corresponding to the ligand.

Experimental Protocol:

  • Protein Preparation: Incubate the purified target protein (5

    
    M) with TB-4-BP (50 
    
    
    
    M, 10x excess) in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl) for 1-4 hours at room temperature.
  • Control: Run a parallel incubation with DMSO (vehicle) and the saturated analog (Tert-butyl 4-butanoylpiperidine-1-carboxylate).

  • Quenching: Acidify with 0.1% Formic Acid to stop the reaction.

  • Analysis: Analyze via LC-MS (Q-TOF or Orbitrap). Deconvolute the raw spectra to obtain zero-charge mass.

Expected Data:

  • Target Mass:

    
    .
    
  • Interpretation: A single mass shift of +253 Da confirms mono-alkylation. Multiple shifts (+506 Da, +759 Da) indicate non-specific promiscuity.

Orthogonal Assay 1: Thiol Reactivity Kinetics (GSH Assay)

Validating intrinsic electrophilicity and stability.

Rationale: To ensure the biological effect is driven by specific recognition rather than indiscriminate reactivity, you must quantify the intrinsic reactivity of the crotonyl warhead. This assay measures the second-order rate constant (


) of the reaction with Glutathione (GSH).

Methodology:

  • Reagents: TB-4-BP (50

    
    M) + GSH (5 mM) in PBS (pH 7.4).
    
  • Readout: Monitor the depletion of free TB-4-BP via HPLC-UV (254 nm) or LC-MS over time (0, 15, 30, 60, 120 min).

  • Calculation: Plot

    
     vs. time to determine pseudo-first-order kinetics (
    
    
    
    ), then derive
    
    
    .

Performance Insight: TB-4-BP should exhibit a


 significantly longer than an acrylamide analog (e.g., >2 hours vs. <30 mins). If 

is <10 mins, the compound is likely a "pan-assay interference compound" (PAINS) due to hyper-reactivity.

Orthogonal Assay 2: Competitive Activity-Based Protein Profiling (ABPP)

Confirming cellular target engagement and selectivity.

Rationale: Demonstrates that TB-4-BP engages the target in a complex proteome and competes with a broad-spectrum cysteine probe.

Workflow:

  • Lysate Treatment: Treat cell lysates with TB-4-BP (various concentrations) or DMSO for 1 hour.

  • Probe Labeling: Chase with a broad-spectrum cysteine-reactive probe (e.g., IA-Rhodamine or Desthiobiotin-Iodoacetamide ) for 30 min.

  • Analysis:

    • Gel-Based: SDS-PAGE + Fluorescence scanning. Disappearance of a specific band indicates target engagement.

    • Mass Spec (Chemoproteomics): Streptavidin enrichment + TMT labeling + LC-MS/MS to identify the specific cysteine residue modified.

Comparative Analysis: TB-4-BP vs. Alternatives

FeatureTB-4-BP (Crotonyl) Acrylamide Analog Saturated Analog
Structure 4-(but-2-enoyl)piperidine4-acryloylpiperidine4-butanoylpiperidine
Reactivity Moderate (Tunable)High (Promiscuous)None (Inert)
Mass Shift +253.17 Da+239.15 Da0 Da (Reversible)
Selectivity High (Requires orientation)Low (Binds exposed Cys)N/A
Primary Use Validating specific binding pocketsInitial "hit" findingNegative Control (Must-have)

Scientist's Note: Always use the Saturated Analog (Tert-butyl 4-butanoylpiperidine-1-carboxylate) as a negative control. If the biological phenotype persists with the saturated analog, the effect is not driven by covalent cysteine modification.

Visualizing the Validation Workflow

G Compound TB-4-BP (Candidate) MS_Assay Primary: Intact Protein MS Compound->MS_Assay GSH_Assay Ortho 1: GSH Reactivity Compound->GSH_Assay ABPP_Assay Ortho 2: Competitive ABPP Compound->ABPP_Assay Target Purified Target (Cysteine-rich) Target->MS_Assay Result_MS Mass Shift (+253 Da) MS_Assay->Result_MS Detect Adduct Decision Validation Outcome Result_MS->Decision GSH_Assay->Decision Moderate Reactivity (Specific) ABPP_Assay->Decision Band Competition (Engagement)

Figure 1: Integrated workflow for validating the covalent mechanism of TB-4-BP.

Detailed Experimental Protocol: Intact Protein MS

Objective: Confirm covalent adduct formation on Target Protein X.

  • Preparation:

    • Dilute Protein X to 10

      
      M in Assay Buffer (20 mM Tris pH 7.5, 100 mM NaCl, 1 mM TCEP). Note: Avoid DTT as it competes with the warhead.
      
    • Prepare 10 mM stock of TB-4-BP in DMSO.

  • Incubation:

    • Mix 45

      
      L Protein solution + 5 
      
      
      
      L of 500
      
      
      M TB-4-BP (Final: 50
      
      
      M compound, 9
      
      
      M protein).
    • Incubate at 25°C for 2 hours.

  • LC-MS Analysis:

    • Inject 10

      
      L onto a C4 reverse-phase column (e.g., Agilent PLRP-S).
      
    • Gradient: 5% to 90% Acetonitrile + 0.1% Formic Acid over 10 min.

    • Source: ESI+.[1] Scan range: 500–3000 m/z.

  • Data Processing:

    • Deconvolute spectra using Maximum Entropy algorithm.

    • Pass Criteria: >50% conversion to [M+253] species; <10% formation of [M+506] (double adduct).

References

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8822–8832. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

  • Åkerfeldt, K. S., et al. (2011). "Kinetic analysis of the reaction of Michael acceptors with thiols." Journal of Organic Chemistry, 76(21), 8885–8891. Link

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307–317. Link

Sources

Benchmarking Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate: A Next-Generation Electrophilic Building Block for Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Logic of Warhead Selection

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, enabling the targeting of shallow binding pockets and previously "undruggable" proteins[1]. Historically, unsubstituted acrylamides were the warheads of choice due to their high reactivity. However, this high intrinsic electrophilicity often leads to promiscuous off-target labeling and rapid glutathione (GSH) depletion, resulting in idiosyncratic toxicity and poor pharmacokinetic profiles[2].

To mitigate these risks, modern TCI design relies on precisely tuning the Michael acceptor. Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (hereafter referred to as Boc-4-crotonoylpiperidine ) represents a highly optimized electrophilic building block.

The Causality of its Design: Structurally, this compound features a crotonyl ketone moiety attached to a Boc-protected piperidine ring. The chemical logic here is twofold:

  • Electronic vs. Steric Tuning: Ketones are inherently more electrophilic than amides because they lack the resonance stabilization provided by an amide nitrogen. However, the

    
    -methyl group of the but-2-enoyl (crotonyl) system introduces significant steric hindrance. This steric bulk dampens the intrinsic reactivity, preventing indiscriminate attack by physiological nucleophiles[1].
    
  • Synthetic Tractability: The Boc-protected piperidine provides a versatile, modular handle. Upon deprotection, the secondary amine can be rapidly coupled to various target-directing scaffolds, making it an ideal intermediate for high-throughput library synthesis.

This creates a "Goldilocks" reactivity profile—sufficiently reactive to capture proximal cysteines upon specific non-covalent binding, but stable enough to resist ambient nucleophiles in circulation.

Comparative Reactivity Profiling

To objectively benchmark Boc-4-crotonoylpiperidine, we must evaluate its intrinsic reactivity against standard warheads. The industry standard for this assessment is the Glutathione (GSH) Reactivity Assay, which measures the pseudo-first-order depletion of the electrophile in the presence of excess GSH via LC-MS[3].

Quantitative Benchmarking Data

Table 1: GSH Reactivity Profiles of Standard Covalent Warheads vs. Boc-4-crotonoylpiperidine

Electrophilic WarheadStructural Class

(GSH Assay)
Intrinsic ReactivityToxicity Risk
Chloroacetamide Alkyl Halide< 15 minExtremely HighHigh (Promiscuous)
Acrylamide Unsubstituted Michael Acceptor20 - 45 minHighModerate to High
Boc-4-crotonoylpiperidine

-substituted Enone
120 - 180 min Moderate (Tunable) Low (Target-directed)
Crotonamide

-substituted Amide
> 400 minVery LowMinimal (Often Reversible)

(Note: Compounds with a half-life of <100 minutes are generally flagged as containing unfavorable, highly reactive warheads prone to off-target effects[4].)

Protocol 1: Self-Validating High-Throughput LC-MS GSH Reactivity Assay

Causality in Experimental Design: Why use EDTA in the buffer? Trace transition metals in standard buffers can catalyze the oxidation of GSH to its disulfide dimer (GSSG), confounding kinetic measurements. EDTA chelates these metals, ensuring that observed compound depletion is strictly due to covalent thioether adduct formation[5]. We use a massive molar excess of GSH to ensure pseudo-first-order kinetics, simplifying the mathematical extraction of the half-life (


).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • System Validation (Controls): Include Chloroacetamide as a positive (hyper-reactive) control and a saturated analog (e.g., Boc-4-butanoylpiperidine) as a negative (non-reactive) control to validate the assay's dynamic range.

  • Incubation: Incubate 10 µM of the test compounds with 5 mM GSH at 37 °C[5].

  • Time-Course Quenching: At predetermined intervals (0, 15, 30, 60, 120, 240, 480 min), extract 10 µL aliquots and quench the reaction immediately with 10 µL of cold acetonitrile containing an internal standard (e.g., labetalol).

  • LC-MS/MS Analysis: Monitor the depletion of the parent compound's Area Under the Curve (AUC) via UHPLC-QToF.

  • Data Processing: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this linear regression yields the pseudo-first-order rate constant (

    
    ), from which the half-life is calculated (
    
    
    
    )[3].

Target Engagement & Kinetic Profiling

While the GSH assay effectively filters out hyper-reactive compounds, it does not confirm specific target engagement. Covalent inhibition is a two-step process defined by initial reversible binding (


) followed by irreversible bond formation (

)[4].
Quantitative Kinetic Data

Table 2: Kinetic Parameters (


) on a Model Recombinant Cysteine Kinase
Inhibitor ScaffoldWarhead

(µM)

(

)

(

)
Adduct Stoichiometry
Scaffold AAcrylamide0.5

9,000+1, +2 (Off-target)
Scaffold A Boc-4-crotonoylpiperidine 0.8

4,000 +1 (Exquisite Selectivity)
Scaffold ACrotonamide1.2

416+1
Protocol 2: Intact Protein MS for Covalent Adduct Formation

Causality in Experimental Design: Why Intact Protein MS over biochemical IC50? Traditional IC50 values are time-dependent for covalent inhibitors and can be highly misleading. Intact MS allows us to directly observe the stoichiometry of binding. A well-designed TCI must show a mass shift corresponding to exactly one adduct (+1). Multiple additions (+2, +3) indicate that the warhead is modifying non-catalytic surface cysteines, a severe liability[2].

Step-by-Step Methodology:

  • Target Incubation: Incubate 2 µM of the recombinant target protein with a 10-fold molar excess (20 µM) of the covalent inhibitor in HEPES buffer (pH 7.5) at 25 °C. The molar excess ensures pseudo-first-order conditions relative to the protein.

  • Validation Check: Run a parallel incubation using a mutant protein where the target cysteine is mutated to serine (Cys

    
     Ser) to definitively prove site-specific covalent modification.
    
  • Time-Course Sampling: Extract aliquots at 0, 10, 30, 60, and 120 minutes. Quench with 1% formic acid to halt the reaction and denature the protein[4].

  • Desalting & MS Acquisition: Pass the quenched samples through a C4 solid-phase extraction (SPE) cartridge to remove salts. Analyze via ESI-TOF mass spectrometry.

  • Deconvolution: Utilize maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge mass spectrum. Calculate the ratio of the +1 adduct peak to the unreacted protein peak to determine labeling efficiency and extract

    
    [2].
    

Workflow & Mechanistic Visualizations

Cascade A 1. Warhead Library (Boc-4-crotonoylpiperidine) B 2. GSH Reactivity Assay (LC-MS/MS) A->B Filter Promiscuous Binders C 3. Intact Protein MS (Target Engagement) B->C t_1/2 > 100 min D 4. Kinetic Profiling (k_inact / K_I) C->D Confirm 1:1 Stoichiometry

Fig 1. Self-validating screening cascade for targeted covalent inhibitors.

MOA T Target Protein (Cys-SH) RC Reversible Complex T->RC K_I W Crotonyl Ketone Warhead W->RC K_I CA Covalent Adduct RC->CA k_inact (Thioether Bond)

Fig 2. Two-step kinetic model of targeted covalent inhibition via Michael addition.

Conclusion

Benchmarking Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate against traditional acrylamides reveals it to be a superior building block for modern TCI discovery. By leveraging the steric hindrance of the crotonyl


-methyl group alongside the enhanced electrophilicity of the ketone, it achieves a highly desirable kinetic profile. It survives ambient GSH exposure (preventing hepatotoxicity) but reacts efficiently when driven by the local effective concentration of a specific target binding event.

References

  • GSH Reactivity Assay | Domainex. Available at:[Link]

  • Refining Covalent Warhead Reactivity: A New Look at GSH Reactivity Assays | X-Chem. Available at:[Link]

  • Covalent Inhibitor Drug Discovery | Domainex. Available at: [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery | MDPI. Available at:[Link]

  • The Ascension of Targeted Covalent Inhibitors | Journal of Medicinal Chemistry (ACS). Available at:[Link]

Sources

A Comparative Analysis for Drug Development Professionals: Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate and its Saturated Analog

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Synthesis, Properties, and Reactivity

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational flexibility and synthetic tractability make it a privileged structure in medicinal chemistry. This guide provides a detailed comparative analysis of two closely related piperidine derivatives: tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (1) , an α,β-unsaturated ketone, and its saturated counterpart, tert-butyl 4-butanoylpiperidine-1-carboxylate (2) .

This document, intended for researchers, scientists, and drug development professionals, will delve into the synthesis, physicochemical properties, and comparative reactivity of these two molecules. Understanding the nuanced differences imparted by the presence or absence of the carbon-carbon double bond is critical for informed lead optimization and the rational design of drug candidates.

Structural and Physicochemical Properties: A Tale of Two Moieties

The defining difference between compound 1 and 2 is the α,β-unsaturated ketone (enone) functionality in 1 . This structural feature introduces electronic and conformational changes that significantly impact the molecule's properties.

PropertyTert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (1)Tert-butyl 4-butanoylpiperidine-1-carboxylate (2)Reference
Molecular Formula C₁₄H₂₃NO₃C₁₄H₂₅NO₃[1]
Molecular Weight 253.34 g/mol 255.36 g/mol [1]
Predicted XlogP 2.12.4[1][2]
Predicted Boiling Point ~350-400 °C (at 760 mmHg)~340-390 °C (at 760 mmHg)
Predicted Melting Point Not availableNot available
Polar Surface Area 46.6 Ų46.6 Ų[2][3]

Note: Predicted values are generated from computational models and should be confirmed by experimental data.

The presence of the conjugated system in 1 is expected to influence its UV-Vis absorption profile, a key consideration for photosensitivity and analytical characterization. The planarity of the enone moiety may also impart a degree of conformational rigidity compared to the more flexible saturated side chain of 2 . This difference in three-dimensional shape can have profound implications for receptor binding and biological activity.

Synthesis and Interconversion: A Practical Guide

The synthesis of both compounds is achievable through established organic chemistry methodologies. The saturated analog 2 can be considered a synthetic precursor or a metabolite of the unsaturated compound 1 .

Synthesis of Tert-butyl 4-butanoylpiperidine-1-carboxylate (2)

A plausible and efficient route to synthesize the saturated ketone 2 involves the reaction of a Grignard reagent with a nitrile-substituted piperidine derivative. This approach offers a high degree of control and generally good yields.

Protocol: Synthesis of Tert-butyl 4-butanoylpiperidine-1-carboxylate (2) via Grignard Reaction [4][5][6]

Step 1: Boc-protection of 4-cyanopiperidine

  • To a stirred solution of 4-cyanopiperidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield tert-butyl 4-cyanopiperidine-1-carboxylate.

Step 2: Grignard Reaction and Hydrolysis

  • Prepare the propylmagnesium bromide Grignard reagent by reacting 1-bromopropane with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

  • To a solution of tert-butyl 4-cyanopiperidine-1-carboxylate in anhydrous THF, slowly add the prepared Grignard reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) and stir until the intermediate imine is fully hydrolyzed to the ketone.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-butanoylpiperidine-1-carboxylate (2) .

Figure 1: Synthetic workflow for Tert-butyl 4-butanoylpiperidine-1-carboxylate (2).

Selective Reduction of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (1)

The conversion of the unsaturated ketone 1 to its saturated analog 2 is a critical transformation, often mimicking metabolic reduction pathways. This is typically achieved through catalytic hydrogenation, where careful selection of the catalyst and reaction conditions is paramount to ensure selective reduction of the C=C double bond without affecting the carbonyl group.

Protocol: Catalytic Hydrogenation of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (1) [7]

Materials:

  • Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (1)

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas

Procedure:

  • Dissolve tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate (1) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 4-butanoylpiperidine-1-carboxylate (2) .

Figure 2: Catalytic hydrogenation of the unsaturated ketone (1) to its saturated analog (2).

Comparative Reactivity: The Role of the Enone Moiety

The α,β-unsaturated ketone in compound 1 introduces a site of electrophilicity at the β-carbon, making it susceptible to nucleophilic attack via a Michael addition reaction.[8] This reactivity is absent in the saturated analog 2 .

Michael Addition: A Key Covalent Interaction

The enone moiety in 1 can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to irreversible inhibition of target proteins, a mechanism exploited in the design of certain covalent drugs. The reactivity of the Michael acceptor is a critical parameter to balance, as high reactivity can lead to off-target effects and toxicity.

The saturated ketone in 2 , lacking this electrophilic center, is not a Michael acceptor and is therefore significantly less likely to engage in covalent interactions with biological macromolecules. This fundamental difference in reactivity is a major consideration in drug design and can dramatically influence a compound's pharmacological profile and safety.

Michael_Addition cluster_0 Michael Addition Reactivity cluster_1 Reactivity of Saturated Analog Enone Unsaturated Ketone (1) (Michael Acceptor) Covalent_Adduct Covalent Adduct Enone->Covalent_Adduct Nucleophilic Attack Nucleophile Biological Nucleophile (e.g., Cysteine-SH) Nucleophile->Covalent_Adduct Saturated_Ketone Saturated Ketone (2) (Not a Michael Acceptor) No_Reaction No Covalent Adduct Formation

Figure 3: Comparative reactivity of the enone and saturated ketone with nucleophiles.

Implications for Drug Development

The choice between an α,β-unsaturated ketone and its saturated analog in a drug discovery program has significant consequences:

  • Target Engagement: The ability of the enone to act as a Michael acceptor can be leveraged for covalent targeting of specific proteins, potentially leading to increased potency and duration of action. The saturated analog would rely solely on non-covalent interactions.

  • Selectivity and Off-Target Effects: The reactive nature of the enone in 1 increases the risk of off-target covalent modifications, which can lead to toxicity. The saturated analog 2 is generally considered to have a better safety profile in this regard.

  • Metabolism: The C=C double bond in 1 can be a site of metabolic reduction in vivo, potentially converting it to the saturated analog 2 . Understanding this metabolic pathway is crucial for predicting the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Physicochemical Properties: As noted earlier, the presence of the enone can influence properties like solubility, lipophilicity, and crystal packing, all of which are important for drug formulation and bioavailability.

Conclusion

"Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate" (1 ) and its saturated analog, "tert-butyl 4-butanoylpiperidine-1-carboxylate" (2 ), represent a compelling case study in the structure-activity relationships of piperidine-based compounds. The presence of the α,β-unsaturated ketone in 1 imparts unique reactivity, making it a potential covalent modifier, but also raising concerns about off-target effects. The saturated analog 2 offers a more stable and less reactive profile.

The synthetic routes and comparative reactivity discussed in this guide provide a framework for researchers to make informed decisions in the design and optimization of piperidine-containing drug candidates. A thorough understanding of the chemical and biological implications of the enone functionality is essential for navigating the complexities of drug development and ultimately delivering safer and more effective medicines.

References

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • PubChem. (n.d.). Tert-butyl 4-benzoylpiperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • U.S. Environmental Protection Agency. (n.d.). tert-Butyl 4-(hydroxymethyl)-4-(pyridin-4-yl)piperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • Fernández-Salas, J. A., et al. (2017). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 8(3), 2057-2062.
  • ChemicalBook. (n.d.). 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester(206989-61-9) 1H NMR spectrum. Retrieved from a specific, though not provided, URL.
  • Sigma-Aldrich. (n.d.). tert-Butyl piperidine-4-carboxylate hydrochloride. Retrieved from a specific, though not provided, URL.
  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from a specific, though not provided, URL.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from a specific, though not provided, URL.
  • Zhang, J., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5002-5005.
  • Kim, J., et al. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. Molecules, 20(9), 16486-16501.
  • Ouellet, S. G., et al. (2006). Organocatalytic Transfer Hydrogenation of Cyclic Enones. Journal of the American Chemical Society, 128(39), 12662-12663.
  • Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Derivatives. Retrieved from a specific, though not provided, URL.
  • Singh, H. P., et al. (2012). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 309-313.
  • Organic-Chemistry.org. (n.d.). Grignard Reaction - Common Conditions. Retrieved from a specific, though not provided, URL.
  • PubChem. (n.d.). Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Ashenhurst, J. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from a specific, though not provided, URL.
  • Al-Abdullah, E. S., et al. (2013). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Molecules, 18(8), 9684-9701.
  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • ChemicalBook. (n.d.). tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • PubChem. (n.d.). Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • Ashenhurst, J. (2023, May 24).
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • Wang, Y., et al. (2019).
  • PubChem. (n.d.). Tert-butyl 4-iodopiperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • PubChem. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • SpectraBase. (n.d.). Tert-butyl-4-[(4-methoxyphenyl)(furan-2-carbonyl)amino]piperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • SpectraBase. (n.d.). Tert-butyl-4-[(4-methylphenyl)(thiophene-2-carbonyl)amino]piperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • SpectraBase. (n.d.). Tert-butyl-4-[phenyl(thiophene-2-carbonyl)amino]piperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • Pipzine Chemicals. (n.d.). TERT-BUTYL 4-CYANOPIPERIDINE-1-CARBOXYLATE Supplier China. Retrieved from a specific, though not provided, URL.
  • ChemicalBook. (n.d.). 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde(137076-22-3) 1H NMR spectrum. Retrieved from a specific, though not provided, URL.
  • PubChemLite. (n.d.). Tert-butyl 4-benzoylpiperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride. Retrieved from a specific, though not provided, URL.
  • ChemicalBook. (n.d.). tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • ChemicalBook. (n.d.). tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate. Retrieved from a specific, though not provided, URL.

Sources

Safety Operating Guide

Proper Disposal Procedures: Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

[1]

Executive Summary & Chemical Profile[2][3]

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate is a functionalized piperidine derivative containing an

but-2-enoyl moiety

Immediate Directive: This compound must NEVER be disposed of via sink drains or municipal trash. It requires segregation into Non-Halogenated Organic Waste streams for high-temperature incineration.

Chemical Property Data / Classification
Functional Class

-Unsaturated Ketone (Enone); Carbamate
Primary Hazard Skin/Eye Irritant (Cat 2) ; Potential Skin Sensitizer (Michael Acceptor)
Physical State Solid or Viscous Oil (depending on purity/solvates)
Reactivity Electrophilic; reacts with thiols/amines.[1][2] Combustible.
Disposal Method High-Temperature Incineration (EPA Approved Facility)

Hazard Analysis & Pre-Disposal Handling

Before disposal, the chemical nature of the substance dictates the handling protocol. The "enoyl" group is the critical control point.

The "Michael Acceptor" Risk

Unlike simple organic solids, this compound can alkylate cysteine residues in proteins.

  • Implication: Extended exposure, even to trace dust, can lead to allergic contact dermatitis.

  • Control: Double-gloving (Nitrile) is mandatory. All weighing and transfer must occur inside a certified fume hood.

Waste Segregation Logic

Proper segregation prevents dangerous cross-reactions in waste drums.

  • Incompatible with: Strong oxidizers (peroxides, nitric acid) and strong nucleophiles (concentrated ammonia/amines) in the same waste container.

  • Compatible with: General non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate).[3][4]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf-stock or surplus solid material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Inside a fume hood, transfer the solid into the jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate" (Do not use abbreviations like "Enone-Boc").

    • Hazard Checkbox: Check "Toxic" and "Irritant".[5]

  • Sealing: Cap tightly. Parafilm is recommended to prevent fume leakage during storage.

  • Disposal Bin: Place the jar into the Solid Chemical Waste drum/bin for incineration.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for reaction mixtures containing the compound dissolved in solvents.

  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Dispose in Halogenated Waste .

    • If Non-Halogenated (EtOAc, Hexanes, MeOH): Dispose in Non-Halogenated Waste .

  • Concentration: If the compound is >10% of the volume, note this on the tag.

  • Pouring: Use a funnel to prevent drips on the drum rim.

  • Rinsing: Rinse the original flask with acetone; add the rinse to the waste container.

Protocol C: Contaminated Debris (Consumables)

For gloves, weigh boats, and paper towels.

  • Gross Contamination: If the debris is visibly caked with the solid, treat it as Solid Waste (Protocol A).

  • Trace Contamination: Place in a Yellow Chem-Waste Bag (or equivalent lab-specific solid waste stream).

  • Sharps: Contaminated needles/syringes must go into a Hard-Sided Sharps Container , never soft bags.

Decision Logic & Workflow (Visualized)

The following diagram outlines the decision-making process for segregating this specific waste stream.

DisposalWorkflowStartWaste Generation:Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylateStateCheckWhat is the physical state?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidDebrisContaminated Debris(Gloves, Paper)StateCheck->DebrisPureCheckIs it pure chemical?Solid->PureCheckSolventCheckIdentify Solvent BaseLiquid->SolventCheckSolidBinSolid Waste Bin(Incineration)Debris->SolidBinHeavily SoiledYellowBagYellow Chem-Waste Bag(Trace Contamination)Debris->YellowBagTracePureCheck->SolidBinYes (Bulk)HalogenHalogenated Solvent(DCM, CHCl3)SolventCheck->HalogenNonHaloNon-Halogenated(EtOAc, MeOH, Acetone)SolventCheck->NonHaloHaloDrumHalogenated Waste DrumHalogen->HaloDrumNonHaloDrumNon-Halogenated Waste DrumNonHalo->NonHaloDrum

Figure 1: Decision tree for segregating Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate waste streams.

Emergency Procedures (Spills)

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If the spill is large (>50g) or dust is airborne, evacuate the immediate area.

  • PPE Up: Wear nitrile gloves (double layer), lab coat, and safety goggles. Use a P95/N95 respirator if dust is present.

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then sweep carefully.

    • Liquids: Absorb with vermiculite or sand.[6]

  • Clean: Wipe the surface with a mild detergent followed by water.

  • Disposal: Place all cleanup materials into a sealed bag and label as Hazardous Waste .

Regulatory Compliance (RCRA/EPA)

Although this specific molecule is not a "Listed Waste" (F, K, P, U lists) under US EPA regulations, it is regulated as a Characteristic Waste if dissolved in ignitable solvents, and generally falls under the "Umbrella" of organic chemical waste requiring thermal destruction.

Regulatory BodyClassification CodeDescription
EPA / RCRA D001 (If in ignitable solvent)Ignitable Waste (Flash point <60°C)
EPA / RCRA None (Pure Solid) Classify as "Non-Regulated Organic Solid" (Must still be incinerated)
DOT (Transport) Not Regulated (typically)Unless in solution with flammable solvents
EU Waste Code 16 05 08* Discarded organic chemicals consisting of or containing hazardous substances

References

  • National Institutes of Health (PubChem). Compound Summary: Tert-butyl 4-acetylpiperidine-1-carboxylate (Analogous Structure Safety Data). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

A Senior Application Scientist's Guide to Handling Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate. The information herein is designed to establish a comprehensive safety framework, from initial handling to final disposal, ensuring both personal safety and regulatory compliance. Our primary goal is to empower you with the knowledge to manage the risks associated with this compound, fostering a secure and productive research environment.

Hazard Assessment: Understanding the Inherent Risks

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate is a bifunctional molecule, and its risk profile is dictated by two key structural features: the piperidine ring and the α,β-unsaturated carbonyl system (an acrylate-like moiety).

  • Piperidine Derivatives : Compounds containing the piperidine heterocycle can be hazardous. They may be flammable, corrosive, and acutely toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] Piperidine itself is a flammable liquid and can cause severe skin burns and eye damage.[3]

  • Acrylate Moiety : The "but-2-enoyl" group is a type of acrylate. Acrylates are well-known irritants and potent skin sensitizers, capable of causing severe allergic contact dermatitis upon repeated exposure.[5] Even unreacted monomers released during processes can cause irritation to the skin, eyes, and respiratory system.[5]

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar molecules suggest the following hazard classifications are highly probable.

Hazard ClassGHS Hazard StatementRationale and Supporting Evidence
Acute Toxicity, Oral H302: Harmful if swallowedBased on the toxicity profile of related piperidine compounds.[6][7]
Skin Corrosion/Irritation H315: Causes skin irritationA common hazard for both piperidine and acrylate derivatives.[6][8][9]
Serious Eye Damage/Irritation H319: Causes serious eye irritationA common hazard for both piperidine and acrylate derivatives.[6][8][9]
Skin Sensitization H317: May cause an allergic skin reactionThe acrylate moiety is a known sensitizer.[5]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[6][8][9]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final and essential barrier against exposure, but it must be supported by more fundamental safety measures. The hierarchy of controls prioritizes the most effective methods for hazard mitigation.

Engineering Controls (Primary Barrier)

Engineering controls are the first and most critical line of defense, designed to remove the hazard at its source.[10][11]

  • Chemical Fume Hood : All handling of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate, including weighing, preparing solutions, and transfers, must be performed inside a certified chemical fume hood.[12][13] This is non-negotiable. The fume hood contains vapors and aerosols, preventing their release into the laboratory environment.[12] Always work at least 6 inches behind the plane of the sash.[12]

  • Ventilation : Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[14][15]

Administrative Controls (Procedural Safety)

These are the work practices and procedures that reduce the risk of exposure.

  • Designated Work Area : Cordon off a specific area within the lab for handling this compound. Post signs to identify the hazards.[13]

  • Standard Operating Procedure (SOP) : Develop and follow a detailed, written SOP for all tasks involving this chemical. This ensures consistency and reinforces safety protocols.

  • Waste Management : Establish a clear waste disposal plan before starting work. All waste is considered hazardous and must be disposed of accordingly.[1][2]

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls are in place, PPE provides the final, crucial layer of protection.[10] Selection of appropriate PPE is paramount.

Protection TypeSpecificationRationale
Hand Protection Double Gloving : Wear two pairs of nitrile gloves.The acrylate moiety can penetrate standard latex and vinyl gloves rapidly.[5] Double-gloving with nitrile provides enhanced protection for tasks up to 30-60 minutes.[5] Change gloves immediately if contamination is suspected.
Eye & Face Protection Chemical Splash Goggles (conforming to EN 166 or NIOSH standards) AND a Face Shield .Goggles provide a seal around the eyes to protect from splashes.[8][14] The face shield offers a secondary barrier for the entire face, which is critical when handling corrosive or irritating substances.[14][15]
Body Protection Flame-Resistant Laboratory Coat and, for larger quantities (>50g) or splash-prone tasks, a Chemical-Resistant Apron .Protects skin and personal clothing from contamination.[1][16] Ensure the lab coat is fully buttoned.
Respiratory Protection Not required for routine use within a certified chemical fume hood. For spill cleanup outside a hood, use a NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas cartridges and a P100 particulate filter.A fume hood is the primary respiratory control.[12] Respirators are for non-routine and emergency situations where vapor or aerosol concentrations may be high.[17][18]

Step-by-Step Protocol: Weighing and Preparing a Stock Solution

This protocol integrates the safety controls for a common laboratory task.

  • Preparation :

    • Don all required PPE as specified in the table above (double nitrile gloves, goggles, face shield, lab coat).

    • Ensure the chemical fume hood is on and the sash is at the appropriate working height.

    • Designate a workspace within the hood and cover it with absorbent, plastic-backed paper.

    • Place all necessary equipment (spatula, weigh boat, vial, solvent, vortexer) inside the fume hood.

    • Prepare a labeled hazardous waste container for solid waste (e.g., used weigh boats, contaminated wipes) and another for liquid waste.

  • Execution :

    • Carefully open the container of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate inside the hood.

    • Using a clean spatula, weigh the desired amount of solid into a weigh boat. Avoid generating dust.

    • Carefully transfer the solid to the designated vial.

    • Add the desired volume of solvent to the vial.

    • Securely cap the vial and mix until the solid is fully dissolved.

    • Close the primary chemical container.

  • Cleanup :

    • Dispose of the used weigh boat, contaminated spatula tips, and absorbent paper in the designated solid hazardous waste container inside the fume hood.[2]

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), and dispose of the wipe in the solid hazardous waste container.

    • Remove the outer pair of gloves and dispose of them in the solid hazardous waste container.

    • With the inner gloves still on, transport the sealed waste containers to the laboratory's satellite hazardous waste accumulation area.

    • Remove the final pair of gloves and wash hands thoroughly with soap and water.

Decontamination and Waste Disposal

Proper disposal is critical to ensure laboratory and environmental safety.

  • Waste Segregation : All materials that have come into contact with the compound, including gloves, weigh boats, pipette tips, and contaminated paper, must be disposed of as solid hazardous waste.[2] Unused material and solutions must be collected as liquid hazardous waste.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols (e.g., irritant, toxic).[1][2]

  • Container Management : Use compatible, sealed containers for waste. "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent; the rinsate must be collected as liquid hazardous waste before the container is disposed of according to institutional policy.[2]

  • Disposal Vendor : All hazardous waste must be disposed of through a licensed professional waste disposal service, coordinated by your institution's Environmental Health & Safety (EHS) department.[2]

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is vital in an emergency.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

  • Spill Inside Fume Hood :

    • Alert others in the area.

    • Contain the spill with a non-combustible absorbent material like vermiculite or sand.[2][19]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

    • Report the spill to your supervisor and EHS office.[2]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely managing Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate in a laboratory setting.

Safe Handling Workflow for Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate prep 1. Pre-Operational Checks sds Review SDS & SOP prep->sds ppe_check Verify PPE Availability (Double Nitrile Gloves, Goggles, Face Shield) prep->ppe_check hood_check Confirm Fume Hood Certification & Function prep->hood_check waste_check Prepare Labeled Waste Containers prep->waste_check handling 2. Handling Operations (Inside Chemical Fume Hood) prep->handling weighing Weighing & Transfer handling->weighing dissolving Solution Preparation handling->dissolving reaction Reaction Setup / Use handling->reaction spill Spill Occurs handling->spill Potential Incident exposure Personal Exposure handling->exposure post_handling 3. Post-Operation Procedures weighing->post_handling dissolving->post_handling reaction->post_handling decon Decontaminate Work Area & Equipment post_handling->decon disposal Segregate & Store Hazardous Waste decon->disposal remove_ppe Properly Remove & Dispose of PPE disposal->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash emergency 4. Emergency Response spill_action Contain, Clean, & Report spill->spill_action exposure_action Flush Affected Area & Seek Medical Aid exposure->exposure_action spill_action->emergency exposure_action->emergency

Caption: A workflow for handling Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link][17]

  • Engineering Controls. (n.d.). Georgia Tech Environmental Health & Safety. Retrieved from [Link][12]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH. Retrieved from [Link][18]

  • Controlling Laboratory Chemical Hazards. (n.d.). Temple University Campus Operations. Retrieved from [Link][13]

  • 5 Essential Safety Tips for Working with Acrylic. (2023, June 17). Retrieved from [Link][14]

  • 10 Acrylic Plastic Safety Tips To Know. (2024, May 7). Retrieved from [Link][15]

  • Controlling Chemical Exposures in the Laboratory. (2025, February 20). Lab Manager. Retrieved from [Link][10]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). NIOSH. Retrieved from [Link][20]

  • NIOSH Pocket Guide to Chemical Hazards. (2007). CDC Stacks. Retrieved from [Link][21]

  • NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition. (n.d.). J. J. Keller. Retrieved from [Link][22]

  • Engineering Controls for Laboratory Safety. (2024, October 3). UC San Diego Blink. Retrieved from [Link][23]

  • Acrylates in the Dental Office – Hazards and Hand Protection. (2012, August 22). Hourglass International, Inc. Retrieved from [Link][5]

  • SAFE TRANSPORT OF ACRYLATES. (2012, July 5). Retrieved from [Link][16]

  • EBAM Safe Handling and Storage of Acrylic Esters. (n.d.). Petrochemicals Europe. Retrieved from [Link][24]

  • 4-Piperidinopiperidine - Safety Data Sheet. (n.d.). Antibodies.io. Retrieved from [Link][4]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION. (n.d.). NJ.gov. Retrieved from [Link][19]

  • tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link][9]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.